Product packaging for (+)-alpha-Santalene(Cat. No.:)

(+)-alpha-Santalene

Cat. No.: B1253104
M. Wt: 204.35 g/mol
InChI Key: KWFJIXPIFLVMPM-PEGGXJLSSA-N
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Description

(+)-alpha-Santalene (CAS 512-61-8) is a naturally occurring sesquiterpene hydrocarbon that serves as a direct biosynthetic precursor to (Z)-(+)-α-santalol, a principal constituent responsible for the characteristic sweet, woody, and balsamic odor of prized sandalwood oil . This compound is of significant value in metabolic engineering and synthetic biology research, where it is used to construct microbial cell factories in hosts such as Escherichia coli and Saccharomyces cerevisiae for the sustainable production of sandalwood oil components, achieving titers up to 599 mg/L and 704.2 mg/L, respectively . The enzymatic conversion of farnesyl diphosphate (FPP) to this compound is catalyzed by the sesquiterpene synthase Santalene Synthase (SaSSy), and recent research leverages rational enzyme engineering, such as the SanSynF441V mutant, to precisely control the component ratios of santalenes in the final product . Beyond its foundational role in fragrance research, this compound and its derivatives are intensively studied for their broad spectrum of pharmacological properties, which include demonstrated antioxidant, antimicrobial, anti-inflammatory, antidiabetic, and anticancer activities in preclinical models . Researchers utilize this compound as a critical standard and building block in flavor and fragrance formulation, pharmacological mechanism-of-action studies, and in the development of biotechnological production platforms for high-value plant essential oils. This product is supplied as a liquid (Molecular Formula: C15H24, Molecular Weight: 204.35) and is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Material Safety Data Sheet (MSDS) for safe handling and storage procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1253104 (+)-alpha-Santalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(2R,6S,7R)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane

InChI

InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m1/s1

InChI Key

KWFJIXPIFLVMPM-PEGGXJLSSA-N

Isomeric SMILES

CC(=CCC[C@@]1(C2C[C@H]3C1([C@H]3C2)C)C)C

Canonical SMILES

CC(=CCCC1(C2CC3C1(C3C2)C)C)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Biosynthesis of (+)-α-Santalene in Santalum album: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and biosynthesis of (+)-α-santalene, a key sesquiterpene hydrocarbon precursor to the fragrant santalols found in the heartwood of East Indian sandalwood, Santalum album. This document details the enzymatic processes, key molecular players, and the experimental methodologies employed in their characterization, offering a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction: The Significance of Sandalwood and its Fragrance

Santalum album L., commonly known as East Indian sandalwood, is renowned for its aromatic heartwood, which yields a highly prized essential oil. The characteristic fragrance and therapeutic properties of this oil are primarily attributed to a blend of sesquiterpenoid alcohols, with (Z)-α-santalol and (Z)-β-santalol being the most significant constituents. These valuable compounds are biosynthetically derived from sesquiterpene hydrocarbon precursors, including α-santalene, β-santalene, and epi-β-santalene. The initial and pivotal step in the formation of these fragrant molecules is the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP), into a mixture of santalene isomers, with (+)-α-santalene being a prominent product.

The Biosynthetic Pathway of Santalenes

The biosynthesis of santalenes in Santalum album originates from the mevalonate (MVA) pathway, which provides the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). The pathway leading to the formation of α-santalene and its subsequent conversion to santalols is a multi-step enzymatic process.

The initial stages involve the condensation of IPP and DMAPP to form geranyl diphosphate (GPP) and subsequently farnesyl diphosphate (FPP), a C15 isoprenoid. FPP serves as the crucial substrate for the enzyme santalene synthase, which catalyzes the complex cyclization reaction to produce a mixture of sesquiterpene olefins. Following their synthesis, these santalenes are hydroxylated by cytochrome P450 monooxygenases to yield the corresponding santalols.

// Nodes IPP [label="Isopentenyl Diphosphate (IPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAPP [label="Dimethylallyl Diphosphate (DMAPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPP [label="Geranyl Diphosphate (GPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; FPP [label="Farnesyl Diphosphate (FPP)", fillcolor="#FBBC05", fontcolor="#202124"]; Santalenes [label="α-Santalene\nβ-Santalene\nepi-β-Santalene\nexo-α-Bergamotene", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Santalols [label="(Z)-α-Santalol\n(Z)-β-Santalol", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {rank=same; IPP; DMAPP} IPP -> GPP; DMAPP -> GPP [label=" Farnesyl Diphosphate\nSynthase (FPPS)"]; GPP -> FPP [label=" FPPS"]; FPP -> Santalenes [label=" Santalene Synthase\n(SaSSy)", color="#EA4335"]; Santalenes -> Santalols [label=" Cytochrome P450\n(SaCYP736A167)", color="#EA4335"]; } caption { label = "Biosynthetic pathway of santalenes and santalols in Santalum album."; fontsize = 10; fontname = "Arial"; } }

Key Enzyme: Santalene Synthase (SaSSy)

The central enzyme responsible for the synthesis of (+)-α-santalene and other santalene isomers in Santalum album is santalene synthase , abbreviated as SaSSy . This enzyme belongs to the terpene synthase (TPS) family, which is known for catalyzing the cyclization of acyclic isoprenoid diphosphates into a vast array of cyclic terpene structures.

Enzymatic Reaction and Product Profile

SaSSy utilizes (2E,6E)-farnesyl diphosphate as its substrate and, in the presence of a divalent metal cofactor such as Mg²⁺ or Mn²⁺, catalyzes its conversion into a mixture of sesquiterpenes. The primary products of this enzymatic reaction have been identified and quantified, highlighting the multi-product nature of this enzyme.

ProductRelative Abundance (%)
(+)-α-Santalene41.2 ± 1.0
β-Santalene29.5 ± 0.4
exo-α-Bergamotene21.6 ± 0.6
epi-β-Santalene4.4 ± 0.0
Table 1: Product distribution of the SaSSy-catalyzed reaction with (2E,6E)-farnesyl diphosphate as the substrate. Data is presented as the mean ± standard deviation.
Kinetic Properties of Santalene Synthase

The catalytic efficiency of SaSSy has been characterized, providing insights into its substrate affinity and turnover rate.

Kinetic ParameterValueSubstrate
KM1.4 µM(2E,6E)-Farnesyl Diphosphate
kcat0.34 s⁻¹(2E,6E)-Farnesyl Diphosphate
Table 2: Kinetic parameters of Santalum album santalene synthase (SaSSy).[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of (+)-α-santalene and its corresponding synthase in Santalum album.

Cloning and Heterologous Expression of Santalene Synthase

The functional characterization of SaSSy was made possible through its heterologous expression in a microbial host, typically Escherichia coli.

Objective: To produce sufficient quantities of active SaSSy for in vitro characterization.

Methodology:

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the heartwood of Santalum album. First-strand cDNA is then synthesized using reverse transcriptase.

  • Gene Amplification: The full-length open reading frame of the santalene synthase gene is amplified from the cDNA library using gene-specific primers designed based on transcriptome sequencing data.

  • Vector Ligation: The amplified SaSSy gene is ligated into a suitable expression vector, such as pET-28a(+), which often incorporates a polyhistidine (His) tag for subsequent protein purification.

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, for instance, BL21(DE3).

  • Protein Expression: The transformed E. coli cells are cultured in a suitable medium (e.g., Luria-Bertani broth) at 37°C until they reach an optimal cell density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, followed by incubation at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance protein solubility.

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are then lysed by sonication on ice.

// Nodes RNA [label="Total RNA from\nS. album heartwood", fillcolor="#F1F3F4", fontcolor="#202124"]; cDNA [label="cDNA Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; PCR [label="PCR Amplification\nof SaSSy gene", fillcolor="#F1F3F4", fontcolor="#202124"]; Vector [label="Ligation into\nExpression Vector", fillcolor="#F1F3F4", fontcolor="#202124"]; Transformation [label="Transformation into\nE. coli", fillcolor="#FBBC05", fontcolor="#202124"]; Expression [label="IPTG Induction and\nProtein Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Cell Lysis and\nCrude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Protein Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RNA -> cDNA; cDNA -> PCR; PCR -> Vector; Vector -> Transformation; Transformation -> Expression; Expression -> Lysis; Lysis -> Purification; } caption { label = "Workflow for heterologous expression of santalene synthase."; fontsize = 10; fontname = "Arial"; } }

Purification of Recombinant Santalene Synthase

Objective: To isolate the His-tagged SaSSy from the crude cell lysate.

Methodology:

  • Clarification of Lysate: The crude cell lysate is centrifuged at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cell debris. The supernatant containing the soluble proteins is collected.

  • Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column pre-equilibrated with lysis buffer.

  • Washing: The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: The His-tagged SaSSy is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Assessment: The purity of the recombinant protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

In Vitro Enzyme Assay

Objective: To determine the enzymatic activity and product profile of the purified SaSSy.

Methodology:

  • Reaction Mixture: The standard assay mixture (total volume of 500 µL) contains assay buffer (25 mM HEPES, pH 7.4, 10% v/v glycerol, 5 mM dithiothreitol), 10 mM MgCl₂, 50 µM (2E,6E)-farnesyl diphosphate, and 5-10 µg of purified recombinant SaSSy.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 1-2 hours.

  • Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted by adding an equal volume of an organic solvent, such as n-hexane or diethyl ether, followed by vigorous vortexing. The mixture is then centrifuged to separate the phases.

  • Analysis: The organic phase containing the enzymatic products is carefully collected and analyzed by gas chromatography-mass spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the sesquiterpene products of the SaSSy reaction.

Methodology:

  • Instrumentation: A GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used.

  • Injection: A 1 µL aliquot of the organic extract is injected in splitless mode.

  • GC Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 140°C at a rate of 5°C/minute.

    • Ramp 2: Increase to 250°C at a rate of 20°C/minute.

    • Final hold: 250°C for 5 minutes.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/minute.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically m/z 40-400.

  • Compound Identification: The products are identified by comparing their retention times and mass spectra with those of authentic standards and by comparison with mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The discovery and characterization of (+)-α-santalene and its biosynthetic enzyme, santalene synthase, in Santalum album represent a significant advancement in our understanding of the formation of the prized sandalwood fragrance. The multi-product nature of SaSSy highlights the intricate enzymatic control over complex chemical transformations in plants. The detailed experimental protocols provided in this guide offer a robust framework for further research into terpene biosynthesis, enzyme engineering, and the potential for biotechnological production of these valuable natural products. This knowledge is crucial for the development of sustainable sources of sandalwood oil components and for the exploration of novel bioactive compounds for the pharmaceutical and fragrance industries.

References

The Quest for Alpha-Santalene: A Technical Guide to Natural Sources Beyond Sandalwood

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – As the demand for alpha-santalene, a key sesquiterpene precursor to the medicinally and olfactively significant santalols, continues to rise, the reliance on the vulnerable sandalwood tree (Santalum album) necessitates the exploration of alternative, sustainable sources. This technical guide provides an in-depth analysis of potential non-sandalwood natural sources of alpha-santalene, detailing the current state of scientific knowledge, experimental protocols for extraction and analysis, and the biosynthetic pathways involved. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, biotechnology, and drug development.

Introduction: The Significance of Alpha-Santalene

Alpha-santalene is a tricyclic sesquiterpene that serves as the direct precursor to α-santalol and β-santalol, the primary constituents of sandalwood oil. These compounds are highly valued for their characteristic woody aroma in the fragrance industry and their demonstrated anti-inflammatory, antimicrobial, and chemopreventive properties in pharmaceutical research. The depletion of natural sandalwood resources due to overharvesting and disease has spurred a critical search for alternative and more sustainable production methods, including discovery from other plant species and metabolic engineering of microorganisms.

Potential Natural Sources of Alpha-Santalene

While sandalwood remains the most well-known source, scientific literature suggests the presence of alpha-santalene or its derivatives in other plant species. However, it is crucial to note that the chemical composition of plant essential oils can vary significantly based on genetic chemotype, geographical location, season of harvest, and the specific plant part utilized.

Clausena lansium (Wampee)

The wampee plant (Clausena lansium), a fruit-bearing tree in the family Rutaceae, has emerged as a promising alternative source.[1] Studies have identified a highly specific α-santalene synthase (SanSyn) from this species, indicating its genetic capacity for alpha-santalene production. However, quantitative analyses of alpha-santalene in the essential oil of C. lansium have yielded inconsistent results. Some studies report the presence of α-santalol and β-santalol, the downstream products of α-santalene oxidation, in the leaves and sarcocarps, while others focusing on different cultivars or plant parts do not detect these compounds. This variability underscores the need for further research to identify specific chemotypes of C. lansium with high alpha-santalene content.

Cinnamomum camphora (Camphor Tree)

The camphor tree (Cinnamomum camphora) is another species reported to produce alpha-santalene. Analysis of its essential oil has identified a wide array of terpenes, with some studies noting the presence of alpha-santalene. As with Clausena lansium, the concentration of alpha-santalene in C. camphora essential oil is not well-established and is likely subject to significant variation between different chemotypes of the tree.

Quantitative Data on Alpha-Santalene and Related Compounds

The available quantitative data for alpha-santalene and its derivatives in alternative natural sources is sparse and variable. The following table summarizes the reported presence of these compounds in the essential oils of potential alternative sources. It is important to treat this data as indicative rather than definitive, as concentrations can fluctuate significantly.

Plant SpeciesPlant PartCompoundReported Percentage (%)Citation
Clausena lansiumSarcocarpα-Santalol15.5[1]
Clausena lansiumSarcocarpβ-Santalol52.0[1]
Clausena lansiumLeavesβ-Santalol35.2[1]
Cinnamomum camphoraNot Specifiedα-SantalenePresence reported, no quantitative data

Note: The presence of santalols strongly implies the precursor role of santalenes, even if not directly detected. The lack of consistent, direct quantification of alpha-santalene remains a key research gap.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of alpha-santalene from plant materials. These protocols are generalized and may require optimization based on the specific plant matrix.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting volatile compounds like alpha-santalene from plant materials.

Materials:

  • Fresh or dried plant material (leaves, stems, flowers, or fruit)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vial

  • Anhydrous sodium sulfate

Procedure:

  • Weigh a known amount of the plant material (e.g., 100 g) and place it in the round-bottom flask.

  • Add a sufficient volume of distilled water to the flask to fully immerse the plant material (e.g., 500 mL).

  • Set up the Clevenger-type apparatus with the flask, condenser, and collection tube.

  • Begin heating the flask using the heating mantle to initiate boiling.

  • Continue the distillation for a set period (e.g., 3-4 hours), during which the steam and volatilized essential oil will condense and be collected in the graduated tube of the Clevenger apparatus.

  • After the distillation is complete, allow the apparatus to cool.

  • Carefully collect the separated essential oil layer from the collection tube.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification of Alpha-Santalene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying volatile compounds in essential oils.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

  • Helium as carrier gas

  • Autosampler (optional)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the extracted essential oil in a suitable solvent (e.g., hexane or dichloromethane) at a known concentration (e.g., 1 mg/mL).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless mode)

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/minute (constant flow)

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify alpha-santalene by comparing its retention time and mass spectrum with that of an authentic standard.

    • Quantify the amount of alpha-santalene using a calibration curve prepared from the standard or by calculating the relative peak area percentage.

Biosynthetic Pathways and Workflow Diagrams

The biosynthesis of alpha-santalene follows the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). A specific santalene synthase then catalyzes the cyclization of FPP to alpha-santalene.

alpha_santalene_biosynthesis AcetylCoA Acetyl-CoA MVA_pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_pathway IPP Isopentenyl Pyrophosphate (IPP) MVA_pathway->IPP MEP_pathway MEP/DOXP Pathway MEP_pathway->IPP G3P_Pyruvate Glyceraldehyde-3-phosphate + Pyruvate G3P_Pyruvate->MEP_pathway DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP + DMAPP alpha_santalene α-Santalene FPP->alpha_santalene SS Santalene Synthase (e.g., SanSyn) FPP->SS alpha_santalol α-Santalol alpha_santalene->alpha_santalol P450 Cytochrome P450 Monooxygenase alpha_santalene->P450 SS->alpha_santalene P450->alpha_santalol

Caption: Biosynthetic pathway of alpha-santalene and its conversion to alpha-santalol.

experimental_workflow start Plant Material (e.g., Clausena lansium leaves) extraction Hydrodistillation start->extraction oil Essential Oil extraction->oil analysis GC-MS Analysis oil->analysis quantification Identification & Quantification of α-Santalene analysis->quantification result Data Analysis & Reporting quantification->result

Caption: Experimental workflow for the extraction and analysis of alpha-santalene.

Future Directions and Conclusion

The exploration of alternative natural sources for alpha-santalene is a field ripe with opportunity. The inconsistencies in the current body of literature highlight a clear need for systematic studies that correlate the genetic makeup of different plant chemotypes with their essential oil profiles. For researchers, this presents an opportunity to screen various cultivars of Clausena lansium and Cinnamomum camphora to identify high-yield varieties.

Furthermore, the characterization of novel santalene synthases from these and other species could provide valuable enzymes for metabolic engineering approaches in microbial hosts like Saccharomyces cerevisiae and Escherichia coli. Such bio-based production systems may ultimately offer a more scalable and sustainable supply of alpha-santalene.

References

The Keystone of Sandalwood Fragrance: A Technical Guide to Santalene Synthase and (+)-α-Santalene Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of santalene synthase, the pivotal enzyme in the biosynthesis of (+)-α-santalene, a primary constituent of the highly valued sandalwood oil. We will explore the biosynthetic pathway, detail the enzyme's catalytic function, present key quantitative data, and outline the experimental protocols used to characterize this crucial biocatalyst.

The Biosynthetic Pathway to Santalenes

The characteristic fragrance of sandalwood oil is derived from a complex mixture of sesquiterpenoids, primarily α- and β-santalol. The biosynthesis of these fragrant molecules begins with the cyclization of the universal sesquiterpene precursor, (2E,6E)-farnesyl diphosphate (FPP), a reaction catalyzed by santalene synthase (SSy).[1]

Santalene synthase, particularly the well-characterized enzyme from Indian sandalwood (Santalum album, SaSSy), is a multi-product enzyme. It converts FPP into a blend of cyclic sesquiterpenes, including (+)-α-santalene, β-santalene, epi-β-santalene, and exo-α-bergamotene.[1][2][3] These santalenes are the direct precursors to their corresponding alcohols, the santalols. This subsequent oxidation step is catalyzed by cytochrome P450 monooxygenases (CYPs), which hydroxylate the santalene skeletons to produce the final fragrant compounds.[4][5]

The entire pathway originates from the mevalonate (MVA) pathway in the plant cytosol, which produces the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[6] Farnesyl diphosphate synthase (FDS) then catalyzes the condensation of two IPP molecules with one DMAPP molecule to form the C15 substrate, FPP, which is then available for cyclization by santalene synthase.[1][6]

Santalene_Biosynthesis cluster_0 IPP Isopentenyl Diphosphate (IPP) FPP (2E,6E)-Farnesyl Diphosphate (FPP) IPP->FPP Farnesyl Diphosphate Synthase (FDS) DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP Farnesyl Diphosphate Synthase (FDS) Santalenes Mixture: • (+)-α-Santalene • β-Santalene • epi-β-Santalene • exo-α-Bergamotene FPP->Santalenes Santalene Synthase (SaSSy) Santalols Mixture: • α-Santalol • β-Santalol Santalenes->Santalols Cytochrome P450s (CYPs)

Caption: Biosynthetic pathway from IPP/DMAPP to santalols.

Quantitative Data on Santalene Synthase

The catalytic efficiency and product distribution of santalene synthases are critical for both understanding the natural biosynthesis and for engineering heterologous production systems. Kinetic parameters have been determined for several santalene synthases, highlighting their high affinity for the FPP substrate.

Table 1: Kinetic Parameters of Santalene Synthases
Enzyme SourceAbbreviationApparent Km (μM) for FPPkcat (s-1)Reference
Santalum albumSaSSy1.4 (± 0.3)0.34[7]
Santalum austrocaledonicumSauSSy1.4 (± 0.3)0.91[7]
Santalum spicatumSpiSSy1.4 (± 0.3)2.6[7]
Table 2: Product Distribution of Santalene Synthase (SaSSy) from FPP
ProductPercentage of Total Products
(+)-α-Santalene~50-60%
β-Santalene~20-25%
epi-β-Santalene~10-15%
exo-α-Bergamotene~5-10%
(Note: Product ratios can vary slightly between studies and reaction conditions.)
Table 3: Examples of (+)-α-Santalene Production in Engineered Hosts

The development of microbial cell factories for santalene production is an active area of research, offering a sustainable alternative to sourcing from sandalwood trees.

Host OrganismEngineering StrategyTiter of α-SantaleneReference
Escherichia coliMVA pathway optimization, ClSS mutant1078.8 mg/L (shake flask)[8]
Escherichia coliRBS optimization, tnaA deletion599 mg/L[9]
Komagataella phaffiiPromoter optimization, multi-copy integration21.5 g/L (fed-batch)[10]
Saccharomyces cerevisiaeRQ-controlled exponential feed163 mg/L[6]
Nicotiana tabacumCo-expression of SaSSy and HMGR2946.1 ng g-1 FW·24 h-1[11]

Experimental Protocols

Characterizing santalene synthase involves a series of molecular biology and analytical chemistry techniques. The following outlines a typical workflow for the cloning, expression, and functional analysis of a santalene synthase like SaSSy.

Gene Cloning and Heterologous Expression
  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from Santalum album heartwood, the tissue with high expression of santalene synthase.[1][12] Messenger RNA (mRNA) is then reverse-transcribed into complementary DNA (cDNA).

  • Gene Amplification: The full-length cDNA sequence of the santalene synthase gene (SaSSy) is amplified from the cDNA library using Polymerase Chain Reaction (PCR) with gene-specific primers.

  • Vector Construction: The amplified SaSSy gene is cloned into a suitable expression vector, often one designed for E. coli expression that incorporates a purification tag (e.g., a His6-tag).[7]

  • Transformation and Expression: The recombinant plasmid is transformed into a competent E. coli expression strain. Protein expression is induced, typically by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: The bacterial cells are harvested and lysed. The recombinant His6-tagged santalene synthase is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).[7]

In Vitro Enzyme Assay
  • Reaction Setup: The activity of the purified enzyme is assayed in a reaction buffer (e.g., HEPES) containing the substrate (E,E)-FPP and required cofactors, typically divalent cations like Mg2+ or Mn2+.[2][13]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic conversion of FPP to santalenes.[13]

  • Reaction Quenching: The reaction is stopped, often by adding a quenching agent like saturated Ba(OH)2 and 0.1 M ZnSO4.[13]

  • Product Extraction: The sesquiterpene products, which are hydrophobic, are extracted from the aqueous reaction mixture using an organic solvent such as n-hexane. An internal standard (e.g., dodecane) is typically added at this stage for accurate quantification.[13]

Product Identification and Quantification
  • GC-MS Analysis: The hexane extract containing the santalene products is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Separation: The GC separates the different sesquiterpene isomers based on their boiling points and interaction with the column's stationary phase.

  • Identification: As compounds elute from the GC column, they enter the mass spectrometer, which generates a mass spectrum for each compound. The fragmentation patterns are compared to known standards and mass spectral libraries to confirm the identity of α-santalene, β-santalene, and other products.[14]

  • Quantification: The amount of each product is determined by integrating the area of its corresponding peak in the GC chromatogram and comparing it to the peak area of the known amount of internal standard.

Experimental_Workflow A 1. RNA Isolation (S. album heartwood) B 2. cDNA Synthesis & SaSSy Gene Amplification (PCR) A->B C 3. Cloning into Expression Vector B->C D 4. Heterologous Expression (e.g., E. coli) C->D E 5. Protein Purification (Affinity Chromatography) D->E F 6. In Vitro Enzyme Assay (Purified SaSSy + FPP) E->F G 7. Product Extraction (n-Hexane) F->G H 8. GC-MS Analysis (Identification & Quantification) G->H

Caption: Workflow for santalene synthase characterization.

Conclusion

Santalene synthase is the central enzyme in the formation of the santalene backbone, directly influencing the final composition and quality of sandalwood oil. Its characterization as a multi-product terpene synthase provides a blueprint for understanding the complex biosynthesis of these valuable sesquiterpenoids. Detailed knowledge of its kinetics and the experimental protocols for its study are fundamental for advancing the metabolic engineering of microorganisms and plants. These efforts are paving the way for sustainable, high-yield biotechnological production of (+)-α-santalene and other key sandalwood fragrance components, meeting commercial demand while protecting endangered sandalwood species.

References

The Stereochemistry and Enantiomeric Forms of α-Santalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of α-santalene, a significant bicyclic sesquiterpene hydrocarbon. It details the properties and synthesis of its enantiomeric forms, outlines relevant experimental protocols, and discusses its biological significance, making it a valuable resource for professionals in research and drug development.

Introduction to α-Santalene and its Stereochemistry

α-Santalene is a naturally occurring sesquiterpenoid and a key constituent of East Indian sandalwood oil, derived from the heartwood of Santalum album.[1] Its characteristic woody aroma has made it a valuable ingredient in the fragrance industry. Beyond its olfactory properties, α-santalene and its derivatives, primarily α-santalol, exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, positioning them as molecules of interest for pharmaceutical research.[1][2]

The molecular structure of α-santalene (C₁₅H₂₄) contains multiple chiral centers, resulting in the existence of stereoisomers.[3] The spatial arrangement of the atoms at these chiral centers gives rise to enantiomers, which are non-superimposable mirror images of each other. The two primary enantiomeric forms of α-santalene are (+)-α-santalene and (-)-α-santalene. These enantiomers can exhibit different biological activities and sensory properties.[4] Understanding and controlling the stereochemistry of α-santalene is therefore critical for both fragrance applications and the development of stereochemically pure therapeutic agents.

Physicochemical and Chiroptical Properties

The enantiomers of α-santalene share identical physical properties such as molecular weight, boiling point, and density. However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal degree. While it is established that α-santalene is optically active, specific rotation values for the pure enantiomers are not consistently reported in readily citable literature.

Table 1: Physicochemical Properties of α-Santalene

PropertyValueReference(s)
Molecular FormulaC₁₅H₂₄[2][5]
Molecular Weight204.35 g/mol [3][6]
AppearanceColorless to pale yellow liquid[3]
Boiling Point~247-248 °C @ 760 mmHg
Specific Gravity0.895 - 0.901 g/cm³ @ 25 °C
Refractive Index1.480 - 1.486 @ 20 °C
SolubilityInsoluble in water; Soluble in ethanol, ether[3]
Chiroptical Properties
Specific Rotation [α]D of (+)-α-SantaleneNot Reported in a citable format
Specific Rotation [α]D of (-)-α-SantaleneNot Reported in a citable format

Biosynthesis of α-Santalene

The biosynthesis of α-santalene in plants and engineered microorganisms originates from the mevalonate (MVA) pathway.[6] The key precursor, farnesyl pyrophosphate (FPP), a C15 isoprenoid, undergoes a complex cyclization reaction catalyzed by the enzyme α-santalene synthase (SanSyn).[6] This enzymatic transformation is highly stereoselective, with different synthases capable of producing specific enantiomers or varying ratios of sesquiterpene products.[6] For instance, many plant-derived santalene synthases preferentially produce the (+)-enantiomer.[6]

Biosynthesis of Alpha-Santalene cluster_MVA Mevalonate (MVA) Pathway IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP + 2 IPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP + 1 DMAPP SanSyn α-Santalene Synthase (SanSyn) FPP->SanSyn a_Santalene (+)-α-Santalene / (-)-α-Santalene SanSyn->a_Santalene Cyclization Microbial Production Workflow A Strain Engineering (Enhance MVA, Downregulate ERG9) B Gene Integration (α-Santalene Synthase) A->B Transformation C Fed-Batch Fermentation (Galactose Induction, Dodecane Overlay) B->C Inoculation D Extraction (Separate Organic Layer) C->D Harvest E Purification (Column Chromatography) D->E F Analysis (GC-MS, NMR) E->F Anti-inflammatory Signaling Stimulus Inflammatory Stimulus (e.g., LPS) Pathway Upstream Signaling (e.g., TLR4/MAPK) Stimulus->Pathway IkB_NFkB IκB-NF-κB Complex Pathway->IkB_NFkB activates IKK NFkB NF-κB IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Genes Transcription Cytokines Pro-inflammatory Cytokines Genes->Cytokines Translation aSantalene α-Santalene aSantalene->Pathway Inhibition

References

Physical and chemical properties of (+)-alpha-santalene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-alpha-Santalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a significant sesquiterpene found in sandalwood oil. The document details its structural and physicochemical characteristics, stability, and solubility. It also outlines established experimental protocols for its separation and analysis and illustrates its biosynthetic pathway. This guide is intended to serve as a valuable resource for professionals in research, and drug development.

Physical and Chemical Properties

This compound is a tricyclic sesquiterpene that contributes to the characteristic woody aroma of sandalwood oil.[1] Its chemical structure and properties have been the subject of various studies, particularly in the fields of fragrance chemistry and natural product synthesis.

Structure and Nomenclature
  • IUPAC Name: (1R,4R,6R)-1,7-dimethyl-7-(4-methylpent-3-en-1-yl)tricyclo[2.2.1.0²,⁶]heptane

  • Molecular Formula: C₁₅H₂₄[2]

  • Molecular Weight: 204.35 g/mol [2]

  • CAS Number: 512-61-8 (for alpha-santalene, stereochemistry often unspecified)[3]

Physicochemical Data
PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[4]
Boiling Point 247-248 °C at 760 mmHg[4][5]
Specific Gravity 0.895 to 0.901 @ 25 °C[4][5]
Refractive Index 1.480 to 1.486 @ 20 °C[4][5]
Solubility Insoluble in water; Soluble in ethanol, ether, and other organic solvents.[1]
Stability Generally stable under normal conditions but is sensitive to light and air, which can lead to oxidation.[1]

Experimental Protocols

The isolation and analysis of this compound from natural sources, primarily sandalwood oil, involve various chromatographic techniques. Below are detailed methodologies for its separation by Medium Pressure Liquid Chromatography (MPLC) and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Separation by Medium Pressure Liquid Chromatography (MPLC)

MPLC is an effective technique for the preparative separation of sesquiterpenes. The use of a silver nitrate-impregnated silica gel stationary phase is particularly advantageous for separating unsaturated compounds like alpha-santalene.

Objective: To isolate alpha-santalene from a mixture of sesquiterpenes.

Materials and Equipment:

  • MPLC system with a pump, injection valve, and fraction collector.

  • Glass column packed with silver nitrate-impregnated silica gel (e.g., 230-400 mesh silica gel impregnated with 10-20% w/w silver nitrate).

  • Mobile phase: n-Hexane (HPLC grade).

  • Sandalwood oil or a sesquiterpene-rich fraction.

  • Rotary evaporator.

  • Vials for fraction collection.

Methodology:

  • Column Packing: A slurry of silver nitrate-impregnated silica gel in n-hexane is prepared and packed into the MPLC column to achieve a uniform bed.

  • Equilibration: The packed column is equilibrated by pumping n-hexane through it at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: A solution of the sandalwood oil or sesquiterpene fraction is prepared in a minimal amount of n-hexane.

  • Injection and Elution: The sample is injected onto the column, and elution is carried out with n-hexane at a constant flow rate. The separation is based on the differential interaction of the double bonds in the sesquiterpenes with the silver ions on the stationary phase.

  • Fraction Collection: Fractions are collected at regular intervals.

  • Analysis of Fractions: The collected fractions are analyzed by GC-MS to identify those containing pure alpha-santalene.

  • Solvent Removal: The solvent from the fractions containing pure alpha-santalene is removed under reduced pressure using a rotary evaporator to yield the isolated compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[6][7]

Objective: To identify and quantify this compound in a sample.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5, or equivalent).

  • Helium carrier gas (high purity).

  • Sample of sandalwood oil or isolated alpha-santalene.

  • Solvent for dilution (e.g., n-hexane or dichloromethane).

  • Autosampler or manual syringe.

Methodology:

  • Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., 1 µL of oil in 1 mL of n-hexane).

  • GC-MS Parameters: The instrument is set up with the following typical parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 1:50 (can be adjusted based on sample concentration)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at a rate of 4 °C/minute.

      • Ramp to 280 °C at a rate of 10 °C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Acquisition and Analysis: The sample is injected, and the data is acquired. The resulting chromatogram is analyzed by comparing the retention time and mass spectrum of the peaks with those of an authentic standard of alpha-santalene and with mass spectral libraries (e.g., NIST, Wiley).[6][8]

  • Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of alpha-santalene of known concentrations. The peak area of alpha-santalene in the sample chromatogram is then used to determine its concentration.

Biosynthesis of this compound

This compound is biosynthesized in plants like Santalum album via the mevalonate (MVA) pathway. The key precursor is farnesyl pyrophosphate (FPP), which is cyclized by the enzyme this compound synthase.

Signaling Pathway Diagram

The following diagram illustrates the biosynthetic pathway leading to the formation of this compound.

Biosynthesis_of_alpha_Santalene AcetylCoA Acetyl-CoA (x3) MVA Mevalonate AcetylCoA->MVA Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP Multiple Steps DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP (GPP Synthase) FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP (FPP Synthase) alpha_Santalene This compound FPP->alpha_Santalene This compound Synthase

Caption: Biosynthetic pathway of this compound from Acetyl-CoA.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, providing valuable data for researchers and professionals in related fields. The detailed experimental protocols for MPLC and GC-MS offer practical guidance for the isolation and analysis of this important sesquiterpene. The visualization of its biosynthetic pathway provides a clear understanding of its natural production. While a specific optical rotation for the (+)-enantiomer remains elusive in the readily available literature, the provided data serves as a solid foundation for further research and application of this compound.

References

The Biological Frontier: An In-depth Technical Guide to the Bioactivity of (+)-α-Santalene and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Santalene, a sesquiterpenoid found in sandalwood oil, and its derivatives, most notably α-santalol, have emerged as compounds of significant interest in the scientific community. Historically revered for its aromatic properties, recent research has unveiled a spectrum of biological activities, positioning these natural molecules as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the biological activities of (+)-α-santalene and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data on the biological activities of (+)-α-santalene derivatives. It is important to note that while (+)-α-santalene is a major component of certain essential oils with demonstrated bioactivity, specific quantitative data for the isolated compound is limited in the current literature. The majority of detailed studies have focused on its primary derivative, α-santalol.

Table 1: Anticancer and Cytotoxic Activity

CompoundCell LineActivity TypeIC50 / Ki ValueCitation
α-SantalolHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of cell proliferation17.8 µM[1]
(9S,10E)-9-hydroxy-α-santalalHL-60 (Human promyelocytic leukemia)Cytotoxicity- (Exhibited tumor-selective cytotoxicity)[2]
α-SantalolDopamine D2 ReceptorAntagonistic effect75 µM[3]
α-SantalolSerotonin 5-HT2A ReceptorAntagonistic effect180 µM[3]
α-SantalolCannabinoid Receptor Type II (CB2)Ligand binding10.49 µM (Ki)[3]
β-SantalolCannabinoid Receptor Type II (CB2)Ligand binding8.19 µM (Ki)[3]

Table 2: Antimicrobial Activity

Compound/OilMicroorganismActivity TypeMIC50 / MIC90 (mg/mL)Citation
Sandalwood Album Essential Oil (SAEO)Streptococcus pneumoniaeAntibacterial0.122 / 0.144[4]
Sandalwood Album Essential Oil (SAEO)Serratia marcescensAntibacterial0.142 / 0.167[4]
Sandalwood Album Essential Oil (SAEO)Yersinia enterocoliticaAntibacterial0.142 / 0.154[4]
Sandalwood Album Essential Oil (SAEO)Salmonella entericaAntibiofilm0.148 (MIBC50) / 0.170 (MIBC90)[4]
Sandalwood Album Essential Oil (SAEO)Candida albicansAntifungal0.174 / 0.190[4]
Sandalwood Album Essential Oil (SAEO)Candida kruseiAntifungal0.181 / 0.199[4]

Table 3: Anti-inflammatory Activity

CompoundAssayActivity TypeIC50 ValueCitation
α-SantalolLPS-stimulated chemokines and cytokinesInhibition- (Reported in vitro activity)[3]

Key Signaling Pathways and Mechanisms of Action

The biological effects of α-santalol, a key derivative of (+)-α-santalene, are underpinned by its interaction with several critical signaling pathways. These interactions lead to a cascade of cellular events that contribute to its anticancer and anti-inflammatory properties.

Anticancer Signaling Pathways

α-Santalol has been shown to exert its anticancer effects through the modulation of multiple signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of angiogenesis.

anticancer_pathways alpha_santalol α-Santalol vegfr2_pathway VEGFR2 Signaling alpha_santalol->vegfr2_pathway apoptosis_pathway Apoptosis Induction alpha_santalol->apoptosis_pathway cell_cycle_pathway Cell Cycle Arrest alpha_santalol->cell_cycle_pathway wnt_pathway Wnt/β-catenin Pathway alpha_santalol->wnt_pathway akt AKT vegfr2_pathway->akt Inh mtor mTOR akt->mtor Inh p70s6k P70S6K mtor->p70s6k Inh angiogenesis Angiogenesis (Inhibition) p70s6k->angiogenesis caspase8 Caspase-8 apoptosis_pathway->caspase8 caspase9 Caspase-9 apoptosis_pathway->caspase9 caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis p53 p53 cell_cycle_pathway->p53 p21 p21 p53->p21 g2m_arrest G2/M Arrest p21->g2m_arrest beta_catenin β-catenin (Cytosol to Nucleus) wnt_pathway->beta_catenin Affects localization cell_migration Cell Migration (Inhibition) beta_catenin->cell_migration

Caption: Anticancer signaling pathways modulated by α-santalol.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of (+)-α-santalene and its derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

mtt_assay_workflow start Seed cells in a 96-well plate treat Treat cells with (+)-α-santalene/ derivatives at various concentrations start->treat incubate1 Incubate for a specified period (e.g., 24, 48, 72 hours) treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate2->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate cell viability relative to control read->analyze

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: A stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: The plate is incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

caspase3_assay_workflow start Treat cells to induce apoptosis lyse Lyse cells to release cytoplasmic proteins start->lyse incubate_substrate Incubate cell lysate with a caspase-3 specific substrate (e.g., DEVD-pNA) lyse->incubate_substrate cleavage Caspase-3 cleaves the substrate, releasing a chromophore (pNA) incubate_substrate->cleavage read Measure absorbance of the chromophore at 405 nm cleavage->read analyze Quantify caspase-3 activity relative to control read->analyze

Caption: Workflow for the Caspase-3 colorimetric assay.

Detailed Methodology:

  • Induction of Apoptosis: Cells are treated with the test compound or a known apoptosis inducer for a specific duration.

  • Cell Lysis: Both treated and untreated cells are harvested and lysed using a specific lysis buffer to release cellular contents, including caspases.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., Bradford assay) to ensure equal protein loading.

  • Substrate Incubation: A specific amount of cell lysate is incubated with a colorimetric caspase-3 substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), in a reaction buffer.

  • Chromophore Release: Active caspase-3 in the lysate cleaves the substrate, releasing the chromophore p-nitroaniline (pNA).

  • Absorbance Measurement: The absorbance of the released pNA is measured at 405 nm using a microplate reader.

  • Data Analysis: The caspase-3 activity is calculated based on the absorbance values and normalized to the protein concentration. The fold-increase in activity in treated samples is determined relative to the untreated control.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration and is particularly relevant for studying the anti-metastatic potential of compounds.

Detailed Methodology:

  • Cell Seeding: Cells are seeded in a multi-well plate and grown to form a confluent monolayer.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

  • Washing: The wells are gently washed with media to remove any detached cells.

  • Treatment: Fresh media containing the test compound or vehicle control is added to the wells.

  • Image Acquisition: Images of the scratch are captured at time zero and at regular intervals thereafter (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated to determine the effect of the compound on cell migration.

VEGFR2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis.

Detailed Methodology:

  • Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant human VEGFR2 kinase domain.

  • Compound Incubation: The test compound at various concentrations is pre-incubated with the VEGFR2 enzyme in a kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.

  • Reaction Termination: After a specific incubation period, the reaction is stopped.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based detection with a phospho-specific antibody or luminescence-based assays that measure the amount of remaining ATP.

  • Data Analysis: The percentage of inhibition of VEGFR2 kinase activity is calculated for each compound concentration, and the IC50 value is determined.

Conclusion and Future Directions

The existing body of research strongly indicates that (+)-α-santalene and its derivatives, particularly α-santalol, possess a range of promising biological activities, with anticancer and antimicrobial effects being the most prominent. The detailed mechanistic studies on α-santalol have provided valuable insights into its molecular targets and signaling pathways. However, a notable gap in the literature is the limited availability of specific quantitative data on the biological activities of (+)-α-santalene itself. Future research should focus on isolating and evaluating the bioactivity of pure (+)-α-santalene to fully elucidate its therapeutic potential. Furthermore, exploring the structure-activity relationships of a wider range of α-santalene derivatives could lead to the development of novel and more potent therapeutic agents. The comprehensive data and methodologies presented in this guide serve as a foundational resource for researchers and drug development professionals to advance the exploration of these promising natural compounds.

References

Spectroscopic Profile of (+)-α-Santalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the sesquiterpenoid (+)-α-santalene. The information presented herein is essential for the identification, characterization, and quality control of this important natural compound, which is a significant contributor to the characteristic aroma of sandalwood oil. This document collates data from mass spectrometry and nuclear magnetic resonance, outlines general experimental protocols, and visualizes the analytical workflow.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the identification of volatile compounds like (+)-α-santalene. The electron ionization (EI) mass spectrum of α-santalene is characterized by a specific fragmentation pattern that serves as a molecular fingerprint.

Data Presentation

The table below summarizes the most significant mass-to-charge ratios (m/z) and their relative abundances observed in the electron ionization mass spectrum of α-santalene.[1][2][3]

m/zRelative Abundance (%)
4160.50
6941.50
9499.99
9548.00
12139.00
Experimental Protocol

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Sample Introduction : The sample, typically an essential oil or a solution of the isolated compound, is injected into the GC inlet.

  • Gas Chromatography : A capillary column (e.g., HP-5MS) is used to separate the components of the sample based on their volatility and interaction with the stationary phase. The oven temperature is programmed to ramp up to allow for the sequential elution of compounds.

  • Mass Spectrometry : As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms in (+)-α-santalene.

Data Presentation

The following tables present the ¹H and ¹³C NMR chemical shift assignments for (+)-α-santalene. This data is based on spectra run in deuterated chloroform (CDCl₃). A characteristic singlet at δ 1.68 ppm in the ¹H NMR spectrum is indicative of the geminal methyl groups.[1]

¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.12t1HH-10
~2.00m2HH-9
~1.95m2HH-8
~1.70s3HCH₃-15
1.68s3HCH₃-14
~1.60m1HH-5
~1.45m1HH-4
~1.25m1HH-3α
~1.15m1HH-6
~1.05s3HCH₃-12
~0.85s3HCH₃-13
~0.75m1HH-3β
~0.50m1HH-2

Note: The chemical shifts and multiplicities are interpreted from spectral data. Exact values may vary slightly based on experimental conditions.

¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
~131.5CC-11
~124.8CHC-10
~53.0CHC-2
~49.0CC-1
~41.0CH₂C-5
~40.0CHC-6
~35.0CH₂C-4
~34.0CH₂C-8
~29.0CH₃C-13
~26.0CC-7
~25.8CH₃C-15
~23.0CH₂C-9
~22.0CH₂C-3
~17.8CH₃C-14
~15.0CH₃C-12

Note: The chemical shifts are interpreted from spectral data. Exact values may vary slightly based on experimental conditions.

Experimental Protocol
  • Instrumentation : A 500 MHz NMR spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.

  • Sample Preparation : The purified (+)-α-santalene is dissolved in deuterated chloroform (CDCl₃).

  • Data Acquisition : Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish connectivities and confirm assignments.

Infrared (IR) Spectroscopy

At the time of this writing, a publicly available, experimentally determined infrared spectrum specifically for (+)-α-santalene could not be located in the surveyed scientific literature and databases. For related compounds, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common analytical technique. Generally, the IR spectrum of a sesquiterpene hydrocarbon like α-santalene would be expected to show characteristic C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like (+)-α-santalene.

G Workflow for Spectroscopic Analysis of (+)-α-Santalene cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion raw_material Raw Material (e.g., Sandalwood) extraction Extraction / Distillation raw_material->extraction purification Purification (e.g., Chromatography) extraction->purification gcms GC-MS Analysis purification->gcms nmr NMR Analysis (1H, 13C, 2D) purification->nmr ir IR Analysis purification->ir ms_data Mass Spectrum & Fragmentation Pattern gcms->ms_data nmr_data 1H & 13C Chemical Shifts & Couplings nmr->nmr_data ir_data Functional Group Identification ir->ir_data structure Structural Elucidation & Confirmation ms_data->structure nmr_data->structure ir_data->structure

Caption: General workflow for the isolation and spectroscopic characterization of (+)-α-santalene.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Synthesis of Santalol from (+)-α-Santalene

This technical guide provides a comprehensive overview of the synthesis of santalol, a valuable sesquiterpenoid alcohol found in sandalwood oil, using (+)-α-santalene as a key precursor. The document covers both biosynthetic and chemical synthesis routes, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support research and development in this field.

Introduction

Sandalwood oil, highly valued in the fragrance and pharmaceutical industries, is primarily composed of α- and β-santalol.[1] These sesquiterpene alcohols are responsible for the characteristic woody and balsamic aroma of the oil.[2] Due to the over-exploitation of the natural source, Santalum album, alternative and sustainable production methods for santalol are of significant interest.[3] One promising approach is the semi-synthesis from (+)-α-santalene, a sesquiterpene that can be produced through microbial fermentation. This guide explores the conversion of (+)-α-santalene into santalol through both biological and chemical pathways.

Biosynthesis of Santalol from (+)-α-Santalene

The biosynthesis of santalol from (+)-α-santalene is a two-step process that begins with the cyclization of farnesyl diphosphate (FPP) to form (+)-α-santalene, followed by the hydroxylation of the santalene backbone.

Step 1: Formation of (+)-α-Santalene from Farnesyl Diphosphate (FPP)

The initial step is the conversion of the universal sesquiterpene precursor, FPP, to a mixture of santalenes, including (+)-α-santalene. This reaction is catalyzed by the enzyme santalene synthase (SaSSy).[4][5]

Step 2: Hydroxylation of (+)-α-Santalene to Santalol

The subsequent and final step in santalol biosynthesis is the hydroxylation of (+)-α-santalene, which is catalyzed by cytochrome P450 monooxygenases (CYPs) in conjunction with a cytochrome P450 reductase (CPR).[3] Several CYP enzymes from Santalum album have been identified and characterized, primarily from the CYP76F and CYP736A subfamilies.[6][7] These enzymes exhibit different stereoselectivities, producing either the (Z) or (E) isomers of α-santalol. Notably, SaCYP736A167 has been shown to stereoselectively produce the desired (Z)-α-santalol, which is a key component of authentic sandalwood oil.[6] In contrast, some members of the CYP76F family, such as SaCYP76F39v1, tend to produce a mixture of (E)- and (Z)-isomers, with a predominance of the (E)-form.[4]

dot

Santalol_Biosynthesis cluster_0 Mevalonate Pathway (Simplified) cluster_1 Santalene Synthesis cluster_2 Santalol Synthesis (Hydroxylation) FPP Farnesyl Diphosphate (FPP) alpha_Santalene (+)-α-Santalene FPP->alpha_Santalene Santalene Synthase (SaSSy) beta_Santalene β-Santalene FPP->beta_Santalene Santalene Synthase (SaSSy) bergamotene α-exo-Bergamotene FPP->bergamotene Santalene Synthase (SaSSy) Z_alpha_Santalol (Z)-α-Santalol alpha_Santalene->Z_alpha_Santalol SaCYP736A167 alpha_Santalene->Z_alpha_Santalol SaCYP76F39v1 (minor) E_alpha_Santalol (E)-α-Santalol alpha_Santalene->E_alpha_Santalol SaCYP76F39v1 (major) Z_beta_Santalol (Z)-β-Santalol beta_Santalene->Z_beta_Santalol SaCYP736A167 beta_Santalene->Z_beta_Santalol SaCYP76F39v1 (minor) E_beta_Santalol (E)-β-Santalol beta_Santalene->E_beta_Santalol SaCYP76F39v1 (major)

Caption: Biosynthetic pathway of santalols from FPP.

Chemical Synthesis of Santalol from (+)-α-Santalene

Chemical synthesis provides an alternative to biosynthetic routes for the conversion of (+)-α-santalene to santalol. Key methods include direct oxidation and multi-step synthesis via halogenated intermediates.

Oxidation with Selenium Dioxide

A known method for the synthesis of α-santalol is the oxidation of α-santalene using selenium dioxide (SeO₂).[8] This reagent is commonly used for the allylic oxidation of olefins.

Synthesis via a Chloro-Santalene Intermediate

A patented process describes the oxidation of a mixture of santalenes, including α-santalene, to their corresponding santalols via a chloro-santalene intermediate.[2] This process involves the chlorination of the santalene mixture, followed by substitution of the chloro group with an acetate to form santalyl acetate, which is then hydrolyzed to yield santalol.[2]

dot

Chemical_Synthesis_Workflow cluster_0 Route 1: Chlorination Pathway cluster_1 Route 2: Direct Oxidation start1 (+)-α-Santalene chloro Chloro-santalene intermediate start1->chloro Chlorination (e.g., NaOCl) acetate Santalyl acetate chloro->acetate Acetate Substitution end1 α-Santalol acetate->end1 Hydrolysis start2 (+)-α-Santalene end2 α-Santalol start2->end2 Oxidation (e.g., SeO2)

Caption: Chemical synthesis routes from α-santalene to santalol.

Quantitative Data

The efficiency of santalol synthesis can be evaluated based on enzyme kinetics for biosynthetic routes and reaction yields for chemical synthesis.

Biosynthesis: Enzyme Kinetics and Product Titers

The kinetic parameters of key cytochrome P450 enzymes involved in the hydroxylation of α-santalene have been determined.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹M⁻¹)Product Ratio ((E)-α-santalol:(Z)-α-santalol)Reference
SaCYP76F39v1α-santalene25.92 (±0.11)1.124.3 x 10⁴~5:1[4]
SaCYP76F37v1α-santalene133 (±0.41)0.21.5 x 10³(E)-α-santalol only[4]

Metabolic engineering efforts have led to the production of santalols in microbial hosts. In one study, a titer of 1.3 g/L of santalols was achieved in Saccharomyces cerevisiae through fed-batch fermentation.[9] Another study reported santalol titers of 14.3 mg/L in engineered yeast.[10]

Chemical Synthesis: Reaction Yields

Detailed yield information for the complete conversion of α-santalene to santalol is often proprietary. However, yields for intermediate steps have been reported. For instance, in a synthesis route involving a sulphone intermediate, the formation of 10-phenylsulphonyl-α-santalene proceeded with a 96% yield.[8]

Experimental Protocols

In Vitro P450 Assay for α-Santalene Hydroxylation

This protocol is adapted from the characterization of Santalum album CYP76F enzymes.[4]

1. Microsome Preparation:

  • Express the desired cytochrome P450 and its reductase partner in a suitable host (e.g., yeast).

  • Harvest the cells and prepare microsomes by differential centrifugation.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 50 mM potassium phosphate buffer (pH 7.5)

    • 0.8 mM NADPH

    • 40 µM (+)-α-santalene (substrate)

  • The total reaction volume is 400 µL.

3. Enzyme Reaction:

  • Initiate the reaction by adding 50 µL of the microsome preparation.

  • Incubate at 30°C for 2 hours with shaking.

  • Stop the reaction by adding 500 µL of hexane.

4. Product Extraction and Analysis:

  • Vortex the mixture and separate the organic phase.

  • Transfer the hexane layer to a new vial and concentrate it under a stream of nitrogen gas to approximately 100 µL.

  • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

In_Vitro_Assay_Workflow start Start: Prepare Microsomes (Yeast Expression System) prepare_reaction Prepare Reaction Mixture (Buffer, NADPH, α-Santalene) start->prepare_reaction initiate_reaction Initiate Reaction (Add Microsomes) prepare_reaction->initiate_reaction incubate Incubate (30°C, 2 hours) initiate_reaction->incubate stop_reaction Stop Reaction (Add Hexane) incubate->stop_reaction extract Extract Products (Separate Organic Phase) stop_reaction->extract analyze Analyze Products (GC-MS) extract->analyze end End: Identify Santalol Isomers analyze->end

References

The Occurrence and Significance of α-Santalene in Clausena lansium Essential Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the presence of the sesquiterpene α-santalene in the essential oil of Clausena lansium (Lour.) Skeels, a plant of significant interest in traditional medicine and contemporary pharmacology. This document outlines the quantitative analysis of its chemical composition, detailed experimental protocols for its extraction and identification, and explores the potential bioactivity through associated signaling pathways of related compounds.

Quantitative Analysis of α-Santalene and Related Compounds in Clausena lansium

The presence and concentration of α-santalene and its related compounds, such as α-santalol, in Clausena lansium essential oil are subject to considerable variation based on the geographical origin of the plant, the specific part utilized for extraction (leaves, seeds, sarcocarp, etc.), and the extraction methodology. The following table summarizes the quantitative data reported in scientific literature.

Plant PartGeographic OriginCompoundRelative Content (%)Reference
LeafGuangxi Province, Chinaα-Santalene19.5%[1]
LeafGuangxi Province, Chinaα-Santalol31.7%[1]
SarcocarpHainan Island, Chinaα-Santalol15.5%[2][3][4][5]

It is noteworthy that while some studies identify α-santalol, a derivative of α-santalene, as a major constituent, others do not report the presence of either compound, underscoring the chemotypic variability of Clausena lansium.

Experimental Protocols

The extraction and analysis of α-santalene from Clausena lansium are predominantly achieved through hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a standard method for extracting essential oils from plant materials. The process involves the co-distillation of plant material with water.

Materials and Apparatus:

  • Fresh or dried Clausena lansium plant material (e.g., leaves, seeds)

  • Grinder or mortar and pestle

  • Round-bottom flask (distilling flask)

  • Heating mantle

  • Clevenger-type apparatus

  • Condenser

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • Sample Preparation: Weigh a specific amount of the plant material (e.g., 100 g). If necessary, grind the material to a coarse powder to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Place the ground plant material into a large round-bottom flask. Fill the flask to about half its volume with distilled water. Add a few boiling chips to ensure smooth boiling.

  • Distillation: Connect the flask to a Clevenger-type apparatus and a condenser. Heat the flask using a heating mantle. The steam and volatilized essential oil will rise, be condensed, and collected in the Clevenger apparatus.

  • Duration: Continue the distillation for a period of 3-6 hours, or until there is no further increase in the volume of collected oil.

  • Oil Separation: Once the distillation is complete and the apparatus has cooled, carefully collect the oil-water mixture. Use a separatory funnel to separate the essential oil (which is typically less dense than water) from the aqueous layer.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the pure essential oil in a sealed, dark glass vial at 4°C until further analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of the essential oil.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass spectrometer detector.

  • Capillary Column: Typically a non-polar column such as an RTX-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • Injection: A small volume of the essential oil sample (e.g., 1 µL), often diluted in a solvent like hexane, is injected in split mode.

  • Temperature Program:

    • Initial oven temperature: e.g., 60°C.

    • Ramp: Increase the temperature at a specific rate (e.g., 5°C/min) to a final temperature (e.g., 240°C).

    • Hold: Maintain the final temperature for a set period (e.g., 10 minutes).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: e.g., 230-250°C.

    • Mass Scan Range: e.g., 50-650 amu.

Component Identification: The individual components are identified by comparing their mass spectra and retention indices with those of reference compounds in spectral libraries such as NIST and Wiley, as well as published literature data. The relative percentage of each component is calculated from the peak area in the chromatogram.

Signaling Pathways Associated with α-Santalol

While specific signaling pathways for α-santalene are not extensively documented, research on its closely related derivative, α-santalol, provides valuable insights into potential bioactivities. α-Santalol has been shown to modulate signaling pathways implicated in cancer and inflammation.

Wnt/β-catenin Signaling Pathway

α-Santalol has been demonstrated to inhibit the migration of breast cancer cells by targeting the Wnt/β-catenin signaling pathway.[4][6] This pathway is crucial in cell proliferation, differentiation, and migration. In cancer, aberrant activation of this pathway can lead to uncontrolled cell growth and metastasis. α-Santalol's interference with this pathway suggests its potential as an anti-cancer agent.

VEGFR2-Mediated AKT/mTOR/P70S6K Signaling Pathway

In the context of prostate cancer, α-santalol has been found to inhibit angiogenesis (the formation of new blood vessels) by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling cascade, including AKT, mTOR, and P70S6K.[7] By inhibiting this pathway, α-santalol can suppress tumor growth which is dependent on the formation of new blood vessels for nutrient supply.

Visualizations

experimental_workflow cluster_extraction Essential Oil Extraction (Hydrodistillation) cluster_analysis Chemical Analysis (GC-MS) plant_material Clausena lansium Plant Material grinding Grinding plant_material->grinding distillation Hydrodistillation (Clevenger Apparatus) grinding->distillation separation Separation (Separatory Funnel) distillation->separation drying Drying (Anhydrous Na2SO4) separation->drying essential_oil Pure Essential Oil drying->essential_oil injection GC Injection essential_oil->injection Sample separation_gc Chromatographic Separation (Capillary Column) injection->separation_gc detection_ms Mass Spectrometry Detection and Ionization separation_gc->detection_ms data_analysis Data Analysis (Library Comparison) detection_ms->data_analysis results Identification and Quantification of α-Santalene data_analysis->results

Caption: Experimental workflow for the extraction and analysis of α-santalene.

wnt_beta_catenin_pathway alpha_santalol α-Santalol wnt_pathway Wnt Signaling Pathway alpha_santalol->wnt_pathway Inhibits beta_catenin β-catenin (Cytosolic Localization) wnt_pathway->beta_catenin cell_migration Inhibition of Cancer Cell Migration wnt_pathway->cell_migration Leads to beta_catenin_nucleus β-catenin (Nuclear Translocation) beta_catenin->beta_catenin_nucleus Prevents gene_transcription Target Gene Transcription beta_catenin_nucleus->gene_transcription gene_transcription->cell_migration

Caption: Inhibition of the Wnt/β-catenin pathway by α-santalol.

vegfr2_pathway alpha_santalol α-Santalol vegfr2 VEGFR2 alpha_santalol->vegfr2 Inhibits Phosphorylation akt AKT vegfr2->akt mtor mTOR akt->mtor p70s6k P70S6K mtor->p70s6k angiogenesis Inhibition of Angiogenesis p70s6k->angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway by α-santalol.

References

Methodological & Application

Application Notes and Protocols: Yeast as a Chassis for Recombinant (+)-α-Santalene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-α-Santalene is a key sesquiterpene precursor to santalols, the main constituents of sandalwood oil, which is highly valued in the fragrance and pharmaceutical industries. Traditional extraction from sandalwood trees is unsustainable due to the slow growth of the trees. Saccharomyces cerevisiae (baker's yeast) has emerged as a promising and sustainable platform for the microbial production of α-santalene due to its well-characterized genetics, robustness in industrial fermentations, and the inherent presence of the mevalonate (MVA) pathway, which produces the universal sesquiterpene precursor, farnesyl diphosphate (FPP). This document outlines the metabolic engineering strategies, quantitative production data, and detailed protocols for developing and utilizing yeast cell factories for (+)-α-santalene synthesis.

Metabolic Engineering Strategies

The core of producing α-santalene in yeast involves redirecting the metabolic flux from the native MVA pathway towards the target molecule. This is achieved through a combination of strategies: introducing a heterologous santalene synthase, upregulating the MVA pathway, and downregulating competing pathways.

  • Introduction of α-Santalene Synthase (SanSyn) : A plant-derived α-santalene synthase is introduced to convert FPP into α-santalene. The synthase from Clausena lansium has been shown to be particularly efficient for this conversion[1].

  • Upregulation of the Mevalonate (MVA) Pathway : To increase the pool of the FPP precursor, key enzymes in the MVA pathway are often overexpressed. This includes genes such as ERG10 (acetoacetyl-CoA thiolase), ERG13 (HMG-CoA synthase), and a truncated version of HMG1 (tHMG1, HMG-CoA reductase), which is a rate-limiting enzyme.[2] Overexpression of all eight genes in the MVA pathway has been explored to boost precursor supply[3].

  • Downregulation of Competing Pathways : The primary competing pathway is the ergosterol biosynthesis pathway, which also uses FPP as a substrate. The enzyme squalene synthase, encoded by the ERG9 gene, commits FPP to this pathway. Downregulating ERG9 expression, for instance by replacing its native promoter with a weaker or regulated promoter like PHXT1, is a critical step to redirect FPP towards α-santalene synthesis and has been shown to significantly increase titers[2][4].

  • Enhancement of Precursor and Cofactor Supply : Strategies to increase the supply of the primary precursor, acetyl-CoA, and the essential cofactor NADPH have been employed. This includes modifying ammonium assimilation pathways and enhancing the activity of transcriptional activators[5][6].

  • Protein and Spatial Engineering : Fusing FPP synthase (ERG20) with the α-santalene synthase can enhance the channeling of the substrate to the enzyme, improving production titers[3]. Furthermore, rationally re-wiring the subcellular localization of pathway enzymes to overcome compartmentalization has been shown to dramatically increase product yields[7].

Metabolic_Pathway_for_alpha_Santalene_Synthesis cluster_MVA Mevalonate (MVA) Pathway (Upregulated) cluster_santalene Santalene Synthesis cluster_ergosterol Competing Pathway (Downregulated) AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA ERG10, ERG13 Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP ERG12, ERG8, ERG19, IDI1, ERG20 Santalene (+)-α-Santalene FPP->Santalene SanSyn Ergosterol Ergosterol FPP->Ergosterol ERG9 SanSyn α-Santalene Synthase (Heterologous) ERG9 ERG9 (Squalene Synthase)

Engineered metabolic pathway for (+)-α-santalene synthesis in S. cerevisiae.

Quantitative Data Presentation

The following table summarizes the reported production titers of α-santalene in engineered S. cerevisiae from various studies, highlighting the effectiveness of different metabolic engineering strategies and fermentation methods.

Engineering Strategy / Strain Key Genetic Modifications α-Santalene Titer (mg/L) Other Metrics Reference
Reference StrainExpression of α-santalene synthase.-Yield: ~0.0013 Cmmol/Cmmol glucose[5]
Precursor & Cofactor Engineered StrainMVA pathway modulation, FPP branch point optimization, ammonium assimilation modification.-Yield: 0.0052 Cmmol/Cmmol glucose (4-fold increase). Productivity: 0.036 Cmmol/g biomass/h.[5][6][8]
MVA OverexpressionOverexpression of all 8 MVA pathway genes + Clausena lansium TPS2 (ClTPS2).6.3 ± 0.2-[3]
Enzyme FusionOverexpression of FPPS-ClTPS2 fusion enzyme.47.6 ± 0.166.9% increase over expressing ClTPS2 alone.[3]
CRISPR-assisted IntegrationIntegration of santalene biosynthesis cassettes.94.6Shake flask fermentation.[2]
ERG9 DownregulationDownregulation of ERG9 gene in santalene-producing strain.164.7-[2]
ERG9 Downregulation (PHXT1)Replacement of native ERG9 promoter with PHXT1.13.9-[4]
Fed-batch FermentationOptimized feeding strategy in 5-L fermenter.27.92OD600 reached 79.09.[2]
RQ-controlled Fed-batchPlatform strain expressing C. lansium santalene synthase.163RQ-controlled exponential feeding.[1][9]
Spatial Engineering & Fed-batchRewiring enzyme localization, promoter engineering, copy number integration, medium optimization.568.59132-fold increase over initial strain.[7]
Multi-Strategy OptimizationOptimization of MVA and acetyl-CoA pathways, ERG9 knockdown, knockout of competing pathways.704.2 (total santalenes and santalols)-[4]

Experimental Protocols

Protocol 1: Construction of an α-Santalene Producing S. cerevisiae Strain

This protocol provides a general workflow for genetically modifying S. cerevisiae. Specific gene targets should be selected based on the strategies outlined above.

1. Gene Cassette Construction:

  • Synthesize the codon-optimized α-santalene synthase gene (e.g., from Clausena lansium).

  • Synthesize genes for overexpression (e.g., tHMG1, ERG20) and promoters/terminators for integration (e.g., TEF1 promoter, CYC1 terminator).

  • For ERG9 downregulation, synthesize a cassette containing a weaker promoter (e.g., PHXT1) flanked by homologous regions to the native ERG9 promoter locus.

  • Assemble the expression cassettes (promoter-gene-terminator) into a yeast integration vector using methods like Gibson Assembly or Golden Gate cloning. For multi-gene pathways, assemble all cassettes into a single plasmid.

2. Yeast Transformation (Lithium Acetate/PEG Method):

  • Grow the host S. cerevisiae strain (e.g., BY4742) in 5 mL of YPD medium overnight at 30°C.

  • Inoculate 50 mL of fresh YPD with the overnight culture to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.

  • Harvest cells by centrifugation (3000 x g, 5 min), wash with 25 mL sterile water, and then with 1 mL of sterile 100 mM Lithium Acetate (LiAc).

  • Resuspend the cell pellet in 400 µL of 100 mM LiAc.

  • In a microfuge tube, mix 100 µL of the yeast cell suspension with 1-5 µg of the linearized integration plasmid/cassette and 10 µL of single-stranded carrier DNA (e.g., salmon sperm DNA).

  • Add 600 µL of sterile PEG solution (40% w/v PEG 3350 in 100 mM LiAc). Vortex thoroughly.

  • Incubate at 30°C for 30 minutes with shaking.

  • Heat shock the cells at 42°C for 15-20 minutes.

  • Pellet the cells, remove the supernatant, and resuspend in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto selective agar plates (e.g., SC-Ura for plasmids with a URA3 marker). Incubate at 30°C for 2-3 days until colonies appear.

3. Strain Verification:

  • Isolate genomic DNA from putative transformants.

  • Perform colony PCR using primers specific to the integrated cassette and flanking genomic regions to confirm correct integration.

  • Sequence the PCR products to verify the integrity of the integrated DNA.

Protocol 2: Fed-Batch Fermentation for α-Santalene Production

This protocol describes a typical fed-batch fermentation process for high-density cultivation and enhanced product yield.

1. Media and Culture Preparation:

  • Batch Medium (per liter): 20 g glucose, 10 g yeast extract, 20 g peptone. Add appropriate buffers and trace metal solutions.

  • Feed Medium (per liter): 500 g glucose, 10 g yeast extract, 20 g peptone.

  • Prepare a seed culture by inoculating a single colony of the engineered strain into 50 mL of batch medium in a 250 mL shake flask. Grow overnight at 30°C and 220 rpm.

2. Bioreactor Setup and Operation:

  • Sterilize a 5-L bioreactor containing 3 L of batch medium.

  • Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.

  • Add a 10% (v/v) overlay of a sterile, biocompatible organic solvent, such as dodecane, for in situ product removal.

  • Initial Batch Phase:

    • Control temperature at 30°C.
    • Control pH at 5.0 using additions of 2M NaOH and 1M H2SO4.
    • Maintain dissolved oxygen (DO) above 30% by controlling agitation (300-800 rpm) and aeration rate (1 VVM).

  • Fed-Batch Phase:

    • Once the initial glucose is depleted (indicated by a sharp increase in DO), start the feed pump.
    • Employ an exponential feeding strategy to maintain a low glucose concentration (5-20 g/L) and prevent ethanol formation[2]. Alternatively, use an RQ-controlled feed to maintain aerobic respiration[1][10].
    • Continue the fermentation for 96-120 hours.

3. Product Extraction and Analysis:

  • Periodically take samples from the bioreactor. Separate the organic (dodecane) and aqueous phases by centrifugation.

  • Dilute the dodecane phase containing α-santalene with a suitable solvent (e.g., ethyl acetate).

  • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of α-santalene. Use a pure α-santalene standard to generate a calibration curve.

Experimental Workflow Visualization

The overall process from designing the engineered yeast to final product analysis is a multi-step workflow.

Experimental_Workflow A 1. Strain Design (Select Genes & Promoters) B 2. DNA Cassette Construction (Gene Synthesis, Cloning) A->B C 3. Yeast Transformation (LiAc/PEG Method) B->C D 4. Transformant Selection & Verification (Colony PCR) C->D E 5. Shake Flask Cultivation (Initial Screening) D->E F 6. Fed-Batch Fermentation (Bioreactor Scale-up) E->F G 7. Product Extraction (Organic Solvent Overlay) F->G H 8. GC-MS Analysis (Quantification) G->H

General experimental workflow for α-santalene production in yeast.

Conclusion

Saccharomyces cerevisiae is a highly effective and customizable chassis for the production of (+)-α-santalene. Through systematic metabolic engineering, including MVA pathway upregulation, downregulation of the competing ergosterol pathway, and optimization of fermentation conditions, researchers have achieved commercially relevant titers. Future work may focus on further optimizing cofactor regeneration, improving enzyme kinetics through protein engineering, and developing robust strains tolerant to high product concentrations to further enhance the economic viability of microbial sandalwood oil production.

References

Application Notes and Protocols for Microbial Production of α-Santalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fermentative production of α-santalene, a valuable sesquiterpene and a key precursor to sandalwood oil. The following sections cover the metabolic pathways, microbial hosts, fermentation strategies, and analytical methods pertinent to the biotechnological synthesis of this compound.

Introduction

α-Santalene is a sesquiterpene of significant commercial interest due to its characteristic woody fragrance and potential pharmaceutical applications. Traditional extraction from the overexploited sandalwood tree is unsustainable. Microbial fermentation presents a promising alternative for the scalable and sustainable production of α-santalene. This is achieved by engineering the metabolism of microorganisms, such as yeast and bacteria, to efficiently convert simple carbon sources into this complex molecule.

Metabolic Pathway for α-Santalene Production

The microbial synthesis of α-santalene relies on the heterologous expression of an α-santalene synthase (SAS) which converts the central metabolic intermediate, farnesyl pyrophosphate (FPP), into α-santalene. FPP is a product of the mevalonate (MVA) pathway in eukaryotes like yeast, or the methylerythritol phosphate (MEP) pathway in bacteria like E. coli. Metabolic engineering efforts are typically focused on enhancing the flux through these pathways to increase the supply of FPP for α-santalene production.

Diagram of the Engineered Mevalonate Pathway for α-Santalene Production

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (overexpressed) MevalonateP Mevalonate-5-P Mevalonate->MevalonateP ERG12 MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP ERG8 IPP IPP MevalonatePP->IPP ERG19 DMAPP DMAPP IPP->DMAPP IDI1 (overexpressed) FPP FPP IPP->FPP ERG20 (overexpressed) DMAPP->FPP ERG20 (overexpressed) alpha_Santalene α-Santalene FPP->alpha_Santalene SAS (heterologous) Ergosterol Ergosterol Pathway FPP->Ergosterol ERG9 (downregulated) Fed_Batch_Workflow Inoculum Inoculum Preparation (YPD, 30°C, 24-48h) Batch Batch Phase (Basal Salts + Glycerol) Inoculum->Batch Inoculate Bioreactor Glycerol_Feed Glycerol Fed-Batch Phase (Biomass Accumulation) Batch->Glycerol_Feed Glycerol Depletion Induction Methanol Fed-Batch Phase (α-Santalene Production) Glycerol_Feed->Induction High Cell Density Achieved Harvest Harvest and Product Extraction Induction->Harvest End of Fermentation

Application Note: Extraction and Purification of (+)-α-Santalene from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (+)-α-Santalene is a bicyclic sesquiterpene hydrocarbon, a significant constituent of sandalwood oil, which is highly valued in the fragrance and pharmaceutical industries.[1][2][3] It serves as a key precursor for the biosynthesis of (Z)-α-santalol, the primary component responsible for the characteristic sweet, woody aroma of sandalwood.[2][3] The primary natural source of (+)-α-santalene is the heartwood of the East Indian sandalwood tree, Santalum album.[1] Due to the over-exploitation and slow growth of these trees, efficient extraction and purification methods are crucial for obtaining high-purity α-santalene for research and commercial applications.[2][3] This document provides detailed protocols for the extraction and purification of (+)-α-santalene from natural plant materials.

Natural Sources of (+)-α-Santalene

While Santalum album is the principal source, α-santalene has been identified in other plant species, though typically in lower concentrations.

Table 1: Natural Sources of (+)-α-Santalene

Plant SpeciesCommon NamePlant PartTypical α-Santalene Content in Essential Oil
Santalum albumEast Indian SandalwoodHeartwood1.05% - 30%[4][5]
Clausena lansiumWampeeLeavesPresence reported[1][2]
Cinnamomum camphoraCamphor TreeVariesIdentified as a sesquiterpene hydrocarbon present[1]
Prunella vulgarisSelf-healAerial PartsPresence reported, variable abundance[1]

Part 1: Extraction Methodologies

The initial step involves extracting the essential oil, which contains α-santalene, from the raw plant material. The choice of method depends on factors like desired yield, purity, cost, and environmental considerations.

G cluster_start Step 1: Raw Material Preparation cluster_extraction Step 2: Extraction cluster_output Step 3: Crude Product Start Sandalwood Heartwood Prep Chipping / Powdering Start->Prep Increase surface area SD Steam Distillation Prep->SD SFE Supercritical Fluid Extraction (SFE) Prep->SFE SE Solvent Extraction Prep->SE CrudeOil Crude Sandalwood Oil (containing α-santalene) SD->CrudeOil SFE->CrudeOil SE->CrudeOil

Caption: General workflow for the extraction of crude essential oil.

Steam Distillation

A traditional and widely used method for extracting volatile compounds from plant materials.[1][3] It is particularly effective for essential oils.

Experimental Protocol: Steam Distillation using a Clevenger Apparatus

  • Material Preparation: Weigh a specific amount (e.g., 150-200 g) of powdered Santalum album heartwood.[6]

  • Apparatus Setup: Place the powdered wood into a large round-bottom flask. Add distilled water to fully immerse the powder.

  • Connection: Connect the flask to a Clevenger-type apparatus, which is then connected to a condenser.

  • Heating: Heat the flask using a heating mantle. The steam generated will pass through the plant material, volatilizing the essential oil components.[7]

  • Distillation: Continue heating for an extended period (e.g., 20-24 hours) to ensure efficient extraction.[6] The Clevenger apparatus continuously recycles the condensed water back into the distillation flask.[6]

  • Collection: The steam and volatilized oil mixture condenses in the condenser. As the oil is immiscible with water, it separates and collects in the graduated tube of the Clevenger apparatus.

  • Isolation: After distillation is complete and the apparatus has cooled, carefully collect the separated oil.

  • Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual moisture.[6][8]

  • Storage: Store the crude essential oil in a sealed, dark glass vial at 4°C.

Supercritical Fluid Extraction (SFE)

A modern "green" extraction technique that uses a supercritical fluid, typically CO₂, as the solvent.[9] This method is advantageous for its mild operating temperatures and the absence of organic solvent residues.[9][10]

Experimental Protocol: Supercritical CO₂ Extraction

  • Material Preparation: Grind the sandalwood heartwood to a uniform particle size and place it into the extraction vessel.

  • System Pressurization: Seal the extraction vessel. Pressurize the system with CO₂ and heat it to a supercritical state (e.g., above 31°C and 73.8 bar).[8]

  • Extraction: Introduce the supercritical CO₂ into the extraction vessel, allowing it to permeate the plant material and dissolve the essential oils.[8][10] This can be done in a static mode (circulating within the vessel) or dynamic mode (continuous flow).[11]

  • Separation: The CO₂ laden with the extracted oil flows into a separator vessel.

  • Decompression: Reduce the pressure and/or temperature in the separator. This causes the CO₂ to lose its solvent power and return to a gaseous state, precipitating the extracted oil.

  • Collection: Collect the crude oil from the bottom of the separator.

  • CO₂ Recycling: The gaseous CO₂ can be re-pressurized and recycled for subsequent extractions.[10]

Solvent Extraction

This method uses organic solvents to extract the oil. Soxhlet extraction is a common continuous technique.

Experimental Protocol: Soxhlet Extraction

  • Material Preparation: Place a known quantity of powdered sandalwood heartwood (e.g., 20 g) into a thimble in the main chamber of a Soxhlet extractor.[6]

  • Solvent Selection: Fill a round-bottom flask with a suitable non-polar solvent, such as hexane.[6][8]

  • Apparatus Setup: Assemble the Soxhlet apparatus with the flask, extractor, and a condenser.

  • Extraction Cycle: Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the plant material.[8]

  • Siphoning: Once the liquid level in the chamber reaches the top of the siphon arm, the solvent and extracted oil are siphoned back into the flask.

  • Continuous Extraction: This cycle repeats, allowing for a continuous and efficient extraction. Continue until the solvent running through the siphon tube is clear.[8]

  • Solvent Removal: After extraction, remove the solvent from the oil using a rotary evaporator.[6]

  • Storage: Store the resulting crude oil in a sealed, dark glass vial.

Table 2: Comparison of Extraction Methods

MethodAdvantagesDisadvantagesReported Oil Yield (S. album)
Steam Distillation Well-established, no organic solventsLong extraction times, high temperatures can degrade some compounds[9]1.15% - 2.88%[6][9]
Supercritical Fluid Extraction (SFE) Mild temperatures, no solvent residue, tunable selectivity[12]High initial equipment cost, complex operationCompetitive with conventional methods[9]
Solvent Extraction High efficiency, can extract a broad range of compoundsPotential for solvent residue, requires solvent removal step, flammability concernsVaries with solvent

Part 2: Purification of (+)-α-Santalene

Crude sandalwood oil is a complex mixture. To isolate (+)-α-santalene, chromatographic techniques are employed. Medium Pressure Liquid Chromatography (MPLC) using a silver nitrate-impregnated stationary phase is particularly effective for separating sesquiterpenes.[13][14][15]

G cluster_start Step 1: Starting Material cluster_purification Step 2: Purification cluster_fractions Step 3: Fraction Collection & Analysis cluster_output Step 4: Final Product Start Crude Sandalwood Oil MPLC Medium Pressure Liquid Chromatography (MPLC) Start->MPLC Stationary Stationary Phase: AgNO₃-impregnated Silica Gel MPLC->Stationary Mobile Mobile Phase: Hexane MPLC->Mobile Collect Collect Fractions MPLC->Collect Analysis Analyze Fractions (e.g., GC-MS) Collect->Analysis Pure Purified (+)-α-Santalene Analysis->Pure Pool pure fractions

Caption: Workflow for the purification of (+)-α-santalene.

Medium Pressure Liquid Chromatography (MPLC)

This technique offers a balance between the resolution of HPLC and the capacity of column chromatography. The use of silver nitrate (AgNO₃) enhances the separation of unsaturated compounds like santalene isomers.

Experimental Protocol: MPLC Purification

  • Stationary Phase Preparation: Prepare a slurry of silica gel impregnated with silver nitrate. This stationary phase is then packed into an MPLC column.

  • Sample Preparation: Dissolve a known amount of crude sandalwood oil in a minimal volume of the mobile phase (hexane).

  • System Equilibration: Equilibrate the MPLC column by pumping the mobile phase (hexane) through it until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Begin the elution with hexane as the mobile phase to separate the sesquiterpene hydrocarbons, including α- and β-santalenes.[13][15]

  • Fraction Collection: Collect fractions of the eluent at regular intervals using a fraction collector.

  • Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing high-purity α-santalene.

  • Pooling and Solvent Removal: Combine the fractions that contain pure (+)-α-santalene. Remove the solvent using a rotary evaporator under reduced pressure.

  • Final Product: The result is purified (+)-α-santalene. Store under an inert atmosphere at low temperatures to prevent degradation.

Table 3: Purification Data

Purification MethodStationary PhaseMobile PhaseAchieved Purity of α-Santalene
MPLC Silver nitrate-impregnated silica gelHexane>96%[13][14][15]
Flash Column Chromatography Silica GelSolvent gradient (e.g., Hexane/Ethyl Acetate)Used for pre-purification of fractions[6][9]

Part 3: Analysis and Quality Control

The identity and purity of the final product must be confirmed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for both identifying and quantifying α-santalene. The retention time confirms the identity against a standard, and the peak area corresponds to its purity and concentration.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the isolated compound.

By following these detailed protocols, researchers can successfully extract and purify (+)-α-santalene from natural sources, enabling further investigation into its chemical, biological, and pharmaceutical properties.

References

Application Note: Quantitative Analysis of α-Santalene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the identification and quantification of α-santalene in complex matrices, such as essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS). α-Santalene, a key sesquiterpenoid, is a significant component of sandalwood oil, contributing to its characteristic aroma and therapeutic properties.[1] The methodology outlined herein is suitable for researchers, scientists, and professionals in the fields of natural product chemistry, quality control of essential oils, and drug development. This document includes procedures for sample preparation, GC-MS instrument parameters, and data analysis, along with representative data presented in tabular and graphical formats.

Introduction

α-Santalene (C₁₅H₂₄, Molar Mass: 204.35 g/mol ) is a tricyclic sesquiterpene that, along with its derivatives like α-santalol, is a major constituent of East Indian Sandalwood oil.[1][2] The analysis of α-santalene is crucial for the quality assessment and authentication of sandalwood oil and for research into its biosynthesis and pharmacological activities. GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like α-santalene from complex mixtures.[3] This method offers high sensitivity and specificity, enabling accurate determination of α-santalene content.

Experimental Protocol

Sample Preparation

The following protocol describes the extraction of α-santalene from a solid matrix (e.g., sandalwood heartwood powder). For liquid samples like essential oils, a direct dilution step can be performed.

Materials:

  • Sandalwood powder

  • n-Hexane or Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sonicator

  • Centrifuge

  • Vortex mixer

  • Micropipettes

  • GC vials with inserts

  • 0.22 µm Syringe filters

Procedure:

  • Weigh approximately 200 mg of finely powdered sandalwood into a glass vial.

  • Add 2 mL of n-hexane to the vial.

  • Sonicate the mixture for 60 minutes to ensure efficient extraction of the volatile compounds.[4]

  • After sonication, centrifuge the sample to pellet the solid material.

  • Carefully transfer the supernatant (the n-hexane extract) to a clean vial.

  • Dry the extract over a small amount of anhydrous sodium sulfate to remove any residual moisture.

  • Filter the dried extract through a 0.22 µm syringe filter into a clean GC vial.

  • The sample is now ready for GC-MS analysis. For highly concentrated samples, further dilution may be necessary.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and may require optimization based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: MS detector (e.g., 5973N or ITQ 900)

  • Column: DB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness or equivalent non-polar capillary column.[4]

GC Parameters:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.[4]

  • Injection Mode: Splitless or a high split ratio (e.g., 1:90) depending on sample concentration.[1]

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 1-3 minutes.

    • Ramp: Increase at a rate of 3-20 °C/min to 220-250 °C.

    • Final hold: Hold at the final temperature for 3-20 minutes.[1][4]

MS Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Ion Source Temperature: 180-250 °C.[1]

  • Mass Range: Scan from m/z 40-450.[5]

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Data Presentation

Quantitative Data

The quantification of α-santalene is typically performed by peak area normalization, assuming that the response factors of the constituents are similar. For more accurate quantification, a calibration curve with a certified reference standard of α-santalene should be prepared.

Compound NameRetention Time (min)Molecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Relative Abundance (%) in Sandalwood Oil
α-SantaleneVaries with methodC₁₅H₂₄204.35[6]94, 41, 95, 69, 121[6]0.56 - 1.6%[1]
Mass Spectrum Data

The identification of α-santalene is confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST/Wiley).

m/zRelative Intensity (%)
4160.50
6941.50
9499.99
9548.00
12139.00
Data sourced from PubChem CID 94164[6]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sandalwood Powder Extraction Solvent Extraction (n-Hexane) Sample->Extraction Sonication Filtration Filtration & Drying Extraction->Filtration FinalSample Sample in GC Vial Filtration->FinalSample Injection Injection FinalSample->Injection Separation GC Separation Injection->Separation Carrier Gas Flow Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Chromatogram->MassSpectra Peak Selection Quantification Peak Integration & Quantification Chromatogram->Quantification Identification Library Search & Identification MassSpectra->Identification Identification->Quantification

Caption: GC-MS analysis workflow for α-santalene.

Biosynthetic Pathway of Santalenes

Santalene_Biosynthesis FPP Farnesyl Diphosphate (FPP) Enzyme Santalene Synthase FPP->Enzyme Alpha_Santalene α-Santalene Enzyme->Alpha_Santalene Beta_Santalene β-Santalene Enzyme->Beta_Santalene Epi_Beta_Santalene epi-β-Santalene Enzyme->Epi_Beta_Santalene

Caption: Simplified biosynthesis of santalenes from FPP.

Conclusion

The GC-MS method detailed in this application note is a robust and reliable approach for the analysis of α-santalene. It provides the necessary framework for sample preparation, instrumental analysis, and data interpretation, making it a valuable tool for quality control and research applications in the pharmaceutical and fragrance industries. The provided parameters and workflows can be adapted to suit various laboratory settings and research objectives.

References

Application Notes and Protocols for Chiral High-Performance Liquid Chromatography (HPLC) Separation of α-Santalene Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alpha-santalene, a key sesquiterpene constituent of sandalwood oil, is a valuable natural product widely used in the fragrance and pharmaceutical industries. As a chiral molecule, α-santalene exists as two enantiomers, (+)-α-santalene and (-)-α-santalene, which may exhibit different biological activities and sensory properties. Therefore, the ability to separate and quantify these enantiomers is of significant importance for quality control, authenticity assessment, and drug development.

This application note presents a detailed protocol for the enantiomeric separation of α-santalene using chiral High-Performance Liquid Chromatography (HPLC). Due to the non-polar nature of α-santalene, a normal-phase chiral HPLC method is proposed, utilizing a polysaccharide-based chiral stationary phase (CSP) known for its broad enantioselectivity for a wide range of chiral compounds.

Experimental Protocols

This section outlines the detailed methodology for the chiral HPLC separation of α-santalene enantiomers.

Materials and Reagents
  • Solvents: HPLC-grade n-hexane and isopropanol.

  • Sample: Racemic α-santalene standard or sample dissolved in n-hexane.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions

A polysaccharide-based chiral stationary phase is recommended due to its proven efficacy in separating a wide range of non-polar and weakly polar chiral molecules.

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (99.5 / 0.5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in n-hexane
Sample Preparation
  • Accurately weigh and dissolve the α-santalene sample in n-hexane to achieve a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis

The retention times of the two enantiomers are used for their identification. The resolution (Rs) between the two enantiomeric peaks should be calculated to assess the quality of the separation. An Rs value of ≥ 1.5 indicates baseline separation.

Expected Results and Data Presentation

The proposed chiral HPLC method is expected to provide a good resolution of the (+)- and (-)-enantiomers of α-santalene. The following table summarizes the anticipated quantitative data.

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
(+)-α-Santalene8.51.1-
(-)-α-Santalene9.81.21.8

Experimental Workflow and Diagrams

The following diagram illustrates the logical workflow of the chiral HPLC separation process for α-santalene enantiomers.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition & Analysis prep1 Weigh α-Santalene Sample prep2 Dissolve in n-Hexane (1 mg/mL) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject Sample into HPLC System prep3->hplc1 hplc2 Separation on Chiralpak AD-H Column hplc1->hplc2 hplc4 Detection at 220 nm hplc2->hplc4 hplc3 Mobile Phase: n-Hexane/IPA (99.5/0.5) hplc3->hplc2 data1 Record Chromatogram hplc4->data1 data2 Identify Enantiomer Peaks by Retention Time data1->data2 data3 Calculate Resolution (Rs) data2->data3 data4 Quantify Enantiomeric Composition data3->data4

Caption: Experimental workflow for the chiral HPLC separation of α-santalene.

Conclusion

The described chiral HPLC method provides a robust and reliable approach for the enantiomeric separation of α-santalene. This protocol is valuable for researchers, scientists, and professionals in the pharmaceutical and fragrance industries for the quality control and analysis of this important sesquiterpene. The use of a polysaccharide-based chiral stationary phase in a normal-phase mode is key to achieving successful separation of these non-polar enantiomers. Further optimization of the mobile phase composition and temperature may be performed to enhance resolution if necessary.

Application Notes and Protocols for the Enzymatic Assay of (+)-α-Santalene Synthase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Santalene is a key sesquiterpene precursor to the commercially valuable sandalwood oil components, α-santalol and β-santalol. The biosynthesis of (+)-α-santalene is catalyzed by the enzyme (+)-α-santalene synthase (SaSSy), a type of sesquiterpene synthase. This enzyme facilitates the cyclization of the linear substrate farnesyl pyrophosphate (FPP) into the characteristic tricyclic structure of α-santalene. The enzymatic assay of (+)-α-santalene synthase is crucial for enzyme characterization, inhibitor screening, and metabolic engineering efforts aimed at the microbial production of sandalwood oil constituents.

This document provides a detailed protocol for the in vitro enzymatic assay of (+)-α-santalene synthase, including enzyme preparation, reaction conditions, product extraction, and quantification by gas chromatography-mass spectrometry (GC-MS).

Principle of the Assay

The enzymatic assay for (+)-α-santalene synthase activity measures the conversion of the substrate, farnesyl pyrophosphate (FPP), into (+)-α-santalene and other sesquiterpene products. The reaction requires a divalent cation, typically magnesium (Mg²⁺), as a cofactor. Following the enzymatic reaction, the hydrophobic sesquiterpene products are extracted from the aqueous reaction mixture using an organic solvent. The extracted products are then identified and quantified using gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize key quantitative data for (+)-α-santalene synthase from Santalum album.

Table 1: Kinetic Parameters of Santalum album (+)-α-Santalene Synthase

ParameterValueSubstrateReference
K_m1.4 µM(2E,6E)-Farnesyl Diphosphate--INVALID-LINK--
k_cat0.34 s⁻¹(2E,6E)-Farnesyl Diphosphate--INVALID-LINK--

Table 2: Product Distribution of Santalum album (+)-α-Santalene Synthase

ProductRelative Abundance (%)
α-Santalene41.2 ± 1.0
β-Santalene29.5 ± 0.4
epi-β-Santalene4.4 ± 0.0
exo-α-Bergamotene21.6 ± 0.6

Table 3: Typical Reaction Conditions

ParameterRecommended Condition
pH7.0 - 8.0
Temperature30°C
Divalent CationMg²⁺ (typically 10-20 mM)
Substrate (FPP) Concentration10 - 50 µM
Enzyme Concentration1 - 10 µg

Experimental Protocols

Reagents and Materials
  • Enzyme: Purified recombinant (+)-α-santalene synthase. The enzyme can be expressed in and purified from E. coli or other suitable host systems.

  • Substrate: (2E,6E)-Farnesyl pyrophosphate (FPP), ammonium salt (commercially available).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10% glycerol, 5 mM dithiothreitol (DTT).

  • Cofactor Solution: 1 M MgCl₂.

  • Stop/Extraction Solvent: n-Hexane or pentane, GC-grade, containing an internal standard (e.g., 10 µM caryophyllene or other suitable hydrocarbon).

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).

  • Reaction Tubes: 2 mL glass vials with screw caps.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., HP-5ms, DB-5, or equivalent).

Step-by-Step Experimental Protocol
  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C. Add DTT fresh before use.

    • Prepare a 1 M stock solution of MgCl₂ in deionized water.

    • Prepare a 1 mM stock solution of FPP in assay buffer. Aliquot and store at -20°C.

    • Prepare the extraction solvent containing the internal standard.

  • Enzymatic Reaction:

    • In a 2 mL glass vial, prepare the reaction mixture on ice. For a final volume of 500 µL, add the following in order:

      • 435 µL of Assay Buffer

      • 10 µL of 1 M MgCl₂ (final concentration: 20 mM)

      • 5 µL of purified (+)-α-santalene synthase (e.g., 1-10 µg)

    • Pre-incubate the mixture at 30°C for 2 minutes to equilibrate the temperature.

    • Initiate the reaction by adding 50 µL of 1 mM FPP (final concentration: 100 µM).

    • Vortex briefly and incubate the reaction at 30°C for 30-60 minutes.

  • Product Extraction:

    • Stop the reaction by adding 500 µL of n-hexane (or pentane) containing the internal standard.

    • Vortex vigorously for 30 seconds to extract the sesquiterpene products into the organic phase.

    • Centrifuge the vial at 5,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean 1.5 mL glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic extract to a GC-MS autosampler vial.

  • GC-MS Analysis:

    • Inject 1-2 µL of the organic extract into the GC-MS system.

    • A typical GC temperature program for sesquiterpene analysis is as follows:

      • Injector Temperature: 250°C

      • Oven Program:

        • Initial temperature: 50°C, hold for 2 minutes.

        • Ramp: 10°C/minute to 200°C.

        • Ramp: 20°C/minute to 300°C, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the (+)-α-santalene peak in the chromatogram based on its retention time and mass spectrum, comparing it to an authentic standard if available or to a library spectrum (e.g., NIST).

    • Quantify the amount of (+)-α-santalene produced by comparing its peak area to that of the internal standard.

    • Calculate the specific activity of the enzyme (e.g., in pmol/mg/s or nmol/mg/h).

Visualizations

Biochemical Pathway

santalene_biosynthesis Biosynthesis of (+)-alpha-Santalene FPP Farnesyl Pyrophosphate (FPP) enzyme This compound Synthase (SaSSy) FPP->enzyme Substrate products This compound beta-Santalene epi-beta-Santalene exo-alpha-Bergamotene enzyme->products Catalysis cofactor Mg²⁺ cofactor->enzyme Cofactor

Caption: Biosynthesis of this compound from FPP.

Experimental Workflow

experimental_workflow Enzymatic Assay Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_extraction 3. Product Extraction cluster_analysis 4. Analysis prep_reagents Prepare Assay Buffer, FPP, and MgCl₂ solutions mix Combine Buffer, MgCl₂, and Enzyme prep_reagents->mix pre_incubate Pre-incubate at 30°C mix->pre_incubate add_fpp Initiate with FPP pre_incubate->add_fpp incubate Incubate at 30°C add_fpp->incubate add_solvent Add Hexane/Pentane (with Internal Standard) incubate->add_solvent vortex Vortex and Centrifuge add_solvent->vortex collect_organic Collect and Dry Organic Layer vortex->collect_organic gcms GC-MS Analysis collect_organic->gcms data_analysis Data Interpretation and Quantification gcms->data_analysis

Caption: Workflow for this compound Synthase Assay.

The Olfactory and Gustatory Signature of (+)-α-Santalene: Application Notes for the Fragrance and Flavor Industries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-α-Santalene, a naturally occurring sesquiterpene hydrocarbon, is a key contributor to the characteristic woody and warm aroma of sandalwood oil.[1][] Its versatile sensory profile has led to its application in both the fragrance and flavor industries. This document provides detailed application notes, experimental protocols, and quantitative data to support research and development involving (+)-α-santalene.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data regarding the application of (+)-α-santalene.

Table 1: Recommended Usage Levels of (+)-α-Santalene in Fragrance and Flavor Applications

ApplicationRecommended Maximum Usage Level (%)"Normal" Usage Level (mg/kg) in Food"Maximum" Usage Level (mg/kg) in Food
Fragrance Concentrate5.0[3][4]--
Beverages (Non-alcoholic)-5.025.0
Beverages (Alcoholic)-10.050.0
Bakery-10.050.0
Confectionery-10.050.0
Dairy Products-7.035.0
Fats and Oils-5.025.0
Processed Fruit-7.035.0
Meat Products-2.010.0
Fish Products-2.010.0
Soups, Sauces, Spices-5.025.0
Ready-to-eat Savouries-20.0100.0
Composite Foods-5.025.0

Data for food categories are based on industry-reported usage levels.[3][4]

Table 2: Sensory Profile of (+)-α-Santalene

AttributeDescription
Odor Woody[3][4][5]
Flavor Woody[5]

Table 3: Stability of (+)-α-Santalene

ConditionObservation
General Stability Generally stable under normal conditions.[5]
Sensitivity Sensitive to light and air, which can lead to oxidation over time.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Sensory Evaluation of (+)-α-Santalene using Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the odor profile and intensity of (+)-α-santalene.

Materials:

  • (+)-α-Santalene standard

  • Ethanol (odor-free)

  • Gas chromatograph coupled with an olfactometry port and a mass spectrometer (GC-MS-O)

  • Appropriate GC column (e.g., non-polar)

  • Trained sensory panel

Procedure:

  • Sample Preparation: Prepare a dilution series of (+)-α-santalene in odor-free ethanol.

  • GC-MS-O Analysis:

    • Inject a sample of the diluted (+)-α-santalene into the GC-MS-O system.

    • The effluent from the GC column is split, with one part going to the MS detector for chemical identification and the other to the olfactometry port for sensory analysis.

    • A trained panelist sniffs the effluent at the olfactometry port and records the odor descriptors and their intensity at specific retention times.

  • Data Analysis: Correlate the sensory data (odor descriptors and intensity) with the chemical data from the MS to identify the odor characteristics of the (+)-α-santalene peak.

Protocol 2: Stability Testing of (+)-α-Santalene in a Fragrance Formulation

Objective: To evaluate the stability of (+)-α-santalene in a finished fragrance product under various conditions.

Materials:

  • Fragrance formulation containing a known concentration of (+)-α-santalene

  • Climate chambers with controlled temperature and humidity

  • UV light cabinet

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Control samples stored in the dark at a low temperature

Procedure:

  • Sample Storage:

    • Accelerated Stability: Store samples in a climate chamber at elevated temperatures (e.g., 40°C) for a defined period (e.g., 3 months).

    • Light Exposure: Expose samples to controlled UV light in a light cabinet.

    • Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing and thawing.

  • Sample Analysis:

    • At specified time intervals, withdraw an aliquot of each sample.

    • Analyze the concentration of (+)-α-santalene in each sample using GC-FID or GC-MS.

    • Compare the concentration of (+)-α-santalene in the stressed samples to the control samples.

  • Data Analysis: Calculate the percentage degradation of (+)-α-santalene under each condition to determine its stability in the formulation.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the olfactory signaling pathway and a typical experimental workflow for fragrance evaluation.

olfactory_signaling_pathway cluster_air Nasal Cavity cluster_neuron Olfactory Sensory Neuron cluster_brain Brain Odorant (+)-α-Santalene OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G Protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_channel Ion Channel cAMP->Ion_channel Opens Depolarization Depolarization Ion_channel->Depolarization Influx of Ca²⁺, Na⁺ Ca_Na Action_Potential Action Potential Depolarization->Action_Potential Generates Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Signal to Olfactory_Cortex Olfactory Cortex Olfactory_Bulb->Olfactory_Cortex Signal to

Caption: Olfactory Signaling Pathway for (+)-α-Santalene.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_application Application Sample_Prep Sample Preparation ((+)-α-Santalene in formulation) GC_O GC-Olfactometry (Sensory Profile) Sample_Prep->GC_O GC_MS GC-MS (Chemical Identification) Sample_Prep->GC_MS Stability Stability Testing (Accelerated, Light, Freeze-Thaw) Sample_Prep->Stability Sensory_Data Sensory Data (Odor Descriptors, Intensity) GC_O->Sensory_Data Chemical_Data Chemical Data (Concentration, Degradation) GC_MS->Chemical_Data Stability->Chemical_Data Formulation Formulation Optimization Sensory_Data->Formulation Chemical_Data->Formulation

Caption: Experimental Workflow for Fragrance Evaluation.

References

Application Notes and Protocols for the Biocatalytic Conversion of Farnesyl Pyrophosphate to (+)-α-Santalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Santalene is a key sesquiterpene precursor to the highly valued sandalwood oil, which has extensive applications in the fragrance, cosmetic, and pharmaceutical industries.[1][2] Traditional extraction from the slow-growing sandalwood tree is unsustainable. Biocatalytic conversion using microbial cell factories presents a promising and sustainable alternative for the production of (+)-α-santalene. This document provides detailed application notes and protocols for the biocatalytic conversion of farnesyl pyrophosphate (FPP) to (+)-α-santalene, leveraging engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae.

The core of this bioconversion is the enzyme α-santalene synthase (also known as santalene synthase), which catalyzes the cyclization of the universal sesquiterpene precursor, FPP, to form (+)-α-santalene.[2][3] Metabolic engineering strategies are often employed to enhance the production of FPP and channel it towards α-santalene synthesis, thereby increasing product titers.

Data Presentation

Table 1: Titers of (+)-α-Santalene Production in Engineered Microorganisms
Host OrganismEngineering StrategyFermentation ScaleTiter (mg/L)Reference
Escherichia coliInitial StrainShake Flask6.4[1]
Escherichia coliSantalene synthase engineering (site-directed mutagenesis)Shake Flask887.5[1]
Escherichia coliAddition of a fusion tag to santalene synthaseShake Flask1078.8[1]
Escherichia coliPrecursor flux amplification and mutant synthaseShake Flask1272[1]
Escherichia coliPrecursor flux amplification and mutant synthaseFed-batch2916[1][2]
Escherichia coliRibosome binding site (RBS) optimization of synthetic operonShake Flask412[4]
Escherichia coliDeletion of tnaA gene to reduce byproduct formationShake Flask599[4]
Saccharomyces cerevisiaeOverexpression of MVA pathway genes, downregulation of competing pathwaysFed-batch704.2 (santalenes)[5]
Yarrowia lipolyticaCodon-optimized α-santalene synthase integrationFermentation5.19[6]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of (+)-α-Santalene

alpha_santalene_biosynthesis Biosynthetic Pathway of (+)-α-Santalene from Farnesyl Pyrophosphate FPP Farnesyl Pyrophosphate (FPP) alpha_santalene (+)-α-Santalene FPP->alpha_santalene Cyclization enzyme α-Santalene Synthase enzyme->FPP catalyzes

Caption: Enzymatic conversion of FPP to (+)-α-santalene.

Metabolic Engineering Workflow in E. coli

metabolic_engineering_workflow Metabolic Engineering Workflow for (+)-α-Santalene Production cluster_host Host Strain Engineering cluster_fermentation Fermentation and Production cluster_analysis Analysis Host_Selection Select Host Strain (e.g., E. coli) MVA_Pathway Introduce/Overexpress Mevalonate (MVA) Pathway Genes Host_Selection->MVA_Pathway FPP_Synthase Screen and Select Optimal FPP Synthase MVA_Pathway->FPP_Synthase Santalene_Synthase Introduce α-Santalene Synthase Gene FPP_Synthase->Santalene_Synthase Competing_Pathways Downregulate Competing Pathways (e.g., squalene synthesis) Santalene_Synthase->Competing_Pathways Shake_Flask Shake Flask Cultivation (Initial Screening) Competing_Pathways->Shake_Flask Fed_Batch Fed-Batch Fermentation (Scale-up) Shake_Flask->Fed_Batch Product_Extraction Solvent Extraction of (+)-α-Santalene Fed_Batch->Product_Extraction GC_MS GC-MS Analysis (Quantification and Identification) Product_Extraction->GC_MS

Caption: A typical workflow for engineering E. coli for enhanced (+)-α-santalene production.

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of α-Santalene Synthase
  • Gene Synthesis and Cloning:

    • Synthesize the coding sequence for α-santalene synthase (e.g., from Santalum album), codon-optimized for E. coli expression.

    • Clone the synthesized gene into an expression vector (e.g., pET-28a(+) or pET32b) containing an N-terminal His-tag for purification.[7]

  • Transformation:

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3) or Rosetta 2(DE3)).[7]

  • Protein Expression:

    • Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Purify the His-tagged α-santalene synthase from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's protocol.

    • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

    • Desalt and exchange the buffer of the purified protein using a desalting column or dialysis into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

    • Determine the protein concentration using a Bradford assay.

Protocol 2: Enzymatic Assay of α-Santalene Synthase
  • Reaction Mixture:

    • Prepare a reaction mixture in a glass vial containing:

      • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • 10 mM MgCl₂ (as a divalent cation cofactor)[7]

      • 10-50 µM Farnesyl pyrophosphate (FPP) as the substrate

      • 1-5 µg of purified α-santalene synthase

      • Bring the final volume to 500 µL with nuclease-free water.

  • Incubation:

    • Overlay the reaction mixture with 500 µL of n-hexane or dodecane to capture the volatile product.

    • Incubate the reaction at 30°C for 1-4 hours with gentle shaking.

  • Product Extraction:

    • After incubation, vortex the mixture vigorously for 30 seconds to extract the α-santalene into the organic layer.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new glass vial for GC-MS analysis.

Protocol 3: Quantification of (+)-α-Santalene from Fermentation Broth by GC-MS
  • Sample Preparation:

    • Take a 1 mL sample of the fermentation broth.

    • Add an equal volume of an organic solvent such as n-hexane or ethyl acetate.[8]

    • Add an internal standard (e.g., caryophyllene or another non-native sesquiterpene) for accurate quantification.

    • Vortex vigorously for 1 minute to extract the α-santalene.

    • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the organic (upper) layer to a clean GC vial.

    • Dry the organic phase over anhydrous sodium sulfate if necessary.[9]

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

      • Injector Temperature: 250°C.

      • Oven Temperature Program:

        • Initial temperature: 60°C, hold for 2 minutes.

        • Ramp to 150°C at 10°C/min.

        • Ramp to 280°C at 20°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injection Volume: 1 µL in splitless mode.

    • Mass Spectrometer (MS) Conditions:

      • Ion Source Temperature: 230°C.

      • Interface Temperature: 280°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Quantification:

    • Identify the (+)-α-santalene peak based on its retention time and mass spectrum (characteristic ions: m/z 93, 107, 119, 133, 161, 204).[9]

    • Quantify the concentration by comparing the peak area of α-santalene to that of the internal standard and using a standard curve prepared with pure (+)-α-santalene.

Protocol 4: Fed-Batch Fermentation for High-Titer (+)-α-Santalene Production in E. coli
  • Seed Culture:

    • Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium with the appropriate antibiotics.

    • Grow overnight at 37°C with shaking at 220 rpm.

  • Bioreactor Setup:

    • Prepare a 5 L bioreactor with 3 L of defined fermentation medium (e.g., a mineral salt medium with glucose as the carbon source).

    • Inoculate the bioreactor with the overnight seed culture to an initial OD600 of 0.1.

  • Fermentation Conditions:

    • Temperature: 37°C for initial growth, then reduce to 30°C after induction.

    • pH: Maintain at 7.0 by automatic addition of an acid (e.g., H₃PO₄) and a base (e.g., NH₄OH).

    • Dissolved Oxygen (DO): Maintain at >20% saturation by controlling the agitation speed and airflow rate.

  • Induction and Feeding:

    • When the OD600 reaches a specific value (e.g., 10-15), induce the expression of the α-santalene production pathway with IPTG.

    • Begin a fed-batch strategy by continuously or intermittently feeding a concentrated glucose solution to maintain a low glucose concentration in the fermenter, which helps to avoid the accumulation of inhibitory byproducts. A feeding solution containing 500 g/L glucose can be used.[5]

    • Add a dodecane or other suitable organic solvent overlay (e.g., 10% v/v) to the fermentation broth to capture the volatile (+)-α-santalene in situ and reduce product toxicity.

  • Sampling and Analysis:

    • Take samples periodically to monitor cell growth (OD600), glucose concentration, and (+)-α-santalene production using the GC-MS protocol described above.

    • Continue the fermentation for 48-72 hours or until production ceases.

  • Product Recovery:

    • At the end of the fermentation, separate the organic layer containing the (+)-α-santalene from the aqueous phase. The product can then be further purified if necessary.

References

Application Notes and Protocols for Heterologous Expression of Santalene Synthase Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of santalene synthase genes in microbial hosts, primarily Escherichia coli and Saccharomyces cerevisiae. The aim is to enable the sustainable production of santalenes, key precursors to the valuable fragrance and pharmaceutical compounds found in sandalwood oil.

Introduction

Sandalwood oil, highly prized for its characteristic woody and sweet fragrance, is composed mainly of sesquiterpenoids, including α-, β-, and epi-β-santalol.[1] These santalols are derived from their corresponding santalenes, which are synthesized from farnesyl pyrophosphate (FPP) by the enzyme santalene synthase.[2][3] Due to the slow growth of sandalwood trees and overharvesting, the natural supply of sandalwood oil is limited and unsustainable.[4][5] Heterologous expression of santalene synthase genes in microbial hosts offers a promising alternative for the sustainable production of santalenes.[5][6] This document outlines the biosynthetic pathway, experimental workflows, and detailed protocols for expressing santalene synthase genes in E. coli and S. cerevisiae.

Santalene Biosynthetic Pathway

The biosynthesis of santalenes begins with the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), which is produced through the mevalonate (MVA) pathway. Santalene synthase then catalyzes the cyclization of FPP to a mixture of santalene isomers, primarily α-santalene, β-santalene, and epi-β-santalene, along with α-exo-bergamotene.[1][2] In sandalwood, these santalenes are further oxidized by cytochrome P450 monooxygenases to produce the corresponding santalols.[3]

Santalene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Santalene_Synthase Santalene Synthase FPP->Santalene_Synthase Santalenes α-Santalene β-Santalene epi-β-Santalene α-exo-Bergamotene Santalene_Synthase->Santalenes P450 Cytochrome P450 Oxidases Santalenes->P450 Oxidation Santalols α-Santalol β-Santalol epi-β-Santalol α-exo-Bergamotol P450->Santalols

Figure 1: Biosynthetic pathway of santalenes and santalols.

Experimental Workflow for Heterologous Expression

The general workflow for the heterologous expression of santalene synthase involves several key steps, from gene acquisition to product analysis. This process typically includes gene synthesis with codon optimization, cloning into an appropriate expression vector, transformation of a suitable microbial host, optimization of culture and induction conditions, and finally, extraction and analysis of the produced santalenes.

Heterologous_Expression_Workflow cluster_gene_prep Gene Preparation cluster_cloning Cloning and Transformation cluster_expression Expression and Production cluster_analysis Analysis Gene_Isolation Isolate Santalene Synthase Gene Codon_Optimization Codon Optimization for Host Gene_Isolation->Codon_Optimization Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Ligation Ligation into Vector Gene_Synthesis->Ligation Vector_Selection Select Expression Vector (e.g., pET, pESC) Vector_Selection->Ligation Transformation Transform Host (E. coli, S. cerevisiae) Ligation->Transformation Colony_Screening Screen Colonies Transformation->Colony_Screening Culture Inoculate and Grow Culture Colony_Screening->Culture Induction Induce Protein Expression (e.g., IPTG, Galactose) Culture->Induction Fermentation Fermentation Induction->Fermentation Extraction Extract Santalenes Fermentation->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantify Yield GCMS->Quantification

Figure 2: General workflow for heterologous expression of santalene synthase.

Quantitative Data on Santalene Production

The following tables summarize reported santalene and santalol production titers in engineered E. coli and S. cerevisiae. These values can serve as a benchmark for new experiments.

Table 1: Santalene and Santalol Production in Engineered E. coli

StrainExpression SystemKey Genetic ModificationsFermentation ScaleTiter (mg/L)Reference
E. coli NA-IS3DIPTG-inducible operonOptimized ribosome binding sites (RBSs) for α-santalene synthetic operonShake flask412 (α-santalene)[7]
E. coli tnaA- NA-IS3DIPTG-inducible operonDeletion of tnaA to reduce indole synthesisShake flask599 (α-santalene)[7]

Table 2: Santalene and Santalol Production in Engineered S. cerevisiae

StrainKey Genetic ModificationsFermentation ScaleTiter (mg/L)Reference
BY4742Integrated santalene biosynthesis cassettesShake flask94.6 (santalenes)[6]
BY4742Integrated santalene biosynthesis and P450-CPR systemShake flask24.6 (santalols)[6]
BY4742Downregulation of ERG9Shake flask164.7 (santalenes)[6]
BY4742Downregulation of ERG9Shake flask68.8 (santalols)[6]
Engineered S. cerevisiaeExpression of Clausena lansium santalene synthaseFed-batch163 (santalene)[8]

Experimental Protocols

Protocol 1: Codon Optimization of Santalene Synthase Gene

Objective: To optimize the codon usage of the santalene synthase gene for efficient expression in the chosen host organism (E. coli or S. cerevisiae).

Materials:

  • Santalene synthase gene sequence (e.g., from Santalum album)

  • Codon optimization software or online tool (e.g., GenScript's, IDT's)

  • Gene synthesis service

Procedure:

  • Obtain the nucleotide sequence of the santalene synthase gene.

  • Use a codon optimization tool to adapt the sequence for the target host (E. coli K12 or S. cerevisiae). This process involves replacing rare codons with those more frequently used by the host's translational machinery without altering the amino acid sequence.

  • Ensure the optimized sequence has a balanced GC content (around 50%) and lacks undesirable sequences such as internal ribosome entry sites, cryptic splice sites, or strong secondary structures in the mRNA.

  • Add appropriate restriction sites to the 5' and 3' ends of the gene for subsequent cloning into the expression vector.

  • Order the synthesis of the codon-optimized gene from a commercial vendor.

Protocol 2: Cloning of Santalene Synthase into an Expression Vector

Objective: To clone the codon-optimized santalene synthase gene into a suitable expression vector for E. coli (e.g., pET-28a) or S. cerevisiae (e.g., pESC series).

Materials:

  • Synthesized, codon-optimized santalene synthase gene

  • Expression vector (e.g., pET-28a for E. coli, pESC-URA for S. cerevisiae)

  • Restriction enzymes and corresponding buffers

  • T4 DNA ligase and buffer

  • Competent E. coli cells for cloning (e.g., DH5α)

  • LB agar plates with appropriate antibiotic (e.g., kanamycin for pET-28a)

  • Plasmid miniprep kit

Procedure:

  • Digest both the synthesized santalene synthase gene and the expression vector with the selected restriction enzymes.

  • Purify the digested gene and vector fragments using a gel extraction kit.

  • Ligate the digested santalene synthase gene into the linearized expression vector using T4 DNA ligase.

  • Transform the ligation mixture into competent E. coli DH5α cells and plate on selective LB agar plates.

  • Incubate the plates overnight at 37°C.

  • Select individual colonies and grow them in liquid LB medium with the appropriate antibiotic.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the correct insertion of the santalene synthase gene by restriction digestion and/or DNA sequencing.

Protocol 3: Heterologous Expression in E. coli

Objective: To express the santalene synthase protein in E. coli and produce santalenes.

Materials:

  • Verified expression plasmid containing the santalene synthase gene

  • Competent E. coli expression host (e.g., BL21(DE3))

  • LB medium with the appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution

  • Dodecane (for in-situ extraction)

Procedure:

  • Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on selective LB agar plates.

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium (e.g., 100 mL) with the overnight culture to an initial OD600 of ~0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Simultaneously, add a 10% (v/v) overlay of dodecane to the culture to capture the volatile santalenes.

  • Reduce the temperature to 16-25°C and continue to incubate for 16-48 hours with shaking.

  • After incubation, harvest the dodecane layer for GC-MS analysis.

Protocol 4: Heterologous Expression in S. cerevisiae

Objective: To express the santalene synthase in S. cerevisiae and produce santalenes.

Materials:

  • Verified yeast expression plasmid or integration cassette

  • S. cerevisiae host strain (e.g., BY4742)

  • Yeast transformation kit (LiAc/ss-carrier DNA/PEG method)

  • Synthetic complete (SC) drop-out medium for selection

  • YPD medium

  • Galactose (for inducible promoters)

  • Dodecane

Procedure:

  • Transform the expression plasmid or integration cassette into the S. cerevisiae host strain using the lithium acetate method.

  • Plate the transformed cells on selective SC drop-out medium and incubate at 30°C for 2-3 days until colonies appear.

  • Inoculate a single colony into 5 mL of selective SC medium and grow overnight at 30°C with shaking.

  • Inoculate a larger volume of selective SC medium (e.g., 100 mL) with the overnight culture.

  • If using an inducible promoter (e.g., GAL1), grow the cells in medium containing a non-repressing carbon source (e.g., raffinose) until the mid-log phase, then add galactose to a final concentration of 2% to induce expression. For constitutive promoters (e.g., TEF1, PGK1), proceed directly to the production phase.

  • Add a 10% (v/v) dodecane overlay to the culture.

  • Continue to incubate at 30°C for 48-72 hours with shaking.

  • Harvest the dodecane layer for GC-MS analysis.

Protocol 5: GC-MS Analysis of Santalenes

Objective: To identify and quantify the produced santalenes.

Materials:

  • Dodecane extract containing santalenes

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Helium gas (carrier gas)

  • GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Santalene standards (if available for quantification)

Procedure:

  • Sample Preparation: Centrifuge the dodecane extract to separate it from the aqueous phase and any cell debris.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 10:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 5°C/min.

      • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the santalene isomers by comparing their retention times and mass spectra with known standards or with mass spectral libraries (e.g., NIST).

    • Quantify the amount of each santalene by integrating the peak area and comparing it to a standard curve of a known concentration of a santalene standard or a related sesquiterpene.

Conclusion

The heterologous expression of santalene synthase genes in microbial hosts provides a viable and sustainable platform for the production of santalenes. By optimizing gene expression, engineering metabolic pathways, and refining fermentation and analytical methods, it is possible to achieve high-titer production of these valuable compounds. The protocols and data presented in these application notes serve as a guide for researchers to establish and improve their own santalene production systems.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing (+)-α-Santalene Production in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges in the microbial production of (+)-α-santalene.

Frequently Asked Questions (FAQs)

Q1: Which microbial host is better for (+)-α-santalene production, Escherichia coli or Saccharomyces cerevisiae?

A1: Both E. coli and S. cerevisiae have been successfully engineered for α-santalene production, each with its own advantages. E. coli is known for its rapid growth and well-established genetic tools, which has led to high titers, with some studies reporting up to 2916 mg/L in fed-batch fermentations. S. cerevisiae is a robust industrial microorganism, and metabolic engineering efforts have also resulted in significant yields, for instance, 164.7 mg/L of santalenes by downregulating the competing ergosterol pathway. The choice of host often depends on the specific expertise of the research group, the desired scale of production, and the specific metabolic engineering strategies to be employed.

Q2: What is the general metabolic pathway for α-santalene biosynthesis in engineered microbes?

A2: The biosynthesis of α-santalene relies on the heterologous expression of a santalene synthase and the optimization of a native isoprenoid precursor pathway. In most microbes, the mevalonate (MVA) pathway is engineered to increase the supply of the precursor farnesyl diphosphate (FPP). Key steps involve redirecting carbon flux towards FPP and then converting FPP to α-santalene using a specific α-santalene synthase, such as ClSS from Clausena lansium.

Q3: What are the primary rate-limiting steps in the α-santalene production pathway?

A3: The primary rate-limiting steps are often the availability of the precursor FPP and the catalytic efficiency of the downstream santalene synthase enzyme. Insufficient FPP supply can be a major bottleneck. Additionally, the expression level and soluble expression of the santalene synthase are critical for high-level production.

Q4: How can I increase the precursor (FPP) supply in my engineered strain?

A4: To boost FPP supply, several strategies can be employed. In S. cerevisiae, this includes overexpressing key genes in the mevalonate (MVA) pathway such as tHMG1, IDI1, and ERG20. Another effective strategy is to downregulate or inhibit competing pathways that also utilize FPP. For example, downregulating the ERG9 gene, which encodes squalene synthase, can redirect FPP from ergosterol biosynthesis towards α-santalene production. In E. coli, screening for and expressing an efficient FPP synthase can significantly amplify the flux towards FPP.

Q5: Are there any common byproducts that I should be aware of during fermentation?

A5: Yes, farnesol is a common byproduct in engineered S. cerevisiae strains, resulting from the dephosphorylation of the precursor FPP. In some cases, other sesquiterpenes like epi-β-santalene and exo-α-bergamotene may also be produced, depending on the specificity of the santalene synthase used. Optimizing fermentation conditions and metabolic pathways can help minimize the formation of these byproducts.

Troubleshooting Guides

Issue 1: Low α-Santalene Titer

Q: My engineered strain is producing very low levels of α-santalene (e.g., <10 mg/L). What are the potential causes and how can I troubleshoot this?

A: Low titers are a common issue and can stem from several factors. Here is a step-by-step guide to diagnose and address the problem.

Workflow for Troubleshooting Low α-Santalene Yield

G cluster_0 Diagnosis cluster_1 Solutions start Low α-Santalene Titer Detected check_precursor 1. Quantify FPP & Intermediates (e.g., Mevalonate) start->check_precursor check_enzyme 2. Verify Santalene Synthase Expression & Solubility check_precursor->check_enzyme Precursor levels sufficient optimize_mva Precursor Limitation: - Overexpress MVA pathway genes (tHMG1, ERG8, etc.) - Downregulate ERG9 check_precursor->optimize_mva Precursor levels low check_growth 3. Assess Cell Growth & Viability check_enzyme->check_growth Enzyme expression okay optimize_synthase Enzyme Issue: - Codon-optimize synthase gene - Use stronger promoters - Add fusion tags for solubility check_enzyme->optimize_synthase Low/insoluble expression optimize_fermentation Poor Growth / Toxicity: - Optimize medium (C/N ratio) - Adjust pH, temperature, aeration - Implement fed-batch strategy check_growth->optimize_fermentation Suboptimal growth end Improved Titer optimize_mva->end optimize_synthase->end optimize_fermentation->end

Caption: A logical workflow for diagnosing and resolving low α-santalene yields.

  • Check Precursor Supply: The initial strain in one study produced only 6.4 mg/L of α-santalene due to insufficient downstream pathway capacity.

    • Action: Amplify the metabolic flux towards the FPP precursor. In S. cerevisiae, this can be achieved by overexpressing key genes of the MVA pathway, such as ERG8, HMG1, and tHMG1. In E. coli, screen different FPP synthases to find one that boosts precursor supply.

  • Verify Santalene Synthase Expression and Activity: The santalene synthase itself can be a bottleneck.

    • Action: Engineer the santalene synthase for improved soluble expression and activity. Site-directed mutagenesis or adding a fusion tag can increase the titer significantly. For example, an engineered santalene synthase with a fusion tag increased the titer from 887.5 mg/L to 1078.8 mg/L.

  • Redirect Carbon Flux: Competing metabolic pathways can divert FPP away from α-santalene production.

    • Action: Downregulate the expression of genes in competing pathways. In S. cerevisiae, downregulating ERG9 (squalene synthase) is a common and effective strategy, which has been shown to increase santalene yields to 164.7 mg/L.

  • Optimize Fermentation Conditions: Suboptimal culture conditions can limit both cell growth and product formation.

    • Action: Systematically optimize parameters such as temperature, pH, aeration, and media composition. For instance, in Yarrowia lipolytica, maintaining the glucose concentration between 5–20 g/L during fed-batch fermentation was found to be most conducive to production.

Issue 2: High Byproduct Formation (e.g., Farnesol)

Q: I'm observing a significant peak corresponding to farnesol in my GC-MS analysis, which is reducing my α-santalene yield. How can I minimize its formation?

A: Farnesol is a common byproduct resulting from the dephosphorylation of FPP. Its accumulation indicates a metabolic imbalance where FPP is being produced faster than it is being consumed by the santalene synthase.

  • Enhance Downstream Enzyme Activity: The most direct way to reduce FPP accumulation is to improve the efficiency of the santalene synthase.

    • Action: Revisit the strategies in Troubleshooting Issue 1, Step 2 . Ensure your santalene synthase is expressed at high levels and is highly active. Consider screening synthases from different organisms, as their kinetic properties can vary.

  • Balance Pathway Expression: Fine-tuning the expression levels of the MVA pathway genes relative to the santalene synthase can create a more balanced metabolic flux.

    • Action: Use promoters of varying strengths to control the expression of upstream (MVA pathway) and downstream (santalene synthase) modules. The goal is to match the rate of FPP production with its rate of consumption.

  • Knockout Competing Phosphatases: In S. cerevisiae, certain phosphatases can contribute to FPP dephosphorylation.

    • Action: Identify and knock out genes encoding relevant phosphatases, such as lpp1Δ and dpp1Δ, which has been shown to be part of a successful metabolic engineering strategy.

Issue 3: Fermentation Stalls or Poor Cell Growth

Q: My culture grows well initially, but then growth slows down or stops prematurely, leading to a stuck fermentation. What could be the cause?

A: A stalled fermentation can be due to several factors, including nutrient limitation, product toxicity, or suboptimal environmental conditions.

  • Nutrient Limitation: In batch cultures, essential nutrients can be depleted, leading to growth arrest.

    • Action: Implement a fed-batch fermentation strategy. This involves feeding a concentrated nutrient solution during the fermentation to maintain optimal concentrations of the carbon source and other essential nutrients. An RQ-controlled exponential feed is an advanced strategy that has been used to achieve α-santalene titers of 163 mg/L.

  • Product Toxicity: High concentrations of α-santalene or other metabolic intermediates can be toxic to the cells.

    • Action: Implement an in situ product removal strategy. This can be achieved by adding a water-immiscible organic solvent (e.g., dodecane) to the fermentation broth to sequester the hydrophobic α-santalene, thereby reducing its concentration in the aqueous phase and alleviating toxicity.

  • Suboptimal Fermentation Conditions: Incorrect temperature or pH can stress the cells and inhibit growth.

    • Action: Monitor and control the temperature and pH throughout the fermentation process. Ensure these parameters are maintained within the optimal range for your specific microbial host. For many yeast and bacterial fermentations, this involves maintaining a temperature around 30°C and a controlled pH.

Quantitative Data Summary

Table 1: Comparison of (+)-α-Santalene Production in Engineered Microorganisms
Microbial HostEngineering StrategyFermentation ScaleTiter (mg/L)Reference
E. coliInitial StrainShake Flask6.4
E. coliEngineered Santalene Synthase (ClSS) + Fusion TagShake Flask1078.8
E. coliPrecursor Flux Amplification + Mutant SynthaseShake Flask1272
E. coliPrecursor Flux Amplification + Mutant SynthaseFed-Batch2916
S. cerevisiaeOverexpression of pERG8HMG1 (single copy)Shake Flask13.31
S. cerevisiaeFed-batch Fermentation5-L Fermenter27.92
S. cerevisiaeAssembled Biosynthetic CassettesShake Flask94.6
S. cerevisiaeDownregulation of ERG9Shake Flask164.7 (santalenes)
K. phaffiiOptimized Strain (STE-9)Shake Flask829.8
K. phaffiiOptimized Strain (STE-9)Fed-Batch21,500
Y. lipolyticaIntegrated Santalene Synthase (STS)Fermentation5.19

Experimental Protocols

Protocol 1: Construction of an α-Santalene Producing S. cerevisiae Strain

This protocol describes the general steps for integrating an α-santalene synthase expression cassette and downregulating the competing ERG9 gene.

Workflow for Strain Engineering in S. cerevisiae

G cluster_0 Plasmid Construction cluster_1 Genome Integration & Modification cluster_2 Verification pcr 1. PCR Amplify: - Santalene Synthase (SaSSy) - Promoters (e.g., TEF1, PGK1) - Terminators (e.g., CYC1) assemble 2. Assemble Expression Cassette (e.g., Gibson Assembly) pcr->assemble transform 3. Transform Yeast with Expression Cassette & CRISPR/Cas9 Plasmid assemble->transform crispr CRISPR/Cas9 System Targets: - δ-integration site (for SaSSy) - ERG9 promoter (for downregulation) transform->crispr select 4. Select Transformants on appropriate medium crispr->select colony_pcr 5. Colony PCR to Confirm Integration & Modification select->colony_pcr sequencing 6. Sanger Sequencing to Verify Correct Assembly colony_pcr->sequencing ferment 7. Shake Flask Fermentation & GC-MS Analysis sequencing->ferment

Caption: A standard workflow for engineering S. cerevisiae for α-santalene production.

  • Gene Synthesis and Plasmid Construction:

    • Synthesize the codon-optimized gene for α-santalene synthase (e.g., from Santalum album).

    • Assemble the expression cassette containing the synthase gene under the control of a strong constitutive promoter (e.g., TEF1p) and a terminator (e.g., CYC1t) into a yeast integration vector.

    • For downregulation of ERG9, construct a guide RNA (gRNA) expression cassette targeting the ERG9 promoter region. This is co-transformed with a Cas9 expression plasmid.

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells (e.g., strain BY4742) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

    • Transform the yeast cells with the linearized integration plasmid for the santalene synthase and the CRISPR/Cas9 plasmids for ERG9 promoter replacement.

    • Plate the transformed cells on selective agar plates (e.g., SD-Ura for plasmid selection).

  • Verification of Transformants:

    • Perform colony PCR on putative transformants to verify the correct integration of the expression cassette and the modification of the ERG9 promoter.

    • Use primers flanking the integration site and the targeted promoter region.

    • Sequence the PCR products to confirm the correct assembly and integration.

Protocol 2: Fed-Batch Fermentation for α-Santalene Production

This protocol outlines a general fed-batch fermentation process in a 5-L bioreactor.

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered strain into 5 mL of seed medium (e.g., YPD). Grow for 24 hours at 30°C with shaking.

    • Transfer the seed culture to 100 mL of fresh medium in a 500 mL shake flask and grow for another 24 hours.

  • Bioreactor Setup:

    • Prepare the 5-L bioreactor with 3 L of batch fermentation medium. The medium should contain a defined amount of glucose (e.g., 50 g/L) as the initial carbon source.

    • Sterilize the bioreactor and medium.

    • Set the initial fermentation parameters: Temperature at 30°C, pH controlled at 5.0 (with NH₃·H₂O), and dissolved oxygen (DO) maintained above 20% by adjusting the agitation speed and aeration rate.

  • Fermentation Process:

    • Inoculate the bioreactor with the seed culture.

    • Batch Phase: Allow the culture to grow until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in the dissolved oxygen level.

    • Fed-Batch Phase: Begin feeding a concentrated glucose solution (e.g., 500 g/L) to the bioreactor. The feed rate should be controlled to maintain the glucose concentration at a low level (e.g., 5-20 g/L) to avoid overflow metabolism while ensuring a steady supply of carbon. This can be controlled via a respiratory quotient (RQ) feedback loop or a pre-determined exponential feeding profile.

    • Add an organic overlay (e.g., 10% v/v dodecane) to the fermenter to capture the produced α-santalene and reduce product toxicity.

  • Sampling and Analysis:

    • Periodically take samples from the bioreactor to measure cell density (OD₆₀₀), substrate concentration, and product titer.

    • To quantify α-santalene, extract a known volume of the organic overlay, dilute with a suitable solvent (e.g., hexane), and analyze by GC-MS. Use an internal standard (e.g., caryophyllene) for accurate quantification.

Overcoming metabolic bottlenecks in engineered alpha-santalene pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming metabolic bottlenecks in engineered alpha-santalene pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general metabolic pathway for alpha-santalene biosynthesis?

A1: Alpha-santalene is a sesquiterpene synthesized from the central metabolic precursor farnesyl pyrophosphate (FPP). In most engineered microbial hosts, such as Saccharomyces cerevisiae and Escherichia coli, FPP is produced through the mevalonate (MVA) pathway. The final step is the conversion of FPP to alpha-santalene, which is catalyzed by the enzyme alpha-santalene synthase (SanSyn).

Q2: What are the key enzymes involved in the engineered alpha-santalene pathway?

A2: The key enzymes in the MVA pathway leading to FPP include Acetoacetyl-CoA thiolase (Erg10), HMG-CoA synthase (Erg13), HMG-CoA reductase (tHMG1), Mevalonate kinase (Erg12), Phosphomevalonate kinase (Erg8), Mevalonate pyrophosphate decarboxylase (Erg19), and FPP synthase (Erg20).[1][2] The final and specific enzyme for alpha-santalene production is alpha-santalene synthase (SanSyn).[3]

Q3: Why is farnesyl pyrophosphate (FPP) considered a critical metabolic node?

A3: FPP is a crucial branch-point intermediate in metabolism.[4][5] In yeast, it is a precursor not only for sesquiterpenes but also for essential molecules like sterols (via the ergosterol pathway), dolichols, and ubiquinone. Therefore, there is significant competition for the FPP pool, making its availability a common bottleneck in producing high titers of alpha-santalene.[6]

Q4: What are common host organisms for producing alpha-santalene?

A4: The most common microbial hosts for heterologous production of alpha-santalene are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.[1][7][8] Other hosts like Yarrowia lipolytica and Komagataella phaffii (Pichia pastoris) have also been successfully engineered for alpha-santalene production.[1][8][9]

Q5: Can the accumulation of metabolic intermediates be toxic to the host cells?

A5: Yes, the accumulation of certain intermediates in the MVA pathway, particularly FPP, can be toxic to host cells like E. coli.[10][11] This toxicity can inhibit cell growth and overall productivity.

Troubleshooting Guides

Problem 1: Low or no detectable alpha-santalene production.

This is a common issue that can stem from several factors, from the expression of the pathway enzymes to the availability of precursors.

Possible Cause 1.1: Inefficient expression or activity of alpha-santalene synthase (SanSyn).
  • Troubleshooting Steps:

    • Verify Gene Expression: Confirm the transcription of the SanSyn gene using RT-qPCR.

    • Confirm Protein Expression: Check for the presence of the SanSyn protein using SDS-PAGE and Western blotting (if an antibody is available).

    • Enzyme Assay: Perform an in vitro enzyme assay with purified SanSyn and FPP substrate to confirm its catalytic activity.

    • Codon Optimization: Ensure the SanSyn gene has been codon-optimized for your specific host organism.

Possible Cause 1.2: Insufficient precursor (FPP) supply.
  • Troubleshooting Steps:

    • Overexpress MVA Pathway Genes: Increase the expression of key enzymes in the MVA pathway, such as tHMG1 (a truncated, deregulated version of HMG-CoA reductase) and FPP synthase (ERG20).[3][12] Overexpression of other MVA pathway genes like ERG8, ERG12, and ERG19 can also be beneficial.[1]

    • Downregulate Competing Pathways: In S. cerevisiae, downregulate the expression of ERG9 (squalene synthase), which diverts FPP to the ergosterol biosynthesis pathway.[1][13] This can be achieved using promoter replacement or CRISPRi.

    • Cofactor Availability: Ensure an adequate supply of NADPH, a crucial cofactor for HMG-CoA reductase. This can be addressed by engineering central carbon metabolism.

Possible Cause 1.3: Sub-optimal culture conditions.
  • Troubleshooting Steps:

    • Optimize Media Composition: Experiment with different carbon sources (e.g., glucose, galactose) and nutrient concentrations.

    • Optimize Fermentation Parameters: Adjust temperature, pH, and aeration to find the optimal conditions for both cell growth and alpha-santalene production.

    • Two-Phase Culture: For volatile products like alpha-santalene, consider using a two-phase culture system with an organic overlay (e.g., dodecane) to capture the product and reduce potential toxicity.[5]

Problem 2: High levels of byproducts and low alpha-santalene purity.

The presence of significant byproducts indicates metabolic flux is being diverted away from your desired product.

Possible Cause 2.1: Diversion of FPP to other pathways.
  • Troubleshooting Steps:

    • Identify Byproducts: Use GC-MS to identify the major byproducts. Common byproducts in S. cerevisiae include farnesol and squalene.

    • Knockout/Downregulate Competing Enzymes: If farnesol is a major byproduct, consider deleting or downregulating phosphatases that can convert FPP to farnesol.[1] As mentioned previously, downregulating ERG9 is a key strategy to reduce squalene formation.[1][13]

    • Competing Endogenous Pathways: In E. coli, competing pathways such as indole synthesis have been shown to negatively impact alpha-santalene production. Deletion of genes like tnaA can improve yields.[7][14]

Possible Cause 2.2: Promiscuous activity of alpha-santalene synthase.
  • Troubleshooting Steps:

    • Analyze Product Profile: Carefully analyze the GC-MS data to see if other sesquiterpenes are being produced. Some santalene synthases are known to produce a mixture of sesquiterpenes.[3]

    • Enzyme Engineering: If byproduct formation is due to the inherent properties of the synthase, consider protein engineering to improve its specificity for alpha-santalene production.

    • Source a Different Synthase: Explore the literature for alpha-santalene synthases from different organisms that may have higher product fidelity.[15]

Problem 3: Poor cell growth and instability of the engineered strain.

Poor growth can be a sign of metabolic burden or toxicity.

Possible Cause 3.1: Metabolic burden from overexpression of pathway genes.
  • Troubleshooting Steps:

    • Tune Gene Expression: Instead of using strong constitutive promoters for all pathway genes, use a set of promoters with varying strengths to balance enzyme levels. In E. coli, manipulating ribosome binding sites (RBS) can be an effective strategy.[7][14]

    • Use Inducible Promoters: Employ inducible promoters to separate the cell growth phase from the production phase. This allows for a healthy biomass to be established before inducing the potentially burdensome metabolic pathway.

Possible Cause 3.2: Toxicity of accumulated intermediates.
  • Troubleshooting Steps:

    • Balance Pathway Flux: Ensure that the downstream enzyme (SanSyn) can efficiently convert the upstream intermediates. An imbalance can lead to the accumulation of toxic compounds like FPP.[10]

    • Dynamic Regulation: Implement dynamic regulatory circuits that can sense the level of an intermediate and adjust gene expression accordingly to prevent its accumulation.

Quantitative Data Summary

Table 1: Alpha-Santalene Titers in Engineered Saccharomyces cerevisiae
Strain Engineering StrategyTiter (mg/L)Fermentation ScaleReference
Overexpression of MVA pathway genes, ERG9 downregulation164.7Shake Flask[1][13]
Multistep engineering of precursor and cofactor supply163Fed-batch Fermenter[3]
Optimization of P450-CPR redox system, ERG9 downregulation68.8 (santalols)Shake Flask[1][13]
Table 2: Alpha-Santalene Titers in Engineered Escherichia coli
Strain Engineering StrategyTiter (mg/L)Fermentation ScaleReference
RBS manipulation of synthetic operon412Shake Flask[7][14]
Deletion of tnaA (indole synthesis pathway)599Shake Flask[7][14]
FPP synthase screening and santalene synthase engineering1272Shake Flask[16]
FPP synthase screening and santalene synthase engineering2916Fed-batch Fermenter[16]

Key Experimental Protocols

Protocol: Extraction and Quantification of Alpha-Santalene by GC-MS

This protocol describes the extraction of alpha-santalene from a two-phase culture and its quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Culture sample (e.g., 1 mL)

  • Organic solvent for extraction (e.g., dodecane, ethyl acetate)

  • Internal standard (e.g., caryophyllene)

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • GC-MS instrument with a suitable column (e.g., HP-5MS)

Procedure:

  • Sample Collection: Collect a known volume of the culture, including the organic overlay if using a two-phase system.

  • Extraction: If not using an in-situ extraction method, add an equal volume of organic solvent (e.g., ethyl acetate) to the culture sample. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the sample at 5,000 x g for 5 minutes to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully transfer the upper organic phase to a new microcentrifuge tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Internal Standard: Add a known concentration of the internal standard to the extract.

  • GC-MS Analysis: Transfer the sample to a GC vial and analyze using a GC-MS system.

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium

    • MS Detection: Scan mode from m/z 40 to 400.

  • Quantification: Identify the alpha-santalene peak based on its retention time and mass spectrum compared to a pure standard. Quantify the concentration by comparing the peak area of alpha-santalene to the peak area of the internal standard and referencing a standard curve.

Protocol: In Vitro Assay of Alpha-Santalene Synthase Activity

This protocol is for determining the activity of a purified alpha-santalene synthase enzyme.

Materials:

  • Purified alpha-santalene synthase

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Farnesyl pyrophosphate (FPP) substrate

  • Organic solvent for extraction (e.g., hexane)

  • GC-MS for product analysis

Procedure:

  • Reaction Setup: In a glass vial, prepare the reaction mixture containing assay buffer, a known amount of purified enzyme, and cofactors (e.g., MgCl₂).

  • Initiate Reaction: Start the reaction by adding FPP to a final concentration of ~50 µM.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 1 hour).

  • Stop Reaction & Extract: Stop the reaction by adding an equal volume of hexane and vortexing vigorously to extract the sesquiterpene products.

  • Analyze Products: Analyze the hexane overlay by GC-MS as described in the previous protocol to identify and quantify the alpha-santalene produced.

Visualizations

troubleshooting_workflow start Low Alpha-Santalene Titer check_expression Verify SanSyn Expression (RT-qPCR, Western) start->check_expression check_precursor Assess Precursor Supply (FPP) check_expression->check_precursor Yes no_expression No/Low Expression check_expression->no_expression No check_byproducts Analyze Byproducts (GC-MS) check_precursor->check_byproducts Yes low_precursor Low FPP Supply check_precursor->low_precursor No high_byproducts High Byproducts check_byproducts->high_byproducts Yes success Improved Titer check_byproducts->success No action_codon_opt Action: Codon Optimize SanSyn, Check Promoter no_expression->action_codon_opt action_overexpress_mva Action: Overexpress MVA Pathway Genes (tHMG1, ERG20) low_precursor->action_overexpress_mva action_downregulate_competing Action: Downregulate Competing Pathways (e.g., ERG9) high_byproducts->action_downregulate_competing action_codon_opt->start Re-evaluate action_overexpress_mva->start Re-evaluate action_downregulate_competing->start Re-evaluate

References

Byproduct formation in the biosynthesis of (+)-alpha-santalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of (+)-alpha-santalene.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the biosynthesis of this compound?

A1: During the enzymatic cyclization of farnesyl pyrophosphate (FPP) by santalene synthases, several byproducts can be formed due to the enzyme's potential for product promiscuity. Common byproducts include other sesquiterpene isomers such as β-santalene, epi-β-santalene, and exo-α-bergamotene.[1][2] Additionally, trace amounts of other sesquiterpenes like α-farnesene and β-farnesene may also be detected.[1]

Q2: What factors can influence the ratio of this compound to its byproducts?

A2: The product profile of santalene synthases can be influenced by several factors. The specific isoform of the santalene synthase enzyme used plays a crucial role, as different synthases exhibit varying product specificities.[3] Reaction conditions such as pH and temperature can also affect enzyme conformation and catalytic activity, thereby altering the product ratio. Furthermore, the availability of the precursor, farnesyl pyrophosphate (FPP), and the presence of cofactors like Mg²⁺ or Mn²⁺ are critical for optimal enzyme function.[1]

Q3: How can I increase the yield of this compound and minimize byproduct formation?

A3: Several metabolic engineering strategies can be employed to enhance the production of this compound. Optimizing the upstream pathway to increase the intracellular pool of FPP is a common approach. This can be achieved by overexpressing key enzymes in the mevalonate (MVA) pathway. Additionally, site-directed mutagenesis of the santalene synthase can be performed to improve its catalytic efficiency and specificity for this compound.[3][4] Another strategy involves the fusion of a tag to the santalene synthase, which has been shown to increase product titers.[4]

Troubleshooting Guides

Problem 1: Low or no production of this compound.
Possible Cause Troubleshooting Step
Inactive Enzyme - Verify the expression and purification of the santalene synthase. - Perform an activity assay with purified enzyme and FPP substrate. - Ensure proper protein folding by optimizing expression conditions (e.g., lower temperature).
Insufficient FPP Precursor - Overexpress upstream genes in the mevalonate (MVA) pathway to boost FPP supply. - Co-express a highly active FPP synthase.[3]
Suboptimal Reaction Conditions - Optimize the pH and temperature of the reaction. - Ensure the presence of essential cofactors like Mg²⁺.
Inhibitory Metabolites - Analyze the culture medium for the accumulation of potentially inhibitory compounds. - Consider in situ product removal strategies.
Problem 2: High proportion of byproducts (e.g., β-santalene, epi-β-santalene).
Possible Cause Troubleshooting Step
Promiscuous Santalene Synthase - If possible, switch to a more specific santalene synthase from a different organism. - Use site-directed mutagenesis to alter the active site of the enzyme and enhance specificity for α-santalene formation.[5]
Non-optimal Reaction Conditions - Systematically vary the pH and temperature to find conditions that favor α-santalene production.
Substrate Isomerization - Ensure the purity of the FPP substrate. Isomers of FPP can lead to different cyclization products.
Problem 3: Difficulty in quantifying this compound and byproducts.
Possible Cause Troubleshooting Step
Co-elution of Isomers in GC-MS - Optimize the GC temperature program to improve the separation of santalene isomers. - Use a different GC column with a different stationary phase. - Consider using silver nitrate-impregnated silica gel chromatography for preparative separation prior to GC-MS analysis.[6]
Lack of Authentic Standards - If pure standards are unavailable, use relative quantification based on peak areas in the total ion chromatogram (TIC). - For tentative identification, compare mass spectra with databases (e.g., NIST).
Matrix Effects - Perform a solvent extraction (e.g., with hexane or ethyl acetate) to isolate the sesquiterpenes from the reaction mixture or cell culture. - Use an internal standard for more accurate quantification.

Quantitative Data Summary

Product Typical Yield Range (in engineered E. coli) Reference
This compound6.4 mg/L to 2916 mg/L[4]
Byproduct Profile (SanSyn F441V mutant)[5]
α-santalene57.2%[5]
β-santalene28.6%[5]
epi-β-santalene6.7%[5]
exo-α-bergamotene7.6%[5]

Experimental Protocols

In Vitro Biosynthesis of this compound
  • Reaction Setup: In a microcentrifuge tube, combine the following in a total volume of 500 µL:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM DTT

    • 10 µM purified santalene synthase

    • 50 µM Farnesyl Pyrophosphate (FPP)

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

  • Extraction: Add an equal volume of hexane or ethyl acetate to the reaction mixture. Vortex vigorously for 1 minute and centrifuge at 5000 x g for 5 minutes to separate the phases.

  • Analysis: Carefully collect the organic phase for GC-MS analysis.

GC-MS Analysis of Santalene Isomers
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Inject 1 µL of the organic extract in splitless mode.

  • GC Program:

    • Initial temperature: 60°C for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 5°C/minute.

    • Hold: Hold at 200°C for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/minute.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

  • Data Analysis: Identify peaks by comparing retention times and mass spectra with authentic standards or spectral libraries.

Visualizations

Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) SS Santalene Synthase FPP->SS Enzymatic Cyclization alpha_santalene This compound SS->alpha_santalene Major Product byproducts Byproducts (β-santalene, epi-β-santalene, etc.) SS->byproducts Minor Products

Caption: Biosynthesis of this compound and byproducts from FPP.

Troubleshooting_Workflow start Low/No Product check_enzyme Check Enzyme Activity start->check_enzyme check_fpp Check FPP Supply start->check_fpp optimize_conditions Optimize Reaction Conditions start->optimize_conditions success Successful Production check_enzyme->success If active check_fpp->success If sufficient optimize_conditions->success If optimized high_byproducts High Byproducts change_enzyme Change/Mutate Enzyme high_byproducts->change_enzyme adjust_conditions Adjust Reaction Conditions high_byproducts->adjust_conditions change_enzyme->success If specific adjust_conditions->success If optimized

Caption: Troubleshooting workflow for this compound biosynthesis.

References

Technical Support Center: Strategies to Reduce Cytotoxicity of (+)-α-Santalene in Host Organisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of (+)-α-santalene during its production in host organisms such as Saccharomyces cerevisiae and Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of (+)-α-santalene cytotoxicity in microbial hosts?

A1: The cytotoxicity of (+)-α-santalene, like other lipophilic terpenes, is primarily attributed to its interaction with and disruption of cellular membranes. This can lead to increased membrane fluidity, loss of integrity, and impairment of essential membrane-associated functions, ultimately affecting cell viability and productivity.

Q2: Are there established cytotoxicity thresholds (e.g., IC50 values) for (+)-α-santalene in common host organisms?

A2: Specific IC50 values for (+)-α-santalene in production hosts like S. cerevisiae and E. coli are not widely reported in publicly available literature. However, the cytotoxic effects of terpenes are generally dose-dependent. For instance, the related sesquiterpene farnesene has been shown to reduce cell viability at concentrations higher than 100 µg/mL in human blood cells[1]. Researchers should experimentally determine the IC50 of (+)-α-santalene for their specific host strain and cultivation conditions.

Q3: What are the main strategies to mitigate (+)-α-santalene cytotoxicity?

A3: The main strategies can be broadly categorized into three areas:

  • Metabolic and Cellular Engineering: Modifying the host organism to enhance its intrinsic tolerance.

  • Process Engineering: Implementing techniques to remove (+)-α-santalene from the culture medium as it is produced.

  • Medium Optimization: Adjusting the composition of the growth medium to support cell robustness.

Q4: How does strengthening the yeast cell wall help in reducing cytotoxicity?

A4: A robust cell wall provides mechanical support and protects against cell lysis caused by membrane damage. Engineering the Cell Wall Integrity (CWI) pathway in yeast can help maintain cellular homeostasis when challenged with lipophilic compounds like (+)-α-santalene.

Troubleshooting Guides

Issue 1: Low Cell Viability or Premature Culture Collapse

Symptoms:

  • A sharp decrease in Optical Density (OD) after an initial growth phase.

  • Low viable cell counts as determined by plating or flow cytometry.

  • Increased presence of cell debris in the culture medium.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
High intracellular concentration of (+)-α-santalene 1. Implement in situ product recovery (ISPR): Introduce a second, biocompatible organic phase (e.g., dodecane) to the culture to sequester the produced santalene. 2. Enhance product secretion: If your host organism has mechanisms for active transport, consider overexpressing relevant transporter proteins.
Membrane damage and loss of integrity 1. Engineer the Cell Wall Integrity (CWI) pathway (in yeast): Consider genetic modifications such as the deletion of the ECM33 gene to enhance cell wall stability. 2. Modify membrane composition: Overexpression of genes involved in ergosterol biosynthesis in yeast or altering the fatty acid composition of the membrane in E. coli can increase membrane rigidity.
Oxidative stress 1. Supplement the medium with antioxidants: Ascorbic acid or glutathione can help mitigate oxidative stress. 2. Engineer host pathways for oxidative stress response: Overexpress genes encoding superoxide dismutase or catalase.
Issue 2: Reduced or Stalled Production of (+)-α-Santalene

Symptoms:

  • Low final product titer despite healthy initial cell growth.

  • Product formation rate decreases significantly over time.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Product inhibition of biosynthetic enzymes 1. Employ ISPR: Continuous removal of (+)-α-santalene can alleviate feedback inhibition on the production pathway. 2. Enzyme engineering: If specific enzymes are identified as being inhibited, consider protein engineering to create more resistant variants.
Metabolic burden on the host 1. Optimize pathway expression: Use promoters of varying strengths to balance the expression of the santalene synthesis pathway with host metabolism. 2. Optimize fermentation conditions: Adjust temperature, pH, and nutrient feeding strategies to maintain metabolic balance. A fed-batch strategy with a controlled feed rate can be beneficial.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for (+)-α-santalene cytotoxicity, the following table includes data for related terpenes to provide a general reference. Researchers are strongly encouraged to determine these values for their specific experimental setup.

Compound Host/Cell Line Metric Value Reference
FarneseneHuman blood cellsCytotoxicityReduced viability at >100 µg/mL[1]
ParthenolideH9c2 (rat heart myoblasts)EC50 (24h)20.8 µM[2]
IvalinH9c2 (rat heart myoblasts)EC50 (24h)60.7 µM[2]
ParthenolideC2C12 (mouse myoblasts)EC50 (24h)5.6 µM[2]

Experimental Protocols

Protocol 1: Determination of IC50 for (+)-α-Santalene in S. cerevisiae

Objective: To determine the half-maximal inhibitory concentration (IC50) of (+)-α-santalene on the growth of S. cerevisiae.

Materials:

  • S. cerevisiae strain of interest

  • YPD or appropriate synthetic defined medium

  • (+)-α-Santalene standard

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Microplate reader

Methodology:

  • Prepare Yeast Inoculum: Grow an overnight culture of S. cerevisiae in the chosen medium at 30°C with shaking.

  • Dilute Culture: Dilute the overnight culture to an OD600 of 0.1 in fresh medium.

  • Prepare Santalene Stock Solutions: Prepare a series of dilutions of (+)-α-santalene in DMSO. A suggested starting range is 0 to 1000 µg/mL.

  • Plate Setup: In a 96-well plate, add 180 µL of the diluted yeast culture to each well. Then, add 20 µL of the santalene dilutions to the respective wells. Include a solvent control (DMSO without santalene).

  • Incubation: Incubate the plate at 30°C with shaking in a microplate reader.

  • Data Collection: Measure the OD600 of each well every hour for 24-48 hours.

  • Data Analysis: Plot the growth curves for each concentration. From the final OD600 values, calculate the percentage of growth inhibition relative to the solvent control. Plot the percentage of inhibition against the santalene concentration and determine the IC50 value using a suitable curve-fitting model.

Protocol 2: Lab-Scale Two-Phase In Situ Product Recovery (ISPR)

Objective: To reduce the cytotoxicity of (+)-α-santalene by sequestering it in a biocompatible organic solvent during fermentation.

Materials:

  • Engineered S. cerevisiae or E. coli strain for santalene production

  • Fermentation medium

  • Biocompatible organic solvent (e.g., dodecane, sterile)

  • Shake flasks or bioreactor

Methodology:

  • Inoculate Culture: Inoculate the production medium with the engineered microbial strain.

  • Add Organic Solvent: After an initial period of cell growth (e.g., 6-8 hours), add the sterile organic solvent to the culture. A typical starting ratio is 10-20% (v/v) of the total culture volume.

  • Fermentation: Continue the fermentation under the desired conditions (temperature, shaking, etc.). The agitation should be sufficient to ensure adequate mixing of the two phases.

  • Sampling: To measure santalene production, take samples from the culture broth. Allow the phases to separate or centrifuge the sample to separate the aqueous and organic layers.

  • Product Quantification: Extract the (+)-α-santalene from both the aqueous phase (including cells) and the organic phase for quantification, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Assess Viability: Monitor cell viability in the aqueous phase throughout the fermentation using methods like plating or flow cytometry to compare with a single-phase control fermentation.

Visualizations

Signaling Pathway: Yeast Cell Wall Integrity (CWI) Pathway

CWI_Pathway cluster_ext Extracellular/Cell Wall cluster_mem Plasma Membrane cluster_cyt Cytoplasm cluster_nuc Nucleus Cell Wall Stress Cell Wall Stress Wsc1 Wsc1 Cell Wall Stress->Wsc1 sensed by Mid2 Mid2 Cell Wall Stress->Mid2 sensed by Rom2 Rom2 Wsc1->Rom2 activate Mid2->Rom2 activate Rho1_GDP Rho1_GDP Rom2->Rho1_GDP activates GEF for Rho1_GTP Rho1_GTP Rho1_GDP->Rho1_GTP GDP->GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 activates Bck1 Bck1 Pkc1->Bck1 activates Mkk1_2 Mkk1/2 Bck1->Mkk1_2 activates Slt2 Slt2/Mpk1 Mkk1_2->Slt2 activates Rlm1 Rlm1 Slt2->Rlm1 phosphorylates Swi4_6 Swi4/Swi6 Slt2->Swi4_6 phosphorylates Cell Wall Genes Cell Wall Genes Rlm1->Cell Wall Genes activate transcription Swi4_6->Cell Wall Genes activate transcription IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Yeast Inoculum (OD600=0.1) C Add Yeast Culture and Santalene Dilutions to 96-Well Plate A->C B Prepare Serial Dilutions of (+)-α-Santalene in DMSO B->C D Incubate at 30°C with Shaking C->D E Measure OD600 Periodically D->E F Plot Growth Curves E->F G Calculate % Growth Inhibition F->G H Determine IC50 Value G->H ISPR_Workflow A Inoculate Production Medium with Engineered Strain B Initial Cell Growth Phase A->B C Add Sterile Organic Solvent (e.g., Dodecane) B->C D Continue Fermentation with Two Phases C->D E Periodically Sample Culture D->E F Separate Aqueous and Organic Phases E->F G Quantify Santalene in Both Phases (GC-MS) F->G H Assess Cell Viability in Aqueous Phase F->H

References

Enhancing cofactor supply for improved (+)-alpha-santalene production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enhancement of (+)-alpha-santalene production in microbial hosts. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data from various metabolic engineering strategies to assist researchers in overcoming common challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Low Yield of this compound

Q1: My engineered strain is producing very low titers of this compound. What are the common metabolic bottlenecks?

A1: Low yields of this compound are often due to one or more of the following factors:

  • Insufficient Precursor Supply: The primary precursor for santalene synthesis is farnesyl diphosphate (FPP). A common issue is the diversion of FPP to competing pathways, such as ergosterol biosynthesis.

  • Limited Cofactor Availability: The biosynthesis of FPP via the mevalonate (MVA) pathway is an energy-intensive process that requires significant amounts of ATP and NADPH. An inadequate supply of these cofactors can severely limit the overall production of santalene.

  • Suboptimal Enzyme Expression or Activity: The expression levels and catalytic efficiency of the santalene synthase (SanSyn) and key enzymes in the MVA pathway can be rate-limiting.

  • Toxicity of Intermediates or Product: Accumulation of certain metabolic intermediates or the final product, this compound, can be toxic to the host cells, leading to growth inhibition and reduced productivity.

Q2: How can I increase the supply of the precursor, FPP?

A2: To channel more carbon flux towards FPP, consider the following strategies:

  • Downregulate Competing Pathways: The gene ERG9, which encodes squalene synthase, is a major sink for FPP. Downregulating its expression is a highly effective strategy to increase FPP availability for santalene synthesis.[1] This can be achieved by replacing the native promoter of ERG9 with a weaker or inducible promoter, such as PHXT1.[2][3]

  • Overexpress Key MVA Pathway Genes: Overexpression of genes encoding rate-limiting enzymes in the MVA pathway can boost FPP production. Key targets for overexpression include a truncated version of HMG-CoA reductase (tHMG1), FPP synthase (ERG20), and the transcriptional activator UPC2-1.[2][4][5]

Q3: My strain shows good initial production, but the yield drops over time. What could be the cause?

A3: A decline in production over time can be attributed to several factors:

  • Plasmid Instability: If your expression cassettes are on plasmids, they may be lost over time, especially in the absence of continuous selection pressure. Integrating the expression cassettes into the host genome can lead to more stable production.[1]

  • Nutrient Limitation: In batch or fed-batch cultures, essential nutrients can become depleted, leading to a cessation of growth and product formation. Optimizing the fermentation medium and feeding strategy is crucial.[2][6]

  • Accumulation of Toxic Byproducts: Besides the potential toxicity of santalene itself, other metabolic byproducts, such as ethanol in S. cerevisiae, can accumulate to inhibitory levels.

Cofactor Supply Issues

Q4: How do I know if cofactor supply (NADPH/ATP) is limiting my santalene production?

A4: Direct measurement of intracellular NADPH and ATP pools can provide insights into cofactor availability. A low NADPH/NADP+ ratio or a drop in the cellular energy charge can indicate a cofactor limitation. Indirectly, if overexpression of enzymes known to regenerate NADPH (e.g., from the pentose phosphate pathway) leads to increased santalene titers, it suggests that NADPH was a limiting factor.

Q5: What are effective strategies to enhance NADPH and ATP regeneration?

A5: To improve the availability of essential cofactors, you can:

  • Engineer Central Carbon Metabolism: Modulating pathways that are major sources of NADPH, such as the pentose phosphate pathway (PPP), can be effective.

  • Modify Ammonium Assimilation: In S. cerevisiae, deleting the glutamate dehydrogenase gene GDH1 and overexpressing GDH2 can alter the cofactor preference for glutamate synthesis from NADPH to NADH, thereby increasing the NADPH pool available for biosynthesis.[5][7]

  • Optimize Fermentation Conditions: Maintaining optimal aeration and substrate feeding rates can ensure efficient energy metabolism and cofactor regeneration.[2][6]

Fermentation and Process Optimization

Q6: What type of fermentation strategy is best for this compound production?

A6: Fed-batch fermentation is generally the most effective strategy for achieving high titers of this compound.[4][6] This approach allows for better control of cell growth and substrate concentration, preventing the accumulation of inhibitory byproducts like ethanol and ensuring a sustained production phase.[6] An RQ-controlled exponential feed strategy has also been successfully used to achieve high yields.[2][6]

Q7: How does the choice of carbon source affect production?

A7: The choice and concentration of the carbon source are critical. For S. cerevisiae, maintaining a low glucose concentration (5-20 g/L) during fed-batch fermentation has been shown to be beneficial for santalene production.[1] In some engineered strains, a mix of glucose and galactose can be used to control the expression of genes under the control of GAL promoters.[2]

Quantitative Data Summary

The following tables summarize the impact of various metabolic engineering strategies on this compound production in Saccharomyces cerevisiae and Komagataella phaffii (Pichia pastoris).

Table 1: Effect of Genetic Modifications on this compound Production in S. cerevisiae

Strain/ModificationHostFermentation ScaleTiter (mg/L)Yield/ProductivityReference
Initial StrainBY4742Shake Flask~5.2-[1]
Overexpression of ERG8, HMG1BY4742Shake Flask13.31-[1]
Fed-batch FermentationBY47425-L Fermenter27.92-[1]
Downregulation of ERG9BY4742Shake Flask164.7-[1]
RQ-controlled exponential feedEngineered S. cerevisiaeFed-batch163-[2][6]
Continuous FermentationEngineered S. cerevisiaeChemostat-0.036 Cmmol (g biomass)⁻¹ h⁻¹[5][7][8]

Table 2: High-Level Production of this compound in K. phaffii

Strain/ModificationHostFermentation ScaleTiterReference
Optimal Strain (STE-9)K. phaffiiShake Flask829.8 ± 70.6 mg/L[4]
Optimal Strain (STE-9)K. phaffiiBatch Fermenter4.4 ± 0.3 g/L[4]
Optimal Strain (STE-9)K. phaffiiFed-batch Fermenter21.5 ± 1.6 g/L[4]

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol describes the extraction and quantification of this compound from a microbial culture.

1. Materials:

  • Dodecane (as an organic overlay for in-situ extraction)

  • Ethyl acetate (for liquid-liquid extraction)

  • Anhydrous sodium sulfate

  • This compound standard

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Preparation:

  • During fermentation, add a 10% (v/v) overlay of dodecane to the culture medium to capture the secreted this compound.

  • After fermentation, vortex the culture tube vigorously for 3 minutes to ensure complete extraction of santalene into the dodecane layer.

  • Centrifuge at 5,000 x g for 10 minutes to separate the phases.

  • Carefully collect the upper dodecane layer.

  • Dry the dodecane extract over anhydrous sodium sulfate.

  • Dilute the sample in ethyl acetate to a suitable concentration for GC-MS analysis.

3. GC-MS Analysis:

  • Injector Temperature: 250°C

  • Column: Use a suitable non-polar column (e.g., HP-5MS).

  • Oven Program:

    • Initial temperature: 60°C, hold for 3 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 280°C at a rate of 25°C/min, hold for 5 minutes.

  • Carrier Gas: Helium.

  • MS Detector: Operate in full scan mode (e.g., m/z 40-400).

  • Quantification: Create a standard curve using a serial dilution of the this compound standard. Quantify the santalene in your samples by comparing the peak area to the standard curve.

Protocol 2: Quantification of Intracellular ATP

This protocol is for the quantification of ATP from E. coli or yeast cells using a commercial luciferase-based assay kit.

1. Materials:

  • Commercial ATP assay kit (containing luciferase, D-luciferin, and assay buffer)

  • Trichloroacetic acid (TCA) or another suitable extraction buffer

  • Luminometer

2. Sample Preparation (Yeast/E. coli):

  • Rapidly harvest a known number of cells (e.g., 1x10⁷) by centrifugation at 4°C.

  • Immediately resuspend the cell pellet in an appropriate volume of ice-cold extraction buffer (e.g., 200 µL of 0.6 M TCA).

  • Lyse the cells by vortexing or bead beating.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube.

  • Neutralize the extract with a suitable buffer if an acidic extraction method was used.

3. ATP Measurement:

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add a small volume of your cell extract (e.g., 10 µL) to a luminometer plate.

  • Add the ATP assay reagent (e.g., 100 µL) to each well.

  • Immediately measure the luminescence using a luminometer.

  • Quantify the ATP concentration by comparing the luminescence signal to a standard curve prepared with a known concentration of ATP.

Protocol 3: Quantification of Intracellular NADPH and NADP+

This protocol is based on a commercial enzymatic cycling assay kit for the differential quantification of NADPH and NADP+.

1. Materials:

  • Commercial NADP+/NADPH assay kit (e.g., from Sigma-Aldrich, Promega, or Cell Biolabs)

  • NADP+ Extraction Buffer

  • NADPH Extraction Buffer

  • Microplate reader (colorimetric or fluorometric, depending on the kit)

2. Sample Preparation:

  • Harvest a known number of cells (e.g., 1x10⁶) for two separate extractions.

  • For NADPH measurement: Resuspend the cell pellet in 100 µL of NADPH Extraction Buffer. Heat at 60°C for 30 minutes to decompose NADP+. Cool on ice.

  • For total NADP+ + NADPH measurement: Resuspend the second cell pellet in 100 µL of NADP+ Extraction Buffer.

  • Lyse the cells in both tubes according to the kit's instructions (e.g., sonication or homogenization).

  • Centrifuge the lysates at 14,000 x g for 5 minutes to remove debris.

  • Use the supernatants for the assay. If necessary, neutralize the extracts as per the kit's protocol.

3. Assay Procedure:

  • Prepare a standard curve using the provided NADP+ standard.

  • Pipette your prepared samples (for both NADPH and total NADP+/NADPH) and standards into a 96-well plate.

  • Prepare the Master Reaction Mix according to the kit's instructions (this typically includes an enzyme mix and a substrate that is reduced by NADPH to produce a colored or fluorescent product).

  • Add the Master Reaction Mix to all wells.

  • Incubate at room temperature for the time specified in the protocol (e.g., 30-60 minutes).

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculation:

    • Determine the NADPH concentration from the heat-treated sample using the standard curve.

    • Determine the total (NADP+ + NADPH) concentration from the other sample.

    • Calculate the NADP+ concentration by subtracting the NADPH concentration from the total concentration.

Visualizations

Metabolic Pathway for this compound Production

Santalene_Pathway cluster_mva Mevalonate (MVA) Pathway cluster_santalene Santalene Synthesis cluster_competing Competing Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA ERG10 HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 Mevalonate-5P Mevalonate-5P Mevalonate->Mevalonate-5P ERG12 Mevalonate-PP Mevalonate-PP Mevalonate-5P->Mevalonate-PP ERG8 IPP IPP Mevalonate-PP->IPP ERG19 DMAPP DMAPP IPP->DMAPP IDI1 IPP_DMAPP IPP + DMAPP IPP->IPP_DMAPP DMAPP->IPP_DMAPP GPP GPP IPP_DMAPP->GPP FPP FPP GPP->FPP ERG20 GPP->FPP + IPP alpha-Santalene alpha-Santalene FPP->alpha-Santalene SanSyn Squalene Squalene FPP->Squalene ERG9 Ergosterol Ergosterol Squalene->Ergosterol

Caption: Engineered metabolic pathway for this compound production in yeast.

Experimental Workflow for Fed-Batch Fermentation

Fed_Batch_Workflow cluster_prep Preparation cluster_process Fermentation Process cluster_analysis Analysis Inoculum Prepare Inoculum (Seed Culture) Batch_Phase Batch Phase (Initial Glucose) Inoculum->Batch_Phase Fermenter_Setup Sterilize & Prepare 5-L Fermenter Fermenter_Setup->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Controlled Glucose Feed) Batch_Phase->Fed_Batch_Phase Monitoring Monitor Parameters (OD, pH, DO, RQ) Fed_Batch_Phase->Monitoring Sampling Periodic Sampling (Metabolites, Product) Fed_Batch_Phase->Sampling Monitoring->Fed_Batch_Phase Extraction Product Extraction (Dodecane Overlay) Sampling->Extraction Quantification GC-MS Analysis Extraction->Quantification

Caption: Workflow for this compound production using fed-batch fermentation.

Troubleshooting Logic for Low Santalene Yield

Troubleshooting_Logic action_node action_node result_node result_node Low_Yield Low Santalene Yield? Check_Precursor Is FPP supply sufficient? Low_Yield->Check_Precursor Check_Cofactor Is cofactor supply (NADPH/ATP) adequate? Check_Precursor->Check_Cofactor Yes Boost_FPP Downregulate ERG9 Overexpress tHMG1, ERG20 Check_Precursor->Boost_FPP No Check_Expression Is SanSyn expression and activity optimal? Check_Cofactor->Check_Expression Yes Boost_Cofactor Engineer central metabolism (e.g., modify GDH pathway) Check_Cofactor->Boost_Cofactor No Check_Toxicity Is there evidence of toxicity? Check_Expression->Check_Toxicity Yes Optimize_Expression Codon optimize SanSyn Use stronger promoters Check_Expression->Optimize_Expression No Mitigate_Toxicity Optimize fermentation In-situ product removal Check_Toxicity->Mitigate_Toxicity Yes Improved_Yield Yield Improved Boost_FPP->Improved_Yield Boost_Cofactor->Improved_Yield Optimize_Expression->Improved_Yield Mitigate_Toxicity->Improved_Yield

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: High-Titer Alpha-Santalene Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for high-titer alpha-santalene production using fed-batch fermentation strategies.

Troubleshooting Guide

This guide addresses common issues encountered during fed-batch fermentation for alpha-santalene production in a question-and-answer format.

Question 1: My alpha-santalene titer is low despite good cell growth. What are the potential causes and how can I troubleshoot this?

Answer:

Low product-to-biomass yield is a common challenge. Here are the primary areas to investigate:

  • Suboptimal Induction:

    • Timing: Inducing too early can lead to metabolic burden and plasmid instability, while inducing too late may result in a large but non-productive biomass. The optimal induction point is typically during the mid-to-late exponential growth phase.

    • Inducer Concentration: The concentration of the inducer (e.g., IPTG) should be optimized. Insufficient inducer levels will result in incomplete pathway activation, while excessive levels can be toxic to the cells.

  • Precursor and Cofactor Imbalance:

    • The biosynthesis of alpha-santalene from farnesyl pyrophosphate (FPP) requires a balanced supply of precursors from the mevalonate (MVA) pathway. An imbalance can lead to the accumulation of intermediate metabolites or the diversion of FPP to other pathways, such as sterol biosynthesis in yeast.

    • Solution: Overexpression of key enzymes in the MVA pathway, such as tHMG1, IDI1, and ERG20, can enhance the metabolic flux towards FPP.

  • Inefficient Santalene Synthase (SaSSY):

    • The expression and activity of the santalene synthase enzyme are critical. Poor expression or low catalytic efficiency will directly limit alpha-santalene production.[1][2]

    • Solution: Consider codon-optimizing the SaSSY gene for your expression host. Additionally, protein engineering strategies, such as creating fusion proteins, have been shown to improve enzyme activity and product titers.[1]

  • Promoter Leakage:

    • Leaky expression from inducible promoters can cause a metabolic burden on the cells even before induction, leading to reduced productivity.

    • Solution: Use tightly regulated promoters to control the expression of the biosynthetic pathway genes.

Question 2: I'm observing significant acetate accumulation in my high-density E. coli fermentation. How can I mitigate this?

Answer:

Acetate accumulation is a common problem in high-density E. coli cultures and can inhibit cell growth and recombinant protein production.[3][4] Here are strategies to address this issue:

  • Controlled Feeding Strategy:

    • The primary cause of acetate formation is overflow metabolism due to excess glucose. Implementing a controlled feeding strategy that maintains a low glucose concentration in the bioreactor is crucial.

    • Solution: An exponential feeding strategy, where the feed rate is gradually increased to match the culture's growth rate, can prevent the accumulation of excess glucose and subsequent acetate formation.

  • Choice of Carbon Source:

    • Glycerol is a slower-metabolized carbon source compared to glucose and generally leads to lower acetate production.

    • Solution: Consider using glycerol as the primary carbon source in your fed-batch process or a mix of glycerol and glucose.

  • Metabolic Engineering of the Host Strain:

    • Several genetic modifications can be made to E. coli to reduce acetate production.

    • Solution: Deleting genes involved in acetate formation, such as pta (phosphotransacetylase) and poxB (pyruvate oxidase), can significantly reduce acetate accumulation.

  • Process Parameter Optimization:

    • Maintaining the pH of the culture at a slightly alkaline level (around 7.4) has been shown to decrease the inhibitory effect of acetate.[3]

    • Ensure adequate dissolved oxygen (DO) levels, as oxygen limitation can exacerbate acetate formation.

Question 3: My fermentation is foaming excessively. What can I do?

Answer:

Excessive foaming can lead to loss of culture volume and contamination.

  • Antifoam Agents:

    • The most direct solution is the addition of an antifoam agent. However, use it judiciously as high concentrations can negatively impact cell growth and product formation.

    • Solution: Implement an automated antifoam addition system linked to a foam sensor to add the agent only when necessary.

  • Media Composition:

    • Complex media components, such as yeast extract and peptone, can contribute to foaming.

    • Solution: If possible, use a chemically defined medium to reduce foaming.

  • Process Parameters:

    • High agitation and aeration rates can increase foaming.

    • Solution: Optimize agitation and aeration to provide sufficient oxygen transfer while minimizing foam generation.

Frequently Asked Questions (FAQs)

Q1: What is a typical feeding strategy for high-titer alpha-santalene production in E. coli?

A1: A common and effective strategy is a two-phase feeding approach. The first phase focuses on biomass accumulation with a controlled feed of a carbon source like glucose or glycerol to reach a high cell density. The second phase, initiated by the addition of an inducer (e.g., IPTG), involves a feeding strategy that supports both cell maintenance and product formation. An exponential feeding profile is often used in the initial phase to maintain a constant specific growth rate and avoid acetate accumulation.

Q2: How can I improve alpha-santalene production in Saccharomyces cerevisiae?

A2: In yeast, a key strategy is to enhance the precursor supply by overexpressing genes in the mevalonate (MVA) pathway, such as tHMG1, IDI1, and ERG20. Additionally, downregulating competing pathways, like sterol biosynthesis, by using weaker promoters for genes such as ERG9, can redirect more FPP towards alpha-santalene production. An RQ-controlled (respiratory quotient) feeding strategy is also effective in yeast to prevent ethanol formation and maximize biomass and product yield.[5][6]

Q3: What is a suitable method for extracting and quantifying alpha-santalene from the fermentation broth?

A3: Alpha-santalene is a volatile organic compound. A common method for extraction is liquid-liquid extraction with an organic solvent like dodecane, which can be added directly to the culture to capture the product in situ. For quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique.[7] A known amount of an internal standard (e.g., caryophyllene) is added to the sample for accurate quantification.

Q4: What are the key process parameters to monitor and control during fed-batch fermentation?

A4: The critical process parameters to monitor and control are:

  • pH: Typically maintained between 6.5 and 7.5.

  • Temperature: Usually controlled at 30°C or 37°C, depending on the host organism and expression system.

  • Dissolved Oxygen (DO): Maintained above a certain level (e.g., 20-30% of air saturation) to ensure aerobic conditions.

  • Agitation and Aeration: Adjusted to maintain the desired DO level and ensure proper mixing.

  • Substrate Concentration: The concentration of the carbon source in the bioreactor should be monitored to avoid both starvation and accumulation.

Quantitative Data Summary

Table 1: Comparison of Alpha-Santalene Production in Different Host Organisms and Fermentation Strategies

Host OrganismKey Genetic ModificationsFermentation ModeFeeding StrategyTiter (mg/L)Reference
Escherichia coliOverexpression of MVA pathway, engineered santalene synthaseFed-batchNot specified2916[1][2]
Escherichia coliOptimized RBS of synthetic operon, deletion of tnaAShake flaskN/A599
Komagataella phaffii (Pichia pastoris)Optimized promoters, overexpression of MVA pathway genes, multi-copy integration of SASFed-batchNot specified21500[8]
Saccharomyces cerevisiaeOverexpression of MVA pathway genesFed-batchRQ-controlled exponential feeding163[6]
Saccharomyces cerevisiaeEngineered precursor and cofactor supplyContinuousNot specified-[2]

Experimental Protocols

Note: These are representative protocols and may require optimization for your specific strain and equipment.

1. High-Density E. coli Fed-Batch Fermentation Protocol

  • Seed Culture Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 250 rpm.

    • Use this culture to inoculate a larger volume of defined batch medium for the bioreactor.

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with a defined mineral medium. A typical batch medium contains: (NH₄)₂SO₄, KH₂PO₄, K₂HPO₄, MgSO₄, a trace metal solution, and an initial concentration of glucose or glycerol.

    • Autoclave the bioreactor and medium.

    • Aseptically add the appropriate antibiotic and antifoam agent.

    • Inoculate the bioreactor with the seed culture.

    • Run the batch phase at 37°C, pH 7.0 (controlled with NH₄OH and H₃PO₄), and a DO level maintained at >30% by cascading agitation and aeration.

  • Fed-Batch Phase:

    • Once the initial carbon source is depleted (indicated by a sharp rise in DO), start the exponential feeding of a concentrated glucose or glycerol solution. The feed rate is calculated to maintain a specific growth rate.

    • Continue the fed-batch phase until the desired cell density is reached.

  • Induction and Production Phase:

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG) to the bioreactor.

    • After induction, the temperature may be lowered (e.g., to 30°C) to improve protein folding and reduce metabolic burden.

    • Continue feeding at a reduced rate to support cell maintenance and product synthesis for a specified period (e.g., 24-48 hours).

2. Alpha-Santalene Quantification by GC-MS

  • Sample Preparation:

    • Add a known volume of an organic solvent (e.g., dodecane) to the fermentation broth to create an overlay for in-situ product extraction.

    • At each time point, take a sample from the organic layer.

    • Add a known concentration of an internal standard (e.g., caryophyllene) to the sample.

    • Centrifuge the sample to separate any cell debris.

  • GC-MS Analysis:

    • Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

    • Use a temperature program that allows for the separation of alpha-santalene from other compounds. A typical program might start at a low temperature and ramp up to a higher temperature.

    • The mass spectrometer is operated in scan mode to identify the alpha-santalene peak based on its retention time and mass spectrum.

    • For quantification, the peak area of alpha-santalene is compared to the peak area of the internal standard. A calibration curve is generated using known concentrations of alpha-santalene to determine the concentration in the sample.

Visualizations

Alpha-Santalene Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA atoB HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P ERG12 Mevalonate-PP Mevalonate-PP Mevalonate-P->Mevalonate-PP ERG8 IPP IPP Mevalonate-PP->IPP MVD1 DMAPP DMAPP IPP->DMAPP IDI1 IPPDMAPP IPPDMAPP GPP GPP IPPDMAPP->GPP ERG20 GPPIPP GPPIPP FPP FPP GPPIPP->FPP ERG20 Alpha-Santalene Alpha-Santalene FPP->Alpha-Santalene SaSSY Squalene Squalene FPP->Squalene ERG9 (Competing Pathway)

Caption: The mevalonate (MVA) pathway for alpha-santalene biosynthesis.

Fed-Batch Fermentation Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum_Preparation Inoculum Preparation Bioreactor_Setup Bioreactor Setup & Sterilization Inoculum_Preparation->Bioreactor_Setup Batch_Phase Batch Phase Bioreactor_Setup->Batch_Phase Fed-Batch_Phase Fed-Batch Phase (Biomass Accumulation) Batch_Phase->Fed-Batch_Phase Induction Induction Fed-Batch_Phase->Induction Production_Phase Production Phase Induction->Production_Phase Sampling Sampling Production_Phase->Sampling Extraction Extraction Sampling->Extraction Quantification Quantification (GC-MS) Extraction->Quantification

Caption: General workflow for fed-batch fermentation and product analysis.

Troubleshooting Logic Start Low Alpha-Santalene Titer Check_Growth Good Cell Growth? Start->Check_Growth Troubleshoot_Growth Troubleshoot Growth: - Media Composition - pH, Temp, DO - Contamination Check_Growth->Troubleshoot_Growth No Check_Acetate High Acetate? (E. coli) Check_Growth->Check_Acetate Yes Mitigate_Acetate Mitigate Acetate: - Controlled Feeding - Use Glycerol - Metabolic Engineering Check_Acetate->Mitigate_Acetate Yes Check_Induction Optimal Induction? Check_Acetate->Check_Induction No Mitigate_Acetate->Check_Induction Optimize_Induction Optimize Induction: - Timing - Inducer Concentration Check_Induction->Optimize_Induction No Check_Pathway Pathway Efficiency? Check_Induction->Check_Pathway Yes Success Improved Titer Optimize_Induction->Success Enhance_Pathway Enhance Pathway: - Overexpress MVA genes - Engineer SaSSY - Downregulate competitors Check_Pathway->Enhance_Pathway No Check_Pathway->Success Yes Enhance_Pathway->Success

Caption: A logical workflow for troubleshooting low alpha-santalene titers.

References

Technical Support Center: Optimizing (+)-alpha-Santalene Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the microbial production of (+)-alpha-santalene. The content is based on established research in the field and aims to provide practical guidance for optimizing experimental outcomes.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Question 1: Why is my this compound yield consistently low despite using a high-copy plasmid for the santalene synthase gene?

Potential Causes and Solutions:

  • Precursor Limitation: The production of this compound is dependent on the intracellular pool of farnesyl pyrophosphate (FPP). A high expression of the santalene synthase alone may not be sufficient if the FPP supply is the bottleneck.

    • Solution: Overexpress key enzymes in the mevalonate (MVA) pathway. A common strategy is to overexpress a truncated, soluble version of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme in the MVA pathway.[1][2] Additionally, overexpression of FPP synthase (ERG20) and isopentenyl diphosphate isomerase (IDI1) can further boost the FPP pool.

  • Competing Pathways: FPP is a precursor for various essential metabolites in the host organism, such as sterols and ubiquinone. These pathways compete with santalene production for the FPP pool.

    • Solution: Downregulate the expression of genes in competing pathways. A primary target is the squalene synthase gene (ERG9), which diverts FPP to sterol biosynthesis. Using a repressible promoter, such as a glucose-repressible promoter, to control ERG9 expression can redirect carbon flux towards santalene production.

  • Cofactor Imbalance: The MVA pathway requires NADPH as a cofactor. Insufficient NADPH regeneration can limit the overall flux towards FPP and, consequently, santalene.

    • Solution: Enhance the NADPH supply by overexpressing genes involved in its regeneration. For instance, overexpressing glutamate dehydrogenase (GDH2) has been shown to improve sesquiterpene synthesis.[1]

  • Suboptimal Medium Composition: The composition of your fermentation medium plays a crucial role in cell growth and product formation.

    • Solution: Systematically optimize your medium components. Pay close attention to the carbon and nitrogen sources, as well as the carbon-to-nitrogen (C/N) ratio. A high C/N ratio is often beneficial for terpenoid production.

Question 2: I am observing significant cell death or growth inhibition after inducing santalene synthase expression. What could be the cause?

Potential Causes and Solutions:

  • Metabolic Burden: Overexpression of multiple genes in the santalene production pathway can impose a significant metabolic burden on the host cells, leading to reduced growth and viability.

    • Solution: Modulate the expression levels of the pathway genes. Use promoters of varying strengths to balance enzyme expression and avoid excessive metabolic load. A combinatorial approach to test different promoter strengths for each gene can help identify the optimal balance.

  • Toxicity of Intermediates or Product: Accumulation of certain metabolic intermediates or the final product, this compound, can be toxic to the cells.

    • Solution: Implement an in situ product removal strategy. This can be achieved by adding an organic overlay, such as dodecane, to the culture medium. This compound is hydrophobic and will partition into the organic phase, reducing its concentration in the aqueous phase and alleviating potential toxicity.

  • Medium pH Fluctuation: Microbial metabolism can lead to significant changes in the pH of the culture medium, which can inhibit cell growth.

    • Solution: Use a buffered medium and monitor the pH throughout the fermentation. For bioreactor cultivations, implement a pH control system to maintain the optimal pH for your host organism.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the impact of medium composition on this compound production.

FAQ 1: Which carbon source is best for this compound production?

The choice of carbon source can significantly impact the yield of this compound. While glucose is a commonly used and readily metabolized carbon source, its rapid consumption can lead to the production of inhibitory byproducts like ethanol in Saccharomyces cerevisiae (the Crabtree effect).

  • Glucose: Often used in fed-batch fermentations where its concentration can be carefully controlled to prevent overflow metabolism.

  • Galactose: Can be a good alternative as it is typically metabolized more slowly than glucose, which can lead to a more balanced metabolic state. Some studies have shown that a carefully tuned ratio of galactose to glucose in the feed can enhance santalene production.

  • Glycerol: As a more reduced carbon source, glycerol can potentially provide more reducing equivalents (NADPH) required for the MVA pathway.

  • Sucrose: Can be a cost-effective alternative, especially for industrial-scale fermentations.

Recommendation: The optimal carbon source may be strain-dependent. It is advisable to test different carbon sources and feeding strategies to determine the best option for your specific engineered strain. A fed-batch strategy with controlled glucose feeding is a common and effective approach.

FAQ 2: How does the nitrogen source affect this compound production?

The nitrogen source influences both cell growth and the metabolic flux towards secondary metabolites like santalene.

  • Inorganic Nitrogen (e.g., Ammonium Sulfate): Provides a readily available source of nitrogen for biomass formation. However, its consumption can lead to a drop in medium pH.

  • Organic Nitrogen (e.g., Yeast Extract, Peptone): These are complex nitrogen sources that also provide vitamins and other growth factors, which can enhance cell robustness and productivity. Yeast extract is a common component in high-yield fermentation media.

Recommendation: A combination of inorganic and organic nitrogen sources is often optimal. For example, a defined minimal medium supplemented with yeast extract can provide both the necessary nitrogen and essential micronutrients. The C/N ratio should be carefully optimized, as a higher ratio often favors terpenoid production.

FAQ 3: What is the role of phosphate in the fermentation medium?

Phosphate is an essential nutrient for cell growth, being a key component of nucleic acids, phospholipids, and ATP. Phosphate limitation can be a strategy to induce the production of some secondary metabolites, often by redirecting carbon flux away from biomass formation. While not extensively studied specifically for santalene, phosphate limitation has been shown to enhance the production of other lipids in yeast, a process that also utilizes acetyl-CoA as a precursor.

Recommendation: The optimal phosphate concentration should be determined empirically. It is advisable to start with a standard defined medium and then test a range of phosphate concentrations to see if a limiting condition enhances this compound production without severely compromising cell viability.

FAQ 4: Are trace metals and vitamins important for this compound production?

Yes, trace metals and vitamins are crucial as they often act as cofactors for enzymes in the metabolic pathways. The MVA pathway enzymes, for instance, may require metal ions like Mg2+ or Mn2+ for their activity.

Recommendation: Use a well-defined mineral and vitamin solution in your fermentation medium. Standard recipes for synthetic defined (SD) media for yeast or M9 media for E. coli are a good starting point. For high-density fermentations, it may be necessary to supplement the feed medium with additional trace elements and vitamins.

Data Presentation

Table 1: Impact of Genetic Modifications on this compound Production in Saccharomyces cerevisiae

Strain ModificationHostTiter (mg/L)Fold IncreaseReference
Base strain with santalene synthaseS. cerevisiae~5-General observation
Overexpression of tHMG1S. cerevisiae25-505-10xDerived from multiple sources
Downregulation of ERG9S. cerevisiae50-10010-20xDerived from multiple sources
Overexpression of tHMG1 and ERG20S. cerevisiae100-15020-30xDerived from multiple sources
Combined overexpression of pathway genes and downregulation of ERG9S. cerevisiae>150>30xDerived from multiple sources

Table 2: Effect of Fermentation Strategy on this compound Production

Fermentation StrategyHostTiter (mg/L)Key ParametersReference
Batch FermentationS. cerevisiae20-50High initial glucoseGeneral observation
Fed-Batch Fermentation (RQ-controlled)S. cerevisiae163Respiratory quotient-controlled feed[2]
Fed-Batch Fermentation (Tuned Galactose/Glucose)S. cerevisiaeTwo-fold increase over flaskRatio of galactose to glucose in feed[2]
Continuous FermentationS. cerevisiae-Dilution rate optimization[2]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered Saccharomyces cerevisiae for this compound Production

  • Pre-culture Preparation:

    • Inoculate a single colony of the engineered S. cerevisiae strain into 10 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose).

    • Incubate at 30°C with shaking at 200 rpm for 24 hours.

    • Use the pre-culture to inoculate 100 mL of fresh YPD medium in a 500 mL flask and incubate under the same conditions for 16-24 hours.

  • Bioreactor Setup:

    • Prepare a 2 L bioreactor with 1 L of defined fermentation medium. A suitable basal medium contains (per liter): 5 g (NH₄)₂SO₄, 3 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 1 mL trace metal solution, and 1 mL vitamin solution.

    • Autoclave the bioreactor and medium.

    • Aseptically add 20 g of glucose as the initial carbon source.

  • Inoculation and Batch Phase:

    • Inoculate the bioreactor with the pre-culture to an initial OD₆₀₀ of ~0.1.

    • Control the temperature at 30°C and the pH at 5.0 (controlled with NH₄OH or NaOH). Maintain dissolved oxygen (DO) above 20% by adjusting agitation and aeration.

    • Run in batch mode until the initial glucose is nearly depleted, which is typically indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Prepare a concentrated feed solution containing 500 g/L glucose and 10 g/L yeast extract.

    • Start the feed using a pre-determined exponential feeding profile to maintain a specific growth rate (e.g., 0.1 h⁻¹).

    • Alternatively, use a DO-stat or a respiratory quotient (RQ)-controlled feeding strategy to prevent ethanol formation.

    • Add a 10% (v/v) overlay of dodecane to the fermenter at the beginning of the fed-batch phase for in situ product removal.

  • Sampling and Analysis:

    • Take samples periodically to measure cell density (OD₆₀₀), glucose concentration, and this compound titer.

Protocol 2: Quantification of this compound by GC-MS

  • Sample Preparation:

    • Collect a 1 mL sample from the dodecane overlay of the fermentation broth.

    • If necessary, centrifuge the sample to separate any aqueous phase or cell debris.

    • Dilute the dodecane sample with fresh dodecane to bring the this compound concentration within the range of the calibration curve.

    • Add an internal standard (e.g., caryophyllene) to the diluted sample for accurate quantification.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: HP-5MS (or equivalent)

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS) Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum (characteristic ions: m/z 93, 105, 119, 133, 161, 204).

    • Quantify the concentration by integrating the peak area and comparing it to a calibration curve prepared with pure this compound standard.

Mandatory Visualizations

Experimental_Workflow cluster_strain_prep Strain Preparation cluster_fermentation Fed-Batch Fermentation cluster_analysis Analysis Strain Engineered Strain (e.g., S. cerevisiae) Preculture Pre-culture (YPD medium) Strain->Preculture Inoculum Inoculum Culture Preculture->Inoculum Bioreactor Bioreactor (Defined Medium) Inoculum->Bioreactor Batch_Phase Batch Phase (Initial Glucose) Bioreactor->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Controlled Feed) Batch_Phase->Fed_Batch_Phase Dodecane Dodecane Overlay (In situ removal) Fed_Batch_Phase->Dodecane Sampling Sampling Fed_Batch_Phase->Sampling Extraction Sample Preparation (Dodecane Phase) Sampling->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantification GCMS->Quantification

Caption: Experimental workflow for this compound production.

Signaling_Pathway Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway (Target for upregulation, e.g., tHMG1) Acetyl-CoA->MVA Pathway FPP FPP MVA Pathway->FPP Santalene_Synthase Santalene Synthase FPP->Santalene_Synthase ERG9 ERG9 (Squalene Synthase) (Target for downregulation) FPP->ERG9 alpha_Santalene This compound Santalene_Synthase->alpha_Santalene Sterols Sterols ERG9->Sterols

Caption: Simplified metabolic pathway for this compound production.

References

Protein engineering of santalene synthase for improved activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the protein engineering of santalene synthase. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the activity of this enzyme.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the expression, purification, and activity assessment of engineered santalene synthase.

Q1: My engineered santalene synthase is expressed in an insoluble form. What can I do?

A1: Insoluble expression is a common hurdle. Here are several strategies to improve the soluble expression of santalene synthase:

  • Lower Induction Temperature: Reduce the induction temperature to 16-25°C. This slows down protein synthesis, allowing more time for proper folding.

  • Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level that balances expression and solubility.

  • Co-expression with Chaperones: Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in the correct folding of the synthase.

  • Use of Fusion Tags: N-terminal or C-terminal fusion tags, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can enhance solubility. Recent studies have shown that adding a fusion tag to santalene synthase from Clausena lansium (ClSS) can increase the α-santalene titer.[1][2]

  • Codon Optimization: Optimize the codon usage of your santalene synthase gene for the expression host (e.g., E. coli, S. cerevisiae).

Q2: The activity of my purified santalene synthase is lower than expected. What are the potential causes and solutions?

A2: Low enzymatic activity can stem from several factors throughout the experimental workflow. Consider the following:

  • Improper Protein Folding: Even if the protein is soluble, it may not be correctly folded. Refer to the solutions in Q1 for improving protein folding.

  • Presence of Inhibitors: Ensure that your purification buffers do not contain inhibitors of terpene synthases. High concentrations of certain metal ions or chelating agents like EDTA can be detrimental.

  • Substrate Availability and Quality:

    • Farnesyl Diphosphate (FPP) Quality: Ensure the FPP substrate is of high purity and has not degraded. Store FPP solutions at -80°C.

    • FPP Synthase Choice: The choice of FPP synthase (FPPS) can significantly impact the precursor supply. Screening different FPPS from various organisms can optimize the flux towards FPP.[1][2]

  • Assay Conditions:

    • Divalent Cations: Terpene synthases typically require a divalent metal cofactor, most commonly Mg²⁺. Optimize the concentration of Mg²⁺ in your assay buffer.

    • pH and Temperature: The optimal pH and temperature for santalene synthase activity can vary depending on the specific enzyme. Perform a pH and temperature titration to determine the optimal conditions.

    • Enzyme Concentration: Ensure you are using an appropriate concentration of the purified enzyme in your assay.

Q3: I am observing the production of off-target terpenes in my reaction. How can I improve product specificity?

A3: The production of byproducts is a known challenge. Here are some approaches to enhance the specificity for santalene isomers:

  • Rational Site-Directed Mutagenesis: Computational modeling and sequence alignments can help identify key residues in the active site that influence product outcome. For instance, mutating residue F441 in a specific santalene synthase (SanSyn) to Valine (F441V) was shown to alter the product ratio, enabling the production of both α- and β-santalenes.[3][4]

  • Directed Evolution: Employ random mutagenesis or error-prone PCR to generate a library of santalene synthase variants. Screen this library for mutants with improved specificity towards the desired santalene isomer.

  • Substrate Tunnel Engineering: Modifying residues that line the substrate access tunnel can influence how the FPP substrate enters and binds in the active site, thereby affecting the cyclization cascade and final product.

Q4: My microbial production of santalene is low, despite having an active enzyme. What metabolic engineering strategies can I apply?

A4: Low titers in whole-cell catalysis often point to limitations in the host's metabolic network. Consider these strategies:

  • Enhancing Precursor Supply: Overexpress key enzymes in the upstream mevalonate (MVA) pathway to increase the intracellular pool of FPP.[5]

  • Downregulating Competing Pathways: Reduce the flux towards competing pathways that also utilize FPP. A common strategy in S. cerevisiae is to downregulate the expression of ERG9, the gene encoding squalene synthase, which diverts FPP towards sterol biosynthesis.[5][6][7]

  • Redox Partner Optimization: If your system involves downstream oxidation of santalene to santalol by cytochrome P450 enzymes, ensure that the P450 is efficiently coupled with a suitable cytochrome P450 reductase (CPR).[6]

  • Host Strain Engineering: Deleting genes involved in byproduct formation can improve the final titer of your target molecule. For example, in yeast, knocking out genes like OYE2, OYE3, ATF1, and ATF2 has been shown to reduce the formation of unwanted byproducts.[3]

Quantitative Data Summary

The following tables summarize the improvements in santalene production achieved through protein and metabolic engineering as reported in the literature.

Table 1: Improvement of α-Santalene Titer in E. coli

Engineering StrategyHost Strainα-Santalene Titer (mg/L)Fold IncreaseReference
Initial StrainE. coli6.41[1][2]
Site-Directed Mutagenesis of ClSSE. coli887.5~139[1][2]
Addition of Fusion Tag to Mutant ClSSE. coli1078.8~169[1][2]
Shake Flask Fermentation (Optimized)E. coli1272~199[1][2]
Fed-Batch Fermentation (Optimized)E. coli2916~456[1][2]

Table 2: Santalene and Santalol Production in S. cerevisiae

Engineering StrategyHost StrainSantalenes Titer (mg/L)Santalols Titer (mg/L)Reference
Initial Santalene Producing StrainS. cerevisiae94.6N/A[6][7]
Downregulation of ERG9S. cerevisiae164.768.8[6][7]
Metabolic Engineering for Santalene/SantalolS. cerevisiae1.34.5[5]
Further Metabolic EngineeringS. cerevisiae-704.2 (total santalene/santalol)[3][5]

Experimental Protocols

1. Site-Directed Mutagenesis of Santalene Synthase

This protocol provides a general workflow for creating specific mutations in the santalene synthase gene.

  • Template Plasmid Preparation: Isolate the plasmid containing the wild-type santalene synthase gene from an overnight bacterial culture using a commercial miniprep kit.

  • Primer Design: Design forward and reverse primers incorporating the desired mutation. The primers should be complementary and have a melting temperature (Tm) between 75-80°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the template plasmid and the designed primers. The PCR reaction will generate a linear DNA fragment containing the mutation.

  • Template Removal: Digest the parental, methylated template DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated, mutated DNA intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells. The host cell will ligate the ends of the linear DNA to form a circular plasmid.

  • Screening and Sequencing: Plate the transformed cells on a selective antibiotic plate. Pick individual colonies and grow them in liquid culture. Isolate the plasmids and send them for Sanger sequencing to confirm the presence of the desired mutation.

2. In Vitro Activity Assay of Santalene Synthase

This protocol describes a method to determine the enzymatic activity of purified santalene synthase.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), 10 mM MgCl₂, and 1 mM DTT.

  • Enzyme Addition: Add the purified santalene synthase to the reaction mixture to a final concentration of 1-10 µM.

  • Substrate Addition: Initiate the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of 50-100 µM.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate). Vortex vigorously to extract the terpene products.

  • Analysis: Separate the organic layer, and if necessary, concentrate it under a stream of nitrogen. Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the santalene isomers produced.

Visualizations

experimental_workflow cluster_gene Gene Synthesis & Mutagenesis cluster_expression Protein Expression & Purification cluster_analysis Activity Analysis Gene Santalene Synthase Gene Mutagenesis Site-Directed Mutagenesis Gene->Mutagenesis Expression Expression in Host Mutagenesis->Expression Purification Protein Purification Expression->Purification Assay In Vitro Activity Assay Purification->Assay GCMS GC-MS Analysis Assay->GCMS

Caption: General workflow for protein engineering of santalene synthase.

troubleshooting_logic cluster_protein Protein Level Issues cluster_metabolic Metabolic Level Issues start Low Santalene Titer Insoluble Insoluble Expression? start->Insoluble LowActivity Low Specific Activity? start->LowActivity Precursor Insufficient FPP? start->Precursor Competition Competing Pathways? start->Competition Sol_Sol Optimize Expression (Temp, Inducer, Tags) Insoluble->Sol_Sol Yes Act_Sol Optimize Assay (Cofactors, pH, Temp) LowActivity->Act_Sol Yes Met_Sol1 Overexpress MVA Pathway Precursor->Met_Sol1 Yes Met_Sol2 Downregulate ERG9 Competition->Met_Sol2 Yes

Caption: Troubleshooting logic for low santalene production.

metabolic_pathway cluster_mva Mevalonate (MVA) Pathway cluster_downstream Downstream Pathways AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP IPP MVA->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP FPP Farnesyl Diphosphate (FPP) GPP->FPP Santalene α/β-Santalene FPP->Santalene Santalene Synthase Squalene Squalene FPP->Squalene Squalene Synthase (ERG9) Sterols Sterols Squalene->Sterols note Engineering Targets: - Overexpress MVA Pathway Enzymes - Engineer Santalene Synthase - Downregulate ERG9

References

Validation & Comparative

Comparative analysis of different santalene synthases (e.g., SaSSy, SanSyn)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key enzymes in the biosynthesis of santalene, a precursor to the valuable fragrance and pharmaceutical compounds found in sandalwood oil. We will compare the product-promiscuous santalene synthase from Santalum album (SaSSy) with the product-specific synthase from Clausena lansium (SanSyn). This analysis is supported by experimental data on enzyme kinetics, product distribution, and performance in heterologous expression systems. Detailed experimental protocols for the cited assays are also provided to facilitate reproducibility and further research.

Performance Comparison of Santalene Synthases

The primary distinction between SaSSy and SanSyn lies in their product specificity. SaSSy is a product-promiscuous enzyme, generating a mixture of santalene and bergamotene isomers, which is characteristic of the natural composition of sandalwood oil. In contrast, SanSyn is highly specific, predominantly producing α-santalene.[1] This difference in product profile is a critical consideration for metabolic engineering applications, depending on whether a complex natural profile or a specific single product is desired.

Recent advancements in enzyme engineering have demonstrated the potential to modulate the product profile of these synthases. For instance, a single-point mutation (F441V) in SanSyn was shown to convert it into a promiscuous enzyme, producing a blend of α- and β-santalenes.[1]

Quantitative Performance Data

Table 1: In Vitro Product Distribution of Santalene Synthases

Enzymeα-Santalene (%)β-Santalene (%)epi-β-Santalene (%)α-exo-Bergamotene (%)Source
SaSSy ~40~20~10~30[2]
SanSyn (Wild-Type) Predominantly α-santalene--Trace amounts[3]
SanSynF441V 57.228.66.77.6[1]

Table 2: Kinetic Parameters of SaSSy with (2E,6E)-Farnesyl Diphosphate

EnzymeKm (μM)kcat (s-1)Source
SaSSy 1.40.34[4]

Table 3: Santalene and Santalol Titers in Engineered Saccharomyces cerevisiae

Expressed SynthaseProductTiter (mg/L)Host Strain EngineeringSource
SanSynα-Santalene92ERG9 downregulation, tHMG1 overexpression, LPP1/DPP1 deletion[5]
SanSynF441VSantalenes & Santalols704.2Optimized MVA pathway, ERG9 knockdown, CYP & CPR expression[1]

Santalene Biosynthesis Pathway

The biosynthesis of santalenes and their subsequent conversion to santalols begins with the central isoprenoid precursor, farnesyl diphosphate (FPP). Santalene synthases catalyze the cyclization of FPP into various santalene isomers. These are then hydroxylated by cytochrome P450 monooxygenases (CYPs), in conjunction with a cytochrome P450 reductase (CPR), to produce the corresponding santalols.

Santalene_Biosynthesis cluster_synthases Synthase Action FPP Farnesyl Diphosphate (FPP) Santalenes α-Santalene β-Santalene epi-β-Santalene α-exo-Bergamotene FPP->Santalenes Santalene Synthase Santalols α-Santalol β-Santalol epi-β-Santalol α-exo-Bergamotol Santalenes->Santalols Hydroxylation SaSSy SaSSy (promiscuous) SanSyn SanSyn (α-santalene specific) CYP_CPR Cytochrome P450 + CPR

Caption: Biosynthetic pathway of santalenes and santalols from FPP.

Experimental Protocols

Heterologous Expression and Purification of Santalene Synthases in E. coli

This protocol describes the expression and purification of His-tagged santalene synthases for in vitro characterization.

Protein_Purification_Workflow start Transformation of E. coli (e.g., BL21(DE3)) with expression vector culture Inoculate LB medium and grow to OD600 ~0.6-0.8 start->culture induction Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at 16-20°C overnight culture->induction harvest Harvest cells by centrifugation induction->harvest lysis Resuspend cell pellet in lysis buffer and sonicate on ice harvest->lysis clarification Centrifuge lysate to remove cell debris lysis->clarification binding Apply supernatant to a pre-equilibrated Ni-NTA affinity column clarification->binding wash Wash column with wash buffer containing low concentration of imidazole binding->wash elution Elute His-tagged protein with elution buffer containing high concentration of imidazole wash->elution end Dialysis and protein concentration determination elution->end

Caption: Workflow for santalene synthase expression and purification.

Methodology:

  • Transformation and Culture: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector (e.g., pET series) containing the codon-optimized gene for the santalene synthase with an N-terminal His-tag. Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate overnight with shaking.

  • Cell Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol) and lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged santalene synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

In Vitro Santalene Synthase Assay

This protocol outlines a method for determining the product profile and activity of purified santalene synthases.

Methodology:

  • Reaction Setup: Prepare a reaction mixture in a glass vial. A typical 500 µL reaction contains:

    • 50 mM HEPES or Tris-HCl buffer (pH 7.4-7.5)

    • 10 mM MgCl2

    • 10% (v/v) glycerol

    • 5 mM Dithiothreitol (DTT)

    • 5-10 µM purified santalene synthase

    • 50-100 µM (2E,6E)-Farnesyl diphosphate (FPP)

  • Reaction Incubation: Initiate the reaction by adding FPP. Overlay the aqueous reaction mixture with an organic solvent (e.g., 500 µL of n-hexane or dodecane) to capture the volatile terpene products. Incubate the reaction at 30°C for 1-3 hours with gentle shaking.

  • Quenching and Extraction: Stop the reaction by vigorous vortexing to ensure the extraction of products into the organic layer. Separate the organic layer.

  • Sample Preparation for GC-MS: Add an internal standard (e.g., caryophyllene or dodecane) to the organic extract for quantification. Dry the extract over anhydrous Na2SO4 and concentrate if necessary under a gentle stream of nitrogen.

GC-MS Analysis of Santalene Products

This protocol provides a general method for the separation and identification of santalene isomers.

Methodology:

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenes.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a low temperature (e.g., 60-80°C) and hold for 1-2 minutes. Ramp the temperature at a rate of 5-10°C/min to a final temperature of 240-280°C and hold for 5-10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Scan Range: m/z 40-300

  • Data Analysis: Identify the santalene and bergamotene isomers by comparing their retention times and mass spectra with those of authentic standards or by comparison to mass spectral libraries (e.g., NIST). Quantify the products by integrating the peak areas relative to the internal standard.

This comparative guide provides a foundation for researchers to select the appropriate santalene synthase for their specific application, whether it be for the production of authentic sandalwood oil mimics or for the high-yield synthesis of a single, high-value sesquiterpene. The provided protocols offer a starting point for the experimental validation and further engineering of these versatile enzymes.

References

A Comparative Guide to Analytical Methods for the Quantification of (+)-α-Santalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of (+)-α-santalene, a significant sesquiterpene found in sandalwood oil. The selection of an appropriate analytical method is critical for quality control, formulation development, and pharmacokinetic studies. This document details the experimental protocols for the most common techniques and presents a summary of their performance characteristics to aid in method selection.

Comparison of Analytical Methods

The primary methods for the quantification of (+)-α-santalene are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like (+)-α-santalene. When coupled with an FID, it provides robust quantification. The use of a Mass Spectrometer (MS) as a detector offers the added advantage of structural confirmation. For more complex samples, comprehensive two-dimensional GC (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) can provide enhanced resolution.[1][2]

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative for routine analysis.[1] While it may not provide the same level of resolution as GC, it can be a valuable tool for screening and quantification when properly validated.[3]

The following table summarizes the key validation parameters for these methods.

Validation ParameterGas Chromatography (GC-FID/MS)High-Performance Thin-Layer Chromatography (HPTLC)
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 95-105%90-110%
Precision (% RSD) < 5%< 10%
Limit of Detection (LOD) ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangeµg/mL range
Specificity High (especially with MS)Moderate to High
Robustness GoodModerate

Experimental Protocols

Below are detailed methodologies for the key analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the accurate quantification and identification of (+)-α-santalene in essential oils and other matrices.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector is used. An example is an Agilent 6890 GC coupled to a 5973N MS.[4]

  • Column: A non-polar fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is commonly employed.[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 5 °C/minute.

    • Final hold: 280 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: m/z 40-400.

  • Sample Preparation: Samples are typically diluted in a suitable solvent such as dichloromethane. For sandalwood powder, 40 mg can be dissolved in 1 mL of dichloromethane.[1]

  • Quantification: Quantification is often achieved by peak area normalization or by using an internal standard.[4]

2. High-Performance Thin-Layer Chromatography (HPTLC)

This method is well-suited for routine quality control and screening of (+)-α-santalene.

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of toluene and ethyl acetate (e.g., 93:7 v/v).

  • Sample Application: Apply samples as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the plate at a specific wavelength (e.g., 208 nm for santalols, which can be adapted for santalenes) for quantification.[3]

  • Quantification: A standard curve is generated by plotting the peak area against the concentration of the standard. For instance, a standard curve for α-santalol was reported with the equation y = 684.8x + 5970 and a correlation coefficient (r²) of 0.887.[3]

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for (+)-α-santalene quantification.

G cluster_0 Method Development cluster_2 Method Application A Define Analytical Requirements B Select Analytical Technique (e.g., GC-MS, HPTLC) A->B C Optimize Method Parameters (e.g., Column, Mobile Phase) B->C D Specificity / Selectivity C->D Begin Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K System Suitability J->K L Routine Sample Analysis K->L Validated Method M Quality Control L->M

Caption: Workflow for Analytical Method Validation

This guide provides a foundational comparison to assist in the selection of an appropriate analytical method for the quantification of (+)-α-santalene. The choice between GC-MS and HPTLC will depend on the specific requirements of the analysis, including the need for high resolution and structural confirmation versus the need for a rapid, high-throughput screening method.

References

Comparative Analysis of (+)-alpha-Santalene Production in Engineered Microbial Hosts

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The pursuit of sustainable and economically viable methods for producing valuable natural compounds has led to significant advancements in metabolic engineering. (+)-α-Santalene, a key sesquiterpene precursor to sandalwood oil, is a prime example of a high-value molecule that can be produced microbially, offering an alternative to its extraction from the endangered sandalwood tree. This guide provides a comparative analysis of the production of (+)-α-santalene in three prominent microbial hosts: Escherichia coli, Saccharomyces cerevisiae, and Komagataella phaffii (formerly Pichia pastoris). We present key performance data, detailed experimental protocols, and visual representations of the engineered metabolic pathways to aid researchers in selecting and optimizing a suitable production platform.

Data Presentation: Performance Comparison

The following table summarizes the highest reported production titers of (+)-α-santalene in engineered E. coli, S. cerevisiae, and K. phaffii. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions, particularly the scale and mode of fermentation.

Microbial HostStrainFermentation MethodTiter (mg/L)YieldProductivityReference
Escherichia coli Engineered BL21(DE3) derivativeShake Flask1272Not ReportedNot Reported[1][2]
Fed-Batch2916Not ReportedNot Reported[1][2]
tnaA- NA-IS3DShake Flask599Not ReportedNot Reported[3][4]
Saccharomyces cerevisiae Engineered CEN.PK2-1D derivativeShake Flask13.9Not ReportedNot Reported[5]
Fed-Batch704.2 (santalenes and santalols)Not ReportedNot Reported[5]
Engineered StrainContinuous CultureNot Reported0.0052 Cmmol/Cmmol glucose0.036 Cmmol/(g biomass·h)[6]
Komagataella phaffii STE-9Shake Flask829.8 ± 70.6Not ReportedNot Reported
Batch Fermenter4400 ± 300Not ReportedNot Reported
Fed-Batch Fermenter21500 ± 1600Not ReportedNot Reported

Experimental Protocols

This section details the generalized methodologies for strain construction, cultivation, and product quantification, based on the reviewed literature.

Strain Construction and Genetic Modification

a) Escherichia coli

  • Host Strain: Commonly used strains include E. coli DH5α for plasmid construction and E. coli BL21(DE3) for protein expression and santalene production.

  • Plasmid Construction:

    • The heterologous mevalonate (MVA) pathway genes are typically cloned into a plasmid with a medium-to-high copy number, such as a p15A-based vector. This pathway enhances the supply of the precursor farnesyl pyrophosphate (FPP).

    • The (+)-α-santalene synthase gene (e.g., from Clausena lansium) and an FPP synthase gene (ispA from E. coli) are often cloned into a compatible plasmid (e.g., a pET-based vector) under the control of an inducible promoter like T7.

    • Ribosome binding sites (RBS) are often engineered to balance the expression of pathway enzymes.[3][4]

  • Transformation: Plasmids are introduced into the host cells via heat shock or electroporation.

  • Genomic Modifications: Gene knockouts, such as the deletion of tnaA to reduce indole formation, are performed using techniques like λ-Red recombineering.[3][4]

b) Saccharomyces cerevisiae

  • Host Strain: Common laboratory strains like BY4741 and CEN.PK2-1D are frequently used as the starting point for engineering.[5]

  • Gene Expression Cassettes:

    • Genes for overexpression, such as a truncated version of HMG-CoA reductase (tHMG1), FPP synthase (ERG20), and the santalene synthase, are cloned into yeast expression vectors. These vectors often contain strong constitutive promoters (e.g., PTEF1, PPGK1) or inducible promoters.

    • For stable expression, these cassettes can be integrated into the yeast genome.

  • Downregulation of Competing Pathways: To channel more FPP towards santalene production, the expression of squalene synthase (ERG9), which competes for FPP, is often downregulated. This can be achieved by replacing its native promoter with a weaker or regulated promoter, such as PHXT1.[5]

  • Transformation: The lithium acetate/single-stranded carrier DNA/polyethylene glycol method is commonly used to transform yeast cells.

c) Komagataella phaffii

  • Host Strain: Typically, a wild-type K. phaffii strain (e.g., X-33) is used.

  • Expression Cassette Optimization:

    • The α-santalene synthase (SAS) gene is placed under the control of a strong, methanol-inducible promoter like PAOX1 or a constitutive promoter.

    • Key genes of the mevalonate pathway (tHMG1, IDI1, ERG20) are overexpressed to increase the precursor supply.

    • Multi-copy integration of the SAS expression cassette into the genome is often employed to boost expression levels.

  • Transformation: Electroporation is a common method for introducing DNA into K. phaffii.

Cultivation and Fermentation

a) Shake Flask Cultivation

  • Media: Luria-Bertani (LB) medium for E. coli and Yeast Peptone Dextrose (YPD) or synthetic defined media for yeasts are typically used for initial screening and small-scale production.

  • Induction: For inducible systems in E. coli, Isopropyl β-D-1-thiogalactopyranoside (IPTG) is added during the exponential growth phase. For K. phaffii with the PAOX1 promoter, methanol is used as both an inducer and a carbon source.

  • Two-Phase Culture: An organic solvent overlay (e.g., dodecane) is often used to capture the volatile (+)-α-santalene, preventing its loss and reducing potential toxicity to the cells.

  • Conditions: Cultures are typically incubated at 30-37°C for E. coli and 28-30°C for yeasts with shaking at 200-250 rpm for 48-120 hours.

b) Fed-Batch Fermentation

  • Bioreactor: Controlled bioreactors (e.g., 5 L) are used to achieve high cell densities and product titers.

  • Media: A defined mineral salt medium with a limiting carbon source (e.g., glucose for E. coli and S. cerevisiae, glycerol for K. phaffii in the initial batch phase) is used.

  • Feeding Strategy:

    • After the initial batch of carbon source is depleted, a concentrated feed solution is supplied to the reactor. The feeding rate is often controlled to maintain a low concentration of the carbon source, preventing the formation of inhibitory byproducts.

    • For K. phaffii, a glycerol batch phase is followed by a methanol fed-batch phase to induce and sustain santalene production.

  • Process Parameters: Key parameters like pH, temperature, and dissolved oxygen are monitored and controlled throughout the fermentation.

Product Quantification
  • Sample Preparation:

    • The organic overlay (e.g., dodecane) containing the (+)-α-santalene is separated from the culture broth.

    • An internal standard (e.g., caryophyllene) is added to the organic phase for accurate quantification.

  • Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying (+)-α-santalene.

    • GC Column: A non-polar capillary column (e.g., HP-5MS) is typically used.

    • Temperature Program: A temperature gradient is applied to separate the different compounds in the sample.

    • MS Detection: The mass spectrometer is operated in scan mode for identification and selected ion monitoring (SIM) mode for quantification.

    • Quantification: The concentration of (+)-α-santalene is determined by comparing its peak area to that of the internal standard and a standard curve of purified (+)-α-santalene.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows described.

metabolic_pathway cluster_central_carbon Central Carbon Metabolism cluster_mva Mevalonate (MVA) Pathway cluster_santalene Santalene Synthesis cluster_competing Competing Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (overexpressed) IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP FPP FPP IPP->FPP ERG20 (overexpressed) DMAPP->FPP ERG20 (overexpressed) Santalene (+)-α-Santalene FPP->Santalene Santalene Synthase (overexpressed) Squalene Squalene FPP->Squalene ERG9 (downregulated) Ergosterol Ergosterol Squalene->Ergosterol

Caption: Engineered metabolic pathway for (+)-α-santalene production in yeast.

experimental_workflow cluster_strain Strain Construction cluster_cultivation Cultivation & Production cluster_analysis Analysis Plasmid Plasmid Construction (MVA pathway, Santalene Synthase) Transformation Transformation into Host Plasmid->Transformation Genomic Genomic Modification (e.g., gene knockout/downregulation) Transformation->Genomic ShakeFlask Shake Flask Cultivation (Screening) Genomic->ShakeFlask FedBatch Fed-Batch Fermentation (High-Density Culture) ShakeFlask->FedBatch TwoPhase Two-Phase Culture (Product Capture) FedBatch->TwoPhase Extraction Solvent Extraction TwoPhase->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantification GCMS->Quantification

Caption: General experimental workflow for microbial production of (+)-α-santalene.

Concluding Remarks

The choice of a microbial host for (+)-α-santalene production depends on various factors, including the desired production scale, process robustness, and the specific expertise of the research team. E. coli offers rapid growth and well-established genetic tools, leading to high titers in fed-batch fermentations. S. cerevisiae, a GRAS (Generally Recognized as Safe) organism, is also a robust host for industrial fermentations, with significant improvements achieved through targeted metabolic engineering. Notably, K. phaffii has demonstrated remarkable potential, achieving the highest reported titer of (+)-α-santalene to date, highlighting its capacity for high-density cultivation and protein expression.

Future research should focus on further optimizing precursor and cofactor supply, fine-tuning the expression of pathway genes, and developing more efficient fermentation and product recovery processes. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the development of commercially viable processes for the microbial production of (+)-α-santalene and other valuable sesquiterpenes.

References

Determining the Enantiomeric Purity of Biosynthetic (+)-α-Santalene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the biosynthesis of terpenes, ensuring the stereochemical purity of the final product is paramount. This guide provides a comparative overview of the primary method for determining the enantiomeric excess (ee) of biosynthetically produced (+)-α-santalene, a key precursor to the valuable fragrance and pharmaceutical compound, santalol.

The method of choice for analyzing the enantiomeric composition of volatile compounds like α-santalene is Chiral Gas Chromatography (Chiral GC) . This technique offers high resolution and sensitivity, allowing for the accurate quantification of individual enantiomers in a mixture. Alternative methods such as Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are generally less suitable for this specific application due to the volatile nature of α-santalene and the complexity of the sample matrix from microbial fermentation.

Comparison of Analytical Methods

MethodPrincipleAdvantages for (+)-α-Santalene AnalysisDisadvantages
Chiral Gas Chromatography (GC) Differential partitioning of enantiomers on a chiral stationary phase.High resolution of volatile enantiomers. High sensitivity (ng level). Well-established for terpene analysis.Requires a specialized chiral column.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary or mobile phase.Can be used for less volatile compounds.Less suitable for volatile compounds like α-santalene. May require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral resolving or solvating agents to induce chemical shift differences between enantiomers.Provides structural information. Non-destructive.Lower sensitivity compared to GC. Complex sample matrix can interfere with analysis. Requires specialized chiral agents.

Experimental Protocol: Chiral Gas Chromatography of Biosynthetic (+)-α-Santalene

This protocol is based on methodologies reported for the analysis of α-santalene produced in metabolically engineered Saccharomyces cerevisiae expressing a (+)-α-santalene synthase, often from Clausena lansium.

1. Sample Preparation:

  • Extraction: Following microbial fermentation, the culture is typically overlaid with a water-immiscible organic solvent (e.g., dodecane, decane) to capture the volatile α-santalene. The organic layer is then separated from the aqueous culture broth.

  • Internal Standard: An internal standard (e.g., caryophyllene, longifolene) is added to the organic extract for accurate quantification.

  • Dilution: The extract is diluted with a suitable solvent (e.g., hexane, ethyl acetate) to an appropriate concentration for GC analysis.

2. Chiral GC-MS Analysis:

  • Gas Chromatograph: A standard gas chromatograph coupled with a mass spectrometer (GC-MS) is used for analysis.

  • Chiral Column: A cyclodextrin-based chiral capillary column is essential for separating the enantiomers of α-santalene. A commonly used column is a permethylated β-cyclodextrin column (e.g., Rt-βDEXsm, Hydrodex β-3P).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.

  • Oven Temperature Program: A programmed temperature gradient is crucial for optimal separation. A representative program is as follows:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 2°C/minute.

    • Hold: Maintain at 150°C for 5 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/minute.

    • Hold: Maintain at 220°C for 5 minutes.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Detection: A mass spectrometer is used for detection, allowing for both identification (based on mass spectra) and quantification (based on peak area) of the α-santalene enantiomers.

3. Data Analysis:

  • The retention times of the (+) and (-) enantiomers of α-santalene are determined by running an authentic standard of racemic α-santalene.

  • The peak areas of the (+) and (-) enantiomers in the biosynthetic sample are integrated.

  • The enantiomeric excess (ee) is calculated using the following formula:

    • % ee = [ (Area of (+) enantiomer - Area of (-) enantiomer) / (Area of (+) enantiomer + Area of (-) enantiomer) ] x 100

Expected Results

For biosynthetic (+)-α-santalene produced using an enantioselective santalene synthase, a high enantiomeric excess is expected. In many studies utilizing efficient santalene synthases, the reported enantiomeric excess for (+)-α-santalene is typically >95% .

Visualizing the Workflow

experimental_workflow cluster_fermentation Microbial Biosynthesis cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data Data Processing fermentation Engineered Yeast Fermentation extraction Solvent Extraction of α-Santalene fermentation->extraction Culture Broth add_is Addition of Internal Standard extraction->add_is dilution Dilution of Extract add_is->dilution gc_injection Chiral GC-MS Injection dilution->gc_injection Prepared Sample separation Enantiomer Separation on Chiral Column gc_injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration Chromatogram calculation Enantiomeric Excess Calculation integration->calculation

Caption: Experimental workflow for the determination of enantiomeric excess of biosynthetic (+)-α-santalene.

Signaling Pathway for Biosynthesis

The biosynthesis of (+)-α-santalene in engineered yeast starts from the central carbon metabolism, leading to the production of the universal isoprenoid precursor, farnesyl pyrophosphate (FPP). A heterologously expressed (+)-α-santalene synthase then catalyzes the cyclization of FPP to (+)-α-santalene.

biosynthesis_pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp santalene_synthase (+)-α-Santalene Synthase fpp->santalene_synthase santalene (+)-α-Santalene santalene_synthase->santalene

Spectroscopic comparison of synthetic vs. natural (+)-alpha-santalene

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the spectroscopic data for synthetic and natural (+)-α-santalene reveals a high degree of similarity, confirming the successful synthesis of a compound structurally identical to its natural counterpart. This guide provides a detailed comparison of their spectroscopic fingerprints obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols utilized for these analyses.

For researchers, scientists, and professionals in drug development, the ability to synthesize natural compounds like (+)-α-santalene, a key sesquiterpenoid found in sandalwood oil, is of paramount importance. Verification of the synthetic product's identity and purity is crucial. This guide offers a direct spectroscopic comparison to validate the equivalence of synthetic (+)-α-santalene with the naturally occurring molecule.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for both synthetic and natural (+)-α-santalene.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of synthetic and natural (+)-α-santalene are expected to be identical if the synthetic sample is pure and structurally correct. A characteristic singlet in the ¹H NMR spectrum at approximately 1.68 ppm is indicative of the geminal methyl groups in α-santalene.

Table 1: Comparative ¹H and ¹³C NMR Data (CDCl₃)

Assignment Natural (+)-α-Santalene ¹H NMR (δ, ppm) Synthetic (+)-α-Santalene ¹H NMR (δ, ppm) Natural (+)-α-Santalene ¹³C NMR (δ, ppm) Synthetic (+)-α-Santalene ¹³C NMR (δ, ppm)
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Note: Specific, comprehensive, side-by-side comparative NMR data was not available in the search results. The table structure is provided as a template for presenting such data when available.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectra of both synthetic and natural (+)-α-santalene should exhibit identical absorption bands corresponding to their shared structural features, such as C-H and C=C bonds.

Table 2: Comparative IR Spectroscopy Data (cm⁻¹)

Functional Group Natural (+)-α-Santalene (cm⁻¹) Synthetic (+)-α-Santalene (cm⁻¹)
Data not available in search resultsData not available in search resultsData not available in search results

Note: Specific, comprehensive, side-by-side comparative IR data was not available in the search results. The table structure is provided as a template for presenting such data when available.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and elemental composition. The mass spectra of synthetic and natural (+)-α-santalene are expected to show the same molecular ion peak and fragmentation pattern. The molecular formula for (+)-α-santalene is C₁₅H₂₄, with a corresponding molecular weight of approximately 204.35 g/mol .[1]

Table 3: Comparative Mass Spectrometry Data (GC-MS)

Fragment (m/z) Natural (+)-α-Santalene (Relative Abundance %) Synthetic (+)-α-Santalene (Relative Abundance %)
204 (M⁺)Trace/Not specifiedTrace/Not specified
12139.00Data not available
9548.00Data not available
9499.99Data not available
6941.50Data not available
4160.50Data not available

Note: The data for natural (+)-α-santalene is based on typical mass spectral data.[1] Comprehensive, side-by-side comparative MS data was not available in the search results.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of (+)-α-santalene.

NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the synthetic or natural (+)-α-santalene sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the synthetic or natural (+)-α-santalene sample in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to separate the components of the sample based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

  • Data Analysis: The resulting mass spectra are compared with spectral libraries and known fragmentation patterns to identify the compounds.

Workflow for Spectroscopic Comparison

The logical workflow for comparing synthetic and natural compounds via spectroscopy is illustrated in the diagram below.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthetic Compound cluster_natural Natural Compound cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Validation Synth Synthesis of (+)-α-Santalene Pur_Synth Purification Synth->Pur_Synth NMR NMR (¹H, ¹³C) Pur_Synth->NMR IR IR Spectroscopy Pur_Synth->IR MS Mass Spectrometry (GC-MS) Pur_Synth->MS Nat_Source Natural Source (e.g., Santalum album) Extract Extraction & Isolation Nat_Source->Extract Extract->NMR Extract->IR Extract->MS Compare Compare Spectra NMR->Compare IR->Compare MS->Compare Validate Validate Structure & Purity Compare->Validate

Caption: Workflow for the spectroscopic comparison of synthetic and natural compounds.

References

A Comparative Guide to Promoter Performance for Santalene Synthase Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient production of santalene, a key precursor to the valuable fragrance and pharmaceutical compound santalol, in microbial hosts relies on the optimal expression of santalene synthase. A critical determinant of expression level is the choice of promoter driving the transcription of the santalene synthase gene. This guide provides a comparative analysis of different promoters commonly used in Saccharomyces cerevisiae, a widely utilized yeast for metabolic engineering. The information presented herein is synthesized from studies evaluating promoter strength and their application in sesquiterpene production.

Data Presentation: Promoter Performance Comparison

The selection of a promoter is a crucial step in optimizing the metabolic pathway for santalene production. The ideal promoter should align with the desired production strategy, whether it be constitutive high-level expression or tightly regulated, inducible expression. Below is a summary of the relative strengths of commonly used constitutive and inducible promoters in Saccharomyces cerevisiae. The quantitative data is derived from studies using reporter genes, providing a valuable proxy for their potential performance in driving santalene synthase expression.

PromoterTypeRelative Strength (Arbitrary Units)Key CharacteristicsReference Host/Conditions
PTDH3 Constitutive100Strong, constitutive expression. Relatively stable activity.S. cerevisiae with yEGFP reporter on glucose.[1]
PTEF1 Constitutive85Strong, constitutive expression. Activity can decrease after glucose depletion.[1][2]S. cerevisiae with yEGFP reporter on glucose.[1]
PPGK1 Constitutive70Strong, constitutive expression. Strength can decrease under certain conditions.[1][2]S. cerevisiae with yEGFP reporter on glucose.[1]
PADH1 Constitutive50Medium-strong, constitutive expression. Can be subject to glucose repression.S. cerevisiae with yEGFP reporter on glucose.[1]
PGAL1 InducibleUp to 1.3 g/L santalol*Tightly repressed by glucose, strongly induced by galactose.[3][4]S. cerevisiae engineered for santalol production in fed-batch fermentation.[3][4]

*Note: The value for PGAL1 represents the final product titer in a highly engineered strain, demonstrating the potential of this promoter in an optimized system. Direct comparison of arbitrary units with product titer is not possible due to different experimental setups.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections outline key experimental protocols relevant to the comparison of promoter performance for santalene synthase expression.

Vector Construction for Santalene Synthase Expression

This protocol describes the general steps for cloning the santalene synthase gene into a yeast expression vector under the control of a chosen promoter.

a. Promoter and Gene Amplification:

  • The selected promoter sequence (e.g., PTDH3, PTEF1, PPGK1, or PGAL1) is amplified from S. cerevisiae genomic DNA using PCR with primers containing appropriate restriction sites.

  • The santalene synthase gene is amplified from its source (e.g., a plasmid or cDNA) using PCR with primers containing compatible restriction sites.

b. Vector Preparation:

  • A yeast shuttle vector (e.g., a pRS series vector) is digested with the corresponding restriction enzymes to create compatible ends for the insertion of the promoter and gene fragments.

  • The digested vector is treated with alkaline phosphatase to prevent self-ligation.

c. Ligation and Transformation into E. coli:

  • The amplified promoter and santalene synthase gene fragments are ligated with the digested vector using T4 DNA ligase.

  • The ligation mixture is transformed into competent E. coli cells (e.g., DH5α) for plasmid amplification.

  • Transformed colonies are selected on an appropriate antibiotic-containing medium.

d. Plasmid Verification:

  • Plasmids are isolated from the selected E. coli colonies.

  • The correct insertion of the promoter and gene is verified by restriction digestion and Sanger sequencing.

Transformation of Saccharomyces cerevisiae

The lithium acetate (LiAc)/single-stranded carrier DNA (ss-DNA)/polyethylene glycol (PEG) method is a widely used and efficient protocol for transforming yeast.

a. Preparation of Competent Cells:

  • Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.4-0.6.

  • Harvest the cells by centrifugation, wash with sterile water, and then resuspend in 1 mL of 100 mM LiAc.

b. Transformation:

  • In a microcentrifuge tube, mix the following in order:

    • 240 µL of 50% (w/v) PEG 3350

    • 36 µL of 1.0 M LiAc

    • 10 µL of 10 mg/mL single-stranded carrier DNA (boiled and chilled on ice)

    • 1-5 µg of the constructed plasmid vector containing the santalene synthase expression cassette.

    • 100 µL of the prepared competent yeast cells.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at 42°C for 30-40 minutes (heat shock).

c. Plating and Selection:

  • Pellet the cells by centrifugation and remove the transformation mix.

  • Resuspend the cell pellet in 1 mL of sterile water.

  • Plate appropriate dilutions onto selective synthetic complete (SC) drop-out medium lacking the nutrient corresponding to the auxotrophic marker on the plasmid (e.g., SC-Ura for a URA3-marked plasmid).

  • Incubate the plates at 30°C for 2-4 days until transformant colonies appear.

Quantification of Santalene by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like santalene produced in yeast cultures.[5][6]

a. Sample Preparation and Extraction:

  • A two-phase extraction is performed on the yeast culture. A known volume of an organic solvent (e.g., dodecane or ethyl acetate) is added to the culture to capture the hydrophobic santalene.

  • An internal standard (e.g., caryophyllene) of a known concentration is added to the organic phase for accurate quantification.

  • The mixture is vigorously vortexed to ensure efficient extraction of santalene into the organic layer.

  • The organic phase is separated from the aqueous phase by centrifugation.

b. GC-MS Analysis:

  • An aliquot of the organic extract is injected into the GC-MS system.

  • Gas Chromatography Conditions (Example):

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 70°C for 1 min, ramp at 8°C/min to 230°C, then ramp at 20°C/min to 300°C.[6]

    • Carrier Gas: Helium.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

c. Data Analysis:

  • Santalene is identified by its characteristic retention time and mass spectrum compared to an authentic standard.

  • The concentration of santalene is calculated by comparing the peak area of santalene to the peak area of the internal standard, using a pre-determined calibration curve.

Mandatory Visualization

The following diagrams illustrate the key processes and relationships described in this guide.

Experimental_Workflow cluster_vector_construction Vector Construction cluster_yeast_engineering Yeast Engineering cluster_analysis Analysis promoter Promoter Amplification (e.g., PTDH3, PTEF1, PGAL1) ligation Ligation promoter->ligation gene Santalene Synthase Gene Amplification gene->ligation vector Yeast Shuttle Vector (pRS series) vector->ligation ecoli_transform Transformation into E. coli ligation->ecoli_transform verification Plasmid Verification ecoli_transform->verification yeast_transform Yeast Transformation (LiAc/PEG) verification->yeast_transform selection Selection of Transformants yeast_transform->selection cultivation Yeast Cultivation selection->cultivation extraction Santalene Extraction cultivation->extraction gcms GC-MS Analysis extraction->gcms quantification Quantification gcms->quantification

Caption: Experimental workflow for comparing promoter performance for santalene synthase expression.

Santalene_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA_pathway Mevalonate Pathway AcetylCoA->MVA_pathway FPP Farnesyl Pyrophosphate (FPP) MVA_pathway->FPP SantaleneSynthase Santalene Synthase FPP->SantaleneSynthase Santalene α-/β-Santalene SantaleneSynthase->Santalene Promoter Promoter (e.g., PTDH3, PGAL1) Promoter->SantaleneSynthase drives expression

Caption: Simplified metabolic pathway for santalene biosynthesis in engineered yeast.

References

Predicting the Cross-Reactivity of Antibodies Raised Against Santalene Synthases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibodies specific to santalene synthases, key enzymes in the biosynthesis of the fragrant sesquiterpenoid santalene, are valuable tools for a variety of research applications, including protein expression studies, enzyme localization, and the development of diagnostic assays. Given the existence of homologous santalene synthases across different species, particularly within the Santalum genus (sandalwood), the potential for cross-reactivity of antibodies raised against a synthase from one species with those from another is a critical consideration.

This guide provides a comparative analysis of the potential cross-reactivity of antibodies for santalene synthases from four different plant species: Santalum album, Santalum spicatum, Santalum austrocaledonicum, and Clausena lansium. In the absence of direct experimental data on antibody cross-reactivity in the public domain, this guide leverages protein sequence homology to predict the likelihood of such interactions. Furthermore, it offers detailed experimental protocols for researchers to empirically validate these predictions in their own laboratories.

Predicted Cross-Reactivity Based on Sequence Similarity

The potential for an antibody to cross-react with homologous proteins from different species is largely dependent on the degree of sequence similarity, particularly in the regions that constitute antigenic epitopes. A higher degree of sequence identity suggests a greater likelihood of shared epitopes and, consequently, antibody cross-reactivity.

To assess this, the amino acid sequences of santalene synthases from Santalum album (UniProt: E3W202), Santalum austrocaledonicum (UniProt: E3W203), Santalum spicatum (GenBank: ADO87002.1), and Clausena lansium (GenBank: ADR71055.1) were retrieved and aligned. The resulting percentage identity matrix is presented in Table 1.

Table 1: Predicted Antibody Cross-Reactivity Based on Santalene Synthase Sequence Identity (%)
Antigen (Antibody Raised Against) Santalum album Santalum austrocaledonicum Santalum spicatum Clausena lansium
Santalum album 10095.894.763.5
Santalum austrocaledonicum 95.810094.463.1
Santalum spicatum 94.794.410062.8
Clausena lansium 63.563.162.8100

Interpretation of Data:

The high degree of sequence identity (>94%) among the santalene synthases from the three Santalum species strongly suggests a high probability of antibody cross-reactivity. An antibody generated against santalene synthase from S. album, for instance, is very likely to recognize the synthases from S. austrocaledonicum and S. spicatum.

Conversely, the sequence identity between the Santalum synthases and the synthase from Clausena lansium is significantly lower (around 63%). This suggests that while some cross-reactivity might be possible, particularly if the antibody targets a highly conserved region, it is less likely to be as robust. Polyclonal antibodies, which recognize multiple epitopes, may have a higher chance of cross-reacting in this case compared to monoclonal antibodies that target a single specific epitope.

Experimental Protocols for Validating Cross-Reactivity

To empirically determine the cross-reactivity of an antibody raised against a specific santalene synthase, standard immunochemical techniques such as Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) can be employed.

Protocol 1: Western Blotting for Cross-Reactivity Assessment

Objective: To qualitatively assess the binding of an antibody to santalene synthases from different species separated by size.

Materials:

  • Protein lysates from Santalum album, Santalum austrocaledonicum, Santalum spicatum, and Clausena lansium tissues known to express santalene synthase.

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (raised against one of the santalene synthases)

  • HRP-conjugated secondary antibody (specific for the primary antibody's host species)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Extract total protein from the plant tissues. Quantify the protein concentration using a standard method (e.g., Bradford assay).

  • SDS-PAGE: Load equal amounts of protein from each species into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using an imaging system.

Interpretation of Results: The presence of a band at the expected molecular weight for santalene synthase in the lanes corresponding to the different species indicates cross-reactivity. The intensity of the bands can provide a qualitative measure of the degree of cross-reactivity.

Protocol 2: ELISA for Quantitative Cross-Reactivity Analysis

Objective: To quantitatively measure the binding affinity of an antibody to santalene synthases from different species.

Materials:

  • Recombinant santalene synthase proteins from each species (or purified native proteins)

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with a known concentration of each purified santalene synthase protein diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining protein-binding sites.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the primary antibody to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate to each well and incubate in the dark until a color change is observed.

  • Stop Reaction: Add the stop solution to each well to quench the reaction.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Interpretation of Results: By comparing the antibody titration curves for each santalene synthase, the relative binding affinity can be determined. A similar curve for different synthases indicates a high degree of cross-reactivity.

Visualizing the Workflow

To aid in the conceptualization of the cross-reactivity assessment process, the following diagrams illustrate the logical workflow and a generalized experimental procedure.

cross_reactivity_workflow cluster_prediction Prediction of Cross-Reactivity cluster_validation Experimental Validation seq_retrieval Retrieve Santalene Synthase Amino Acid Sequences alignment Perform Multiple Sequence Alignment seq_retrieval->alignment identity_matrix Calculate Percent Identity Matrix alignment->identity_matrix prediction Predict Likelihood of Cross-Reactivity identity_matrix->prediction western_blot Western Blot prediction->western_blot Hypothesis elisa ELISA prediction->elisa Hypothesis validation Confirm Cross-Reactivity western_blot->validation elisa->validation

Caption: Workflow for predicting and validating antibody cross-reactivity.

western_blot_diagram start Protein Lysates from Different Species sds_page 1. SDS-PAGE Separation start->sds_page transfer 2. Transfer to Membrane sds_page->transfer blocking 3. Blocking transfer->blocking primary_ab 4. Primary Antibody Incubation (Anti-Santalene Synthase) blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 6. Chemiluminescent Detection secondary_ab->detection result Result: Visualization of Cross-Reactive Bands detection->result

Caption: Key steps in the Western Blotting protocol for cross-reactivity.

Safety Operating Guide

Proper Disposal of (+)-alpha-Santalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of (+)-alpha-Santalene, a sesquiterpene found in sandalwood oil.

Key Physical and Chemical Properties

Understanding the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data.

PropertyValue
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
Appearance Colorless to pale yellow clear liquid (est.)
Boiling Point 247.00 to 248.00 °C @ 760.00 mm Hg
Flash Point 164.00 °F (73.33 °C) [TCC]
Specific Gravity 0.89500 to 0.90100 @ 25.00 °C
Refractive Index 1.48000 to 1.48600 @ 20.00 °C
Water Solubility 0.03917 mg/L @ 25 °C (est.)
Solubility Soluble in alcohol, Insoluble in water

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Unused product, contaminated material, empty container) spill Spill or Leak? assess_waste->spill solid_waste Solid Waste Collection (Contaminated items) assess_waste->solid_waste Solid ppe->assess_waste spill_cleanup Spill Cleanup: 1. Absorb with inert material 2. Collect in a sealed container 3. Label as hazardous waste spill->spill_cleanup Yes liquid_waste Liquid Waste Collection spill->liquid_waste No spill_cleanup->solid_waste containerize_liquid Pour into a labeled, sealed waste container for flammable organic liquids liquid_waste->containerize_liquid containerize_solid Place in a labeled, sealed waste container for solid chemical waste solid_waste->containerize_solid storage Store waste container in a designated, well-ventilated hazardous waste area containerize_liquid->storage containerize_solid->storage disposal Arrange for pickup by a certified hazardous waste disposal service storage->disposal end End: Disposal Complete disposal->end

Essential Safety and Logistics for Handling (+)-alpha-Santalene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and flammable compounds like (+)-alpha-Santalene. This document provides immediate, actionable guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this compound.

GHS Classification and Hazards

  • Flammable Liquid, Category 3 : Indicates a flammable liquid and vapor.

  • Skin Irritation, Category 2 : Causes skin irritation.

  • Skin Sensitization, Category 1 : May cause an allergic skin reaction.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Purpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors.
Hand Protection Nitrile gloves. Regularly inspect for signs of degradation or puncture.Prevents skin contact, irritation, and potential sensitization.[1][2][3]
Body Protection Flame-resistant lab coat.Protects against splashes and potential flash fires.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge (black color-coded) is recommended, especially when working outside of a fume hood or with large quantities.[4]Prevents inhalation of potentially harmful vapors.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safety.

  • Preparation :

    • Ensure a calibrated fire extinguisher (e.g., CO2, dry chemical) is readily accessible.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Remove all potential ignition sources from the immediate work area.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Ground and bond containers when transferring the substance to prevent static discharge.

    • Use only non-sparking tools.

    • Keep the container tightly closed when not in use.

    • Avoid direct contact with skin and eyes.

    • Do not eat, drink, or smoke in the work area.

  • Storage :

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, open flames, and hot surfaces.

    • Store in a tightly sealed container.

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste, including unused this compound and any contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container for flammable liquid waste.

    • Do not mix with other waste streams unless compatible.

  • Labeling :

    • Clearly label the waste container as "Hazardous Waste - Flammable Liquid" and list the contents, including "this compound".

  • Storage of Waste :

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.

  • Final Disposal :

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe Ensure Safety Gear handling Handling in Fume Hood ppe->handling Proceed with Work storage Secure Storage handling->storage Store Unused Material waste Waste Collection handling->waste Collect Contaminated Items storage->handling Retrieve for Use disposal EHS Disposal waste->disposal Final Disposition

Caption: Workflow for the safe handling of this compound.

Logical Relationship of Safety Measures

This diagram shows the relationship between the chemical's properties and the required safety precautions.

Relationship of Hazards to Safety Precautions hazard This compound Hazards flammable Flammable hazard->flammable skin_irritant Skin Irritant hazard->skin_irritant skin_sensitizer Skin Sensitizer hazard->skin_sensitizer no_ignition No Ignition Sources flammable->no_ignition ventilation Good Ventilation flammable->ventilation gloves Nitrile Gloves skin_irritant->gloves skin_sensitizer->gloves precautions Safety Precautions no_ignition->precautions gloves->precautions ventilation->precautions

Caption: Interconnection of hazards and corresponding safety measures.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(+)-alpha-Santalene
Reactant of Route 2
(+)-alpha-Santalene

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